Cdk5i peptide
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C60H94N18O15S |
|---|---|
Peso molecular |
1339.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C60H94N18O15S/c1-7-32(4)47(76-45(81)28-68-50(84)40(26-35-14-9-8-10-15-35)72-49(83)34(6)69-51(85)38(70-48(82)33(5)61)16-11-23-66-59(62)63)57(91)78-25-13-18-44(78)55(89)77-46(31(2)3)56(90)71-39(17-12-24-67-60(64)65)52(86)75-43(30-94)54(88)73-41(27-36-19-21-37(80)22-20-36)53(87)74-42(29-79)58(92)93/h8-10,14-15,19-22,31-34,38-44,46-47,79-80,94H,7,11-13,16-18,23-30,61H2,1-6H3,(H,68,84)(H,69,85)(H,70,82)(H,71,90)(H,72,83)(H,73,88)(H,74,87)(H,75,86)(H,76,81)(H,77,89)(H,92,93)(H4,62,63,66)(H4,64,65,67)/t32-,33-,34-,38-,39-,40-,41-,42-,43-,44-,46-,47-/m0/s1 |
Clave InChI |
GFKCPPXPHNMGDP-OBTMNWBNSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N |
SMILES canónico |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Development of the Cdk5i Peptide Inhibitor
Cyclin-dependent kinase 5 (Cdk5) is a crucial enzyme in neuronal processes, but its aberrant activity, particularly when complexed with its truncated activator p25, is a significant contributor to the pathology of various neurodegenerative diseases, including Alzheimer's disease and frontotemporal dementia.[1][2][3] The cleavage of Cdk5's primary activator, p35, into the more stable and mislocalized p25 results in hyperactivation of the kinase, leading to a cascade of detrimental downstream effects such as tau hyperphosphorylation.[1][2][] This has made the selective inhibition of the Cdk5/p25 complex a compelling therapeutic strategy. This guide details the discovery, mechanism, and preclinical development of Cdk5i, a novel peptide inhibitor designed for this purpose.
Discovery and Design of the Cdk5i Peptide
The development of Cdk5i was born out of the need for a specific inhibitor of the pathogenic Cdk5/p25 complex that would spare the physiological functions of the Cdk5/p35 complex.[1] Earlier attempts at Cdk5 inhibition included peptides like CIP and P5, which were considerably larger (126 and 24 amino acids, respectively) and thus faced challenges in delivery and specificity.[2][5][6]
The design of Cdk5i was a rational, structure-based approach. Researchers identified a critical 12-amino-acid sequence (ARAFGIPVRCYS) within the T-loop of Cdk5 that is essential for its interaction with p25.[2][7] This sequence is highly conserved across species but is not present in other Cdk family members, providing a basis for specificity.[7] The resulting 12-amino-acid peptide, termed Cdk5i, was synthesized to competitively inhibit the Cdk5-p25 interaction.[1][2]
Quantitative Analysis of Cdk5i Binding and Inhibition
The efficacy and specificity of Cdk5i have been quantified through various biophysical and biochemical assays. The peptide demonstrates a significantly higher binding affinity for the pathological Cdk5/p25 complex compared to Cdk5 alone or other related kinases.
| Parameter | Molecule/Complex | Value | Assay Method | Reference |
| Binding Affinity (Kd) | Cdk5/p25 Complex | 0.17 µM | Microscale Thermophoresis | [1][2][7] |
| Cdk5/p25 Complex | 0.22 µM | Biolayer Interferometry | [1] | |
| Cdk5 alone | 15.72 µM | Microscale Thermophoresis | [2][7] | |
| Inhibition of Kinase Activity | Recombinant Cdk5/p25 | Significant reduction vs. scrambled peptide | IP-linked Kinase Assay | [1] |
| Cdk5 from Tau P301S mouse brain | ~50% reduction | IP-linked Kinase Assay | [1] | |
| Cdk5/p25 in HEK293T cells | ~27% reduction | Co-expression study | [7] | |
| Interaction Reduction | Cdk5 and p25 in HEK293T cells | ~25% reduction | Co-expression study | [7] |
| Cdk5/p25 complex (Cdk5i-TF) | ~22% reduction | Quantitative Assay | [5] |
Mechanism of Action
Cdk5i functions by directly interfering with the formation of the hyperactive Cdk5/p25 kinase complex. By occupying the binding site on Cdk5 that p25 would normally use, the peptide prevents the association of these two proteins, thereby inhibiting the subsequent aberrant kinase activity and its downstream pathological effects.
Caption: Cdk5i inhibits the pathological Cdk5/p25 signaling pathway.
Preclinical Development and In Vivo Efficacy
For in vivo applications, the this compound was modified to enhance its delivery across the blood-brain barrier and into cells.[2] This was achieved by conjugating it with a fluorescent tag (FITC) for visualization and the cell-penetrating transactivator of transcription (TAT) sequence, creating the Cdk5i-FT peptide.[1][2][3]
The therapeutic potential of Cdk5i-FT was evaluated in several models of neurodegeneration:
-
CK-p25 Mice: In this model, which inducibly overexpresses p25, Cdk5i-FT treatment ameliorated brain pathologies and improved cognitive function.[2]
-
Tau P301S Mice: Treatment with Cdk5i-FT led to a reduction in Cdk5 activity and downstream tau pathology.[1][2]
-
Human Cerebral Organoids: In organoids derived from an FTD patient with a MAPT P301L mutation, the peptide reduced hyperphosphorylation of Tau.[1][2]
These studies collectively demonstrate that Cdk5i can penetrate brain tissue, reduce the hallmarks of Cdk5/p25 hyperactivity, and confer neuroprotection.[5][8]
Caption: Logical workflow for this compound development.
Experimental Protocols
The development and validation of Cdk5i involved several key experimental procedures.
A. IP-Linked Cdk5 Kinase Assay This assay measures the enzymatic activity of Cdk5.[9]
-
Lysate Preparation: Brain tissues or cells are homogenized in lysis buffer.
-
Immunoprecipitation (IP): Cdk5 is captured from the lysate using an anti-Cdk5 antibody coupled to Protein A/G beads.[9]
-
Peptide Incubation: The IP-captured Cdk5 complexes are incubated overnight at 4°C with either the this compound or a scrambled control peptide.[1]
-
Kinase Reaction: The kinase reaction is initiated by adding a substrate (e.g., Histone H1) and radiolabeled ATP ([γ-³²P]ATP).[1][9] The reaction proceeds for 30-60 minutes at 30°C.
-
Detection: The reaction is stopped, and the phosphorylated substrate is separated via SDS-PAGE. The radioactivity incorporated into the substrate is quantified using autoradiography or a phosphocellulose paper assay, providing a measure of kinase activity.[1][9]
B. Microscale Thermophoresis (MST) for Binding Affinity This technique measures the binding affinity (Kd) between molecules.
-
Protein Labeling: One binding partner (e.g., recombinant Cdk5 or Cdk5/p25 complex) is fluorescently labeled.
-
Serial Dilution: The unlabeled partner (this compound) is prepared in a series of concentrations.
-
Incubation: The labeled protein is mixed with each concentration of the peptide and loaded into glass capillaries.
-
MST Measurement: An instrument applies a microscopic temperature gradient to the capillaries and measures the change in fluorescence as the molecules move. This movement changes upon binding.
-
Data Analysis: The change in thermophoresis is plotted against the peptide concentration, and the data is fitted to a binding curve to determine the dissociation constant (Kd).[1]
C. Pull-Down Assay This assay verifies the physical interaction between the peptide and its target proteins.
-
Peptide Immobilization: A biotin-conjugated version of the Cdk5i or scrambled peptide is incubated with streptavidin-coated beads.
-
Protein Incubation: Recombinant Cdk5/p25 complex or total brain lysate is incubated with the peptide-bead complexes overnight at 4°C.[1]
-
Washing: The beads are washed multiple times to remove non-specific binders.
-
Elution and Detection: The proteins bound to the beads are eluted and then identified via immunoblotting (Western blot) using antibodies specific for Cdk5 and p25.[1]
Caption: General experimental workflow for Cdk5i characterization.
Conclusion and Future Directions
The this compound represents a significant advancement in the targeted inhibition of pathological Cdk5/p25 activity.[1] Its rational design, small size, high specificity, and proven efficacy in preclinical models underscore its therapeutic potential for neurodegenerative diseases.[2][3][8] Future research will likely focus on optimizing the peptide's pharmacokinetic properties, further miniaturizing the sequence while retaining efficacy, and conducting the rigorous safety and toxicology studies required for clinical translation.[2][5]
References
- 1. biorxiv.org [biorxiv.org]
- 2. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rawamino.com [rawamino.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. peptidesciences.com [peptidesciences.com]
- 9. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Structural Basis for Cdk5i Peptide Specificity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 5 (Cdk5) is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development, synaptic plasticity, and memory formation.[1] Under physiological conditions, Cdk5 is activated by its regulatory subunits, p35 and p39. However, in neurodegenerative conditions such as Alzheimer's disease, neurotoxic stimuli lead to the cleavage of p35 into a more stable and hyperactive fragment, p25.[1][2] The resulting Cdk5/p25 complex exhibits prolonged and dysregulated kinase activity, contributing to tau hyperphosphorylation, neuroinflammation, and neuronal death.[3] Consequently, the specific inhibition of the pathological Cdk5/p25 complex, while sparing the physiological Cdk5/p35 activity, has emerged as a promising therapeutic strategy. This guide delves into the structural basis of specificity for the Cdk5 inhibitory peptide (Cdk5i), a rationally designed peptide that selectively targets the Cdk5/p25 complex.
The Cdk5i Peptide: Design and Specificity
The this compound is a 12-amino acid construct (ARAFGIPVRCYS) derived from the T-loop activation loop of Cdk5 itself.[4][5] This region is critical for the interaction between Cdk5 and its activators.[6] The design of Cdk5i was based on creating a competitive inhibitor that interferes with the Cdk5-p25 interaction.[2]
Quantitative Analysis of Cdk5i Binding and Inhibition
The specificity of Cdk5i for the pathological Cdk5/p25 complex has been quantified through various biochemical and biophysical assays. The data clearly demonstrates a significantly higher affinity of Cdk5i for Cdk5/p25 compared to Cdk5 alone or other cyclin-dependent kinases.
| Parameter | Cdk5/p25 | Cdk5 alone | Cdk2 | Reference |
| Dissociation Constant (Kd) | 0.17 µM | 15.72 µM | >40-fold weaker than Cdk5/p25 | [2][4] |
| Inhibition of Interaction | ~25% reduction | Not specified | Not specified | [2] |
| Inhibition of Kinase Activity | ~27% reduction | No significant impact on Cdk5/p35 | No significant impact on Cdk1/Cyclin A | [2][4] |
| Inhibition in P301S mice brain lysates | ~50% reduction | Not specified | Not specified | [7] |
Signaling Pathways and Experimental Workflow
Cdk5 Signaling in Neurodegeneration
The aberrant activation of Cdk5 by p25 initiates a cascade of downstream phosphorylation events that contribute to neurodegenerative pathology. A simplified representation of this pathway is illustrated below.
Caption: Cdk5 signaling pathway in neurodegeneration and the inhibitory action of Cdk5i.
Experimental Workflow for this compound Evaluation
The specificity and efficacy of the this compound are determined through a series of well-defined experiments. The logical flow of these experiments is outlined in the diagram below.
References
- 1. The role of Cdk5 in cognition and neuropsychiatric and neurological pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific Inhibition of p25/Cdk5 Activity by the Cdk5 Inhibitory Peptide Reduces Neurodegeneration In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound [novoprolabs.com]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
The T-Loop of Cdk5: A Critical Nexus for p25 Interaction and a Target for Inhibitor Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 5 (Cdk5) is a unique member of the cyclin-dependent kinase family, with its activity being predominantly displayed in post-mitotic neurons. The dysregulation of Cdk5 activity, often mediated by its interaction with the p25 regulatory subunit, is a key pathological event in several neurodegenerative diseases, including Alzheimer's disease. The T-loop of Cdk5 plays a pivotal and unconventional role in this interaction, serving as a direct tethering point for p25, which induces an active conformation in Cdk5 without the canonical requirement of T-loop phosphorylation. This technical guide provides a comprehensive overview of the structural and functional aspects of the Cdk5 T-loop in the context of p25 binding and explores the implications for the rational design of selective Cdk5 inhibitors. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows to facilitate a deeper understanding and further research in this critical area of neurobiology and drug discovery.
Introduction
Cyclin-dependent kinase 5 (Cdk5) is a proline-directed serine/threonine kinase that is essential for the development and function of the central nervous system.[1] Unlike canonical CDKs that are activated by cyclins and regulate the cell cycle, Cdk5 is activated by the neuron-specific proteins p35 and p39.[2] Under neurotoxic conditions, p35 can be cleaved by the calcium-activated protease calpain to produce a more stable and mislocalized fragment, p25.[3] The resulting Cdk5/p25 complex exhibits prolonged and aberrant kinase activity, leading to the hyperphosphorylation of various substrates, including tau protein, which is a hallmark of Alzheimer's disease pathology.[4]
A critical feature of Cdk5 activation by p25 is the unique role of the Cdk5 T-loop (also known as the activation loop). In most CDKs, the T-loop must be phosphorylated for the kinase to become fully active. However, the crystal structure of the Cdk5/p25 complex has revealed that p25 directly interacts with and tethers the unphosphorylated T-loop of Cdk5, stabilizing it in an active conformation.[5][6] This unprecedented activation mechanism highlights the T-loop as a key determinant of the Cdk5-p25 interaction and, consequently, a prime target for the development of specific inhibitors that could selectively block the pathogenic Cdk5/p25 activity while potentially sparing the physiological Cdk5/p35 function.
This guide will delve into the molecular details of the Cdk5 T-loop's interaction with p25, summarize the key quantitative data that characterize this interaction, provide detailed protocols for relevant experimental investigations, and discuss the design strategies for Cdk5 inhibitors that target this unique interface.
The Cdk5 T-Loop and its Interaction with p25
The T-loop of Cdk5, a flexible segment of the kinase domain, is the central player in the activation by p25. Structural studies have shown that p25 cradles the T-loop, inducing a conformational change that mimics the active state of phosphorylated CDKs.[5] This interaction is extensive and involves a significant surface area on both proteins. A key residue within the Cdk5 T-loop, Ser159 (equivalent to the phosphorylation site Thr160 in CDK2), has been identified as a crucial determinant for the specific interaction with p35 and, by extension, p25.[6]
The tethering of the T-loop by p25 obviates the need for phosphorylation, a feature that distinguishes Cdk5 from other members of the CDK family.[1] This unique activation mechanism has profound implications for the pathological hyperactivation of Cdk5 by p25, as the generation of p25 is sufficient to unleash sustained and mislocalized Cdk5 activity within the neuron.
Quantitative Data Summary
The following tables summarize the available quantitative data for the Cdk5/p25 system, including kinetic parameters for substrate phosphorylation and inhibitory constants for various Cdk5 inhibitors.
Table 1: Kinetic Parameters for Cdk5/p25-Catalyzed Phosphorylation
| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Tau | 500 - 800 | Not determined | Low | [7] |
| Histone H1 | 15 - 30 | 0.8 - 1.2 | 2.7 x 104 - 8.0 x 104 | [7] |
| H1P (peptide) | 240 | 1.8 | 7.5 x 103 | [8] |
Table 2: IC50 Values of Selected Cdk5 Inhibitors
| Inhibitor | Cdk5/p25 IC50 (μM) | Other CDKs IC50 (μM) | Reference |
| Roscovitine (Seliciclib) | 0.16 - 0.7 | CDK1 (0.45-0.7), CDK2 (0.2-0.7), CDK7 (0.48), CDK9 (0.17) | [9] |
| Olomoucine | 3 | CDK1 (7), CDK2 (7) | [9] |
| Purvalanol A | 0.075 | CDK1 (0.004), CDK2 (0.004) | [9] |
| AT7519 | 0.13 | CDK1 (0.21), CDK2 (0.047), CDK4 (0.1), CDK6 (0.17), CDK9 (0.13) | [9] |
| CPD1 | 3.43 | Not specified | [10] |
| CPD4 | 1.27 | Not specified | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the Cdk5/p25 interaction and the efficacy of its inhibitors.
Cdk5/p25 Kinase Assay (Radioactive)
This protocol describes a method to measure the kinase activity of Cdk5/p25 using a radioactive isotope to detect substrate phosphorylation.
Materials:
-
Recombinant active Cdk5/p25 complex
-
Substrate (e.g., Histone H1)
-
Kinase Assay Buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP
-
10 mM ATP stock solution
-
Phosphocellulose P81 paper
-
1% Phosphoric acid solution
-
Scintillation counter and fluid
Procedure:
-
Thaw all reagents on ice.
-
Prepare the Kinase Solution by diluting the active Cdk5/p25 to the desired concentration in Kinase Dilution Buffer.
-
Prepare the γ-³²P-ATP Assay Cocktail (250 µM) by combining Kinase Assay Buffer, 10 mM ATP Stock Solution, and γ-³²P-ATP.
-
Set up the kinase reaction in a microcentrifuge tube by adding in order: Kinase Assay Buffer, diluted Cdk5/p25, and substrate solution (e.g., Histone H1 at 1 mg/ml).
-
Initiate the reaction by adding the γ-³²P-ATP Assay Cocktail. The final reaction volume is typically 25 µl.
-
Incubate the reaction at 30°C for a specified time (e.g., 15 minutes).
-
Stop the reaction by spotting 20 µl of the reaction mixture onto a phosphocellulose P81 paper strip.
-
Air dry the P81 strip and wash it three times for 10 minutes each in 1% phosphoric acid solution with gentle stirring to remove unincorporated [γ-³²P]ATP.
-
Rinse the P81 strip with acetone (B3395972) and let it air dry.
-
Measure the incorporated radioactivity using a scintillation counter.[1]
Cdk5 Immunoprecipitation
This protocol details the immunoprecipitation of Cdk5 from cell or tissue lysates to study its interaction with binding partners like p25.
Materials:
-
Cell or tissue lysate
-
Anti-Cdk5 antibody
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5) or SDS-PAGE sample buffer
Procedure:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
Add the anti-Cdk5 antibody to the pre-cleared lysate and incubate with rotation for 2-4 hours or overnight at 4°C.
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Wash the beads three to five times with ice-cold Wash Buffer.
-
Elute the immunoprecipitated proteins from the beads using Elution Buffer or by boiling in SDS-PAGE sample buffer for subsequent analysis by Western blotting.
Surface Plasmon Resonance (SPR) for Cdk5-p25 Interaction Analysis
This protocol provides a general workflow for analyzing the binding kinetics of the Cdk5-p25 interaction using SPR.
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Purified Cdk5 and p25 proteins
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5-2.5)
Procedure:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the ligand (e.g., Cdk5) diluted in immobilization buffer over the activated surface. The protein will covalently bind to the chip surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of the analyte (e.g., p25) over the immobilized ligand surface.
-
Monitor the change in response units (RU) over time to generate a sensorgram, which shows the association and dissociation phases of the interaction.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
X-ray Crystallography for Cdk5/p25 Complex Structure Determination
This protocol outlines the general steps for determining the three-dimensional structure of the Cdk5/p25 complex.
Materials:
-
Highly purified and concentrated Cdk5/p25 complex
-
Crystallization screens and plates
-
X-ray source (synchrotron or in-house)
-
Cryo-protectant
Procedure:
-
Crystallization:
-
Set up crystallization trials by mixing the purified Cdk5/p25 complex with a variety of crystallization screening solutions (containing different precipitants, buffers, and salts) using techniques like hanging drop or sitting drop vapor diffusion.
-
Incubate the crystallization plates and monitor for crystal growth.
-
-
Crystal Harvesting and Cryo-protection:
-
Carefully harvest the crystals from the drops.
-
Soak the crystals in a cryo-protectant solution to prevent ice formation during freezing.
-
Flash-cool the crystals in liquid nitrogen.
-
-
Data Collection:
-
Mount the frozen crystal in an X-ray beam.
-
Rotate the crystal and collect diffraction data as a series of images.
-
-
Data Processing and Structure Determination:
-
Process the diffraction images to determine the unit cell dimensions, space group, and reflection intensities.
-
Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or experimental phasing.
-
Build an atomic model of the Cdk5/p25 complex into the resulting electron density map.
-
Refine the model against the experimental data to obtain the final, high-resolution structure.[7]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a key signaling pathway involving Cdk5/p25 and a general workflow for screening Cdk5 inhibitors.
References
- 1. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Structure and regulation of the CDK5-p25(nck5a) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. affiniteinstruments.com [affiniteinstruments.com]
- 4. researchgate.net [researchgate.net]
- 5. X-Ray Crystallography to Determine Protein Structure | MtoZ Biolabs [mtoz-biolabs.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Protein Structure Determination by X-ray Crystallography | MolecularCloud [molecularcloud.org]
- 8. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. phys.libretexts.org [phys.libretexts.org]
Cdk5i Peptide: A Targeted Approach to Mitigating Tau Hyperphosphorylation in Neurodegenerative Disease
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Aberrant activity of cyclin-dependent kinase 5 (Cdk5), driven by its association with the p25 regulatory subunit, is a key pathological feature in several neurodegenerative diseases, including Alzheimer's disease. This hyperactivation leads to the hyperphosphorylation of the microtubule-associated protein tau, a critical step in the formation of neurofibrillary tangles (NFTs) and subsequent neuronal dysfunction and death. The Cdk5i peptide, a small 12-amino-acid inhibitor derived from Cdk5 itself, represents a promising therapeutic strategy by specifically targeting the pathological Cdk5/p25 complex. This document provides a comprehensive technical overview of the this compound, detailing its mechanism of action, its demonstrated effects on tau hyperphosphorylation with supporting quantitative data, and the experimental protocols utilized to validate its efficacy.
Introduction: The Role of Cdk5 in Tau Pathology
Under normal physiological conditions, Cdk5 is activated by its regulatory partners p35 or p39 and plays a crucial role in neuronal development, synaptic plasticity, and memory.[1][2] However, in the context of neurotoxic stimuli, such as amyloid-beta (Aβ) accumulation, the calcium-dependent protease calpain cleaves p35 to a more stable and truncated form, p25.[1][2][3] The resulting Cdk5/p25 complex exhibits prolonged and dysregulated kinase activity, leading to the hyperphosphorylation of numerous substrates, most notably the tau protein.[2][3][4] This hyperphosphorylation of tau at specific epitopes destabilizes microtubules, leading to the formation of paired helical filaments and ultimately NFTs, a hallmark of Alzheimer's disease and other tauopathies.[3][5]
The this compound is a rationally designed 12-amino-acid peptide (ARAFGIPVRCYS) derived from the T-loop of Cdk5.[6] It is engineered to specifically interfere with the interaction between Cdk5 and its pathological activator p25, thereby reducing the aberrant kinase activity of the Cdk5/p25 complex without significantly affecting the physiological Cdk5/p35 activity.[2][6][7]
Mechanism of Action of this compound
The this compound functions as a competitive inhibitor, binding with high affinity to the Cdk5/p25 complex.[4][6] This binding disrupts the stable association between Cdk5 and p25, which is essential for the sustained hyperactivation of the kinase. By selectively targeting the pathological Cdk5/p25 complex, Cdk5i reduces the phosphorylation of downstream substrates, including tau, thereby mitigating the cascade of events that leads to neurodegeneration.[2][7]
Quantitative Effects of Cdk5i on Tau Hyperphosphorylation
Multiple studies have demonstrated the efficacy of Cdk5i and its modified forms (e.g., Cdk5i-TF, a TAT- and FITC-tagged version for improved cell penetration and visualization) in reducing tau hyperphosphorylation in various experimental models.[1][7] The following tables summarize the key quantitative findings.
Table 1: In Vitro and Cell-Based Assay Data
| Experimental Model | Treatment | Tau Phosphorylation Site(s) | % Reduction (Mean ± SEM) | Reference |
| HEK293T cells co-expressing Cdk5/p25 | This compound | - | ~27% reduction in Cdk5 kinase activity | [6] |
| Mouse primary neurons expressing human Tau P301L | 10 nM Cdk5i-FT for 6 hours | pTau T181, pTau S396 | Significant reduction | [8][9] |
| FTD patient-derived iPSC cerebral organoids (MAPT P301L) | Cdk5i-FT peptide (2 weeks) | pTau S396, pTau S404 | Significantly reduced levels | [7][9] |
| Cortical neurons infected with p25 | Co-infection with CIP | pS199/202, pS404, AT-8 | ~50% (2-fold) inhibition | [3][10] |
| Cortical neurons treated with Aβ1-42 | Co-infection with CIP | pS199/202, pS404, AT-8 | Inhibition of 8- to 10-fold increase | [3] |
*CIP (Cdk5 inhibitory peptide) is a larger, earlier-generation Cdk5 inhibitor that demonstrates a similar principle of action.[3][10]
Table 2: In Vivo Animal Model Data
| Animal Model | Treatment Protocol | Tau Phosphorylation Site(s) | Key Findings | Reference |
| Tau P301S mice (7-9 months old) | Cdk5i-FT peptide (intraperitoneal injection) | pTau S396 | Attenuated Tau hyperphosphorylation | [7] |
| Tau P301S mice (3 months old) | This compound (IP injection, 3x/week for 1 month) | pTau T181, pTau S396, pTau S404 | Strong trends toward reduction | [8][9] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the evaluation of Cdk5i's effect on tau hyperphosphorylation.
In Vitro Cdk5 Kinase Assay
This assay measures the ability of Cdk5i to directly inhibit the enzymatic activity of the Cdk5/p25 complex.
-
Preparation of Kinase and Substrate: Recombinant Cdk5/p25 complex is incubated with the this compound or a scrambled control peptide overnight at 4°C.[8] Histone H1 is commonly used as a generic substrate for Cdk5.[11][12]
-
Kinase Reaction: The kinase reaction is initiated by adding a reaction buffer containing [γ-³²P]ATP to the Cdk5/p25-peptide mixture and the Histone H1 substrate.[11] The reaction is typically incubated for 30 minutes at 30°C.
-
Termination and Detection: The reaction is stopped by adding SDS-PAGE loading buffer. The samples are then resolved by SDS-PAGE.[11]
-
Analysis: The gel is dried and exposed to a phosphor screen. The incorporation of ³²P into Histone H1 is quantified using a phosphorimager to determine the level of kinase activity.[13] A reduction in ³²P signal in the presence of Cdk5i indicates inhibition.
Western Blotting for Phospho-Tau
This protocol is used to quantify the levels of hyperphosphorylated tau in cell lysates or brain tissue homogenates.
-
Sample Preparation: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.[14]
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.[14]
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific to phosphorylated tau epitopes (e.g., pS199/202, pS396, pS404, AT-8) and total tau.[3] An antibody against a housekeeping protein (e.g., GAPDH, tubulin) is used as a loading control.
-
After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software, and the levels of phospho-tau are normalized to total tau and the loading control.[3][14]
Animal Model Administration and Analysis
This protocol describes the in vivo testing of Cdk5i in transgenic mouse models of tauopathy.
-
Animal Models: Transgenic mouse models that overexpress mutant human tau, such as the Tau P301S or P301L models, are commonly used.[7][8][15]
-
Peptide Administration: The this compound, often tagged with a cell-penetrating peptide like TAT (e.g., Cdk5i-FT), is administered via intraperitoneal (IP) injection.[1][7] A typical regimen might be three times per week for one month.[9]
-
Tissue Collection and Processing: Following the treatment period, mice are euthanized, and brain tissue is harvested. One hemisphere may be fixed for immunohistochemistry, while the other is flash-frozen for biochemical analysis (e.g., Western blotting).
-
Immunohistochemistry: Fixed brain sections are stained with antibodies against phospho-tau epitopes (e.g., pTau S396) to visualize the extent and distribution of tau pathology.[7]
-
Biochemical Analysis: Brain lysates are prepared from the frozen hemisphere and analyzed by Western blotting as described in Protocol 4.2 to quantify changes in tau phosphorylation levels.[8]
Conclusion and Future Directions
The this compound has emerged as a highly specific and effective inhibitor of the pathological Cdk5/p25 complex. The data consistently demonstrate its ability to reduce tau hyperphosphorylation in both in vitro and in vivo models of tauopathy. Its small size and targeted mechanism of action make it a compelling candidate for further therapeutic development. Future research should focus on optimizing its pharmacokinetic properties, evaluating long-term efficacy and safety in more advanced preclinical models, and exploring its potential in combination with other therapeutic modalities for the treatment of Alzheimer's disease and related neurodegenerative disorders. The continued investigation of Cdk5i and similar targeted peptides holds significant promise for developing novel treatments that address the core pathological mechanisms of tauopathies.
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. rawamino.com [rawamino.com]
- 3. A Cdk5 inhibitory peptide reduces tau hyperphosphorylation and apoptosis in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diaminothiazoles Modify Tau Phosphorylation and Improve the Tauopathy in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. A Cdk5 inhibitory peptide reduces tau hyperphosphorylation and apoptosis in neurons | The EMBO Journal [link.springer.com]
- 11. Active Cdk5 Immunoprecipitation and Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of Phosphorylation of Tau by Cyclin-dependent Kinase 5 and Glycogen Synthase Kinase-3 at Substrate Level - PMC [pmc.ncbi.nlm.nih.gov]
- 14. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 15. Animal models of tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Cdk5 Inhibition in Alzheimer's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-dependent kinase 5 (Cdk5) has emerged as a critical player in the pathogenesis of Alzheimer's disease (AD). While essential for normal neuronal function, its dysregulation, primarily through the cleavage of its activator p35 to the more stable and hyperactivating p25, contributes significantly to the hallmark pathologies of AD: amyloid-beta (Aβ) plaque formation and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau. This technical guide provides an in-depth overview of the foundational research on Cdk5 inhibitors (Cdk5i) in preclinical models of Alzheimer's disease. It summarizes key quantitative findings, details essential experimental protocols, and visualizes the underlying molecular pathways and experimental workflows, offering a comprehensive resource for researchers in the field.
The Cdk5 Signaling Pathway in Alzheimer's Disease
Under physiological conditions, Cdk5, activated by p35 or p39, plays a crucial role in synaptic plasticity, memory, and neuronal development.[1] In the context of Alzheimer's disease, various neurotoxic stimuli, including Aβ peptides, lead to an influx of calcium, which in turn activates calpain.[1] This protease cleaves p35 into a more stable fragment, p25.[1] The resulting Cdk5/p25 complex exhibits prolonged and heightened kinase activity, leading to the aberrant hyperphosphorylation of substrates like tau and amyloid precursor protein (APP).[2][3] This pathological cascade contributes to the formation of NFTs, synaptic dysfunction, and ultimately, neuronal death.[3][4]
Quantitative Effects of Cdk5 Inhibition in Preclinical Models
A growing body of evidence from studies using transgenic mouse models of Alzheimer's disease demonstrates the therapeutic potential of inhibiting Cdk5. These studies report significant reductions in key pathological markers and improvements in cognitive function.
| Cdk5 Inhibitor | Animal Model | Key Pathological Marker | Reported Efficacy | Reference |
| Cdk5i Peptide | Tau P301S Mice | Cdk5 Activity | ~50% reduction in brain lysates | [4] |
| Cdk5i-TF | Not Specified | Cdk5 Upregulation | 35% decrease | [5] |
| Roscovitine | Optic Nerve Crush Rat Model | Phosphorylated Tau | 1.6 to 3.5-fold reduction | [6] |
| Roscovitine | Not Specified | Cdk5/p35 IC50 | 0.2 µM | [7] |
| BLINK11 | High-Fat Diet-induced T2D mice | Aβ 1-42 accumulation | Significant reduction at 40 mg/kg | [8] |
| shRNA against Cdk5 | 3xTg-AD Mice (long-term) | Insoluble Tau | Prevention of formation | [9] |
| CIP (Cdk5 Inhibitory Peptide) | p25Tg Mice | Phospho-tau (AT8, AT180) | Significant reduction | [2] |
| CIP (Cdk5 Inhibitory Peptide) | p25Tg Mice | β-amyloid accumulation | Significant reduction | [2] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the foundational research of Cdk5 inhibitors.
Cdk5 Kinase Assay
This assay is crucial for determining the enzymatic activity of Cdk5 and the inhibitory potential of candidate compounds.
Objective: To measure the kinase activity of Cdk5 immunoprecipitated from cell or tissue lysates.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-Cdk5 antibody
-
Protein A/G magnetic beads
-
Kinase assay buffer (20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Histone H1 (as substrate)
-
[γ-³²P]ATP
-
SDS-PAGE gels and blotting apparatus
-
Phosphorimager
Procedure:
-
Lysate Preparation: Homogenize brain tissue or lyse cultured cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Immunoprecipitation: Incubate the lysate with an anti-Cdk5 antibody overnight at 4°C with gentle rotation. Add Protein A/G magnetic beads and incubate for another 2-4 hours.
-
Washing: Pellet the beads using a magnetic stand and wash them three times with lysis buffer and twice with kinase assay buffer.
-
Kinase Reaction: Resuspend the beads in kinase assay buffer containing Histone H1 and [γ-³²P]ATP. Incubate at 30°C for 30 minutes.
-
Termination and Analysis: Stop the reaction by adding SDS loading buffer and boiling for 5 minutes. Separate the proteins by SDS-PAGE. Dry the gel and expose it to a phosphor screen.
-
Quantification: Measure the incorporation of ³²P into Histone H1 using a phosphorimager.
Western Blotting for Phosphorylated Tau
This technique is used to detect and quantify the levels of hyperphosphorylated tau, a key pathological hallmark of AD.
Objective: To assess the levels of specific phospho-tau epitopes in brain homogenates.
Materials:
-
Brain tissue from Alzheimer's model mice
-
Homogenization buffer (e.g., T-PER buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Primary antibodies (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404, total tau antibody)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize brain tissue in homogenization buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them on a polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-tau) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply a chemiluminescent substrate.
-
Imaging and Analysis: Capture the signal using an imaging system and quantify the band intensities using densitometry software. Normalize phospho-tau levels to total tau or a loading control like actin or tubulin.
Morris Water Maze (MWM) for Cognitive Assessment
The MWM is a widely used behavioral test to evaluate spatial learning and memory, functions that are typically impaired in Alzheimer's disease.[3][10]
Objective: To assess hippocampal-dependent spatial learning and memory in mouse models of AD.
Apparatus:
-
A circular pool (typically 120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint).
-
A hidden platform submerged just below the water surface.
-
Visual cues placed around the room.
-
A video tracking system.
Procedure:
-
Acquisition Phase (e.g., 5 days, 4 trials/day):
-
Mice are released from different starting positions and must find the hidden platform.
-
If a mouse does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it.
-
The time to reach the platform (escape latency) and the path length are recorded.
-
-
Probe Trial (e.g., on day 6):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for a set time (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
References
- 1. youtube.com [youtube.com]
- 2. Specific Inhibition of p25/Cdk5 Activity by the Cdk5 Inhibitory Peptide Reduces Neurodegeneration In Vivo | Journal of Neuroscience [jneurosci.org]
- 3. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. peptidesciences.com [peptidesciences.com]
- 6. Roscovitine, a Cyclin-Dependent Kinase-5 Inhibitor, Decreases Phosphorylated Tau Formation and Death of Retinal Ganglion Cells of Rats after Optic Nerve Crush - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Cdk5 inhibitor restores cognitive function and alleviates type 2 diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roscovitine reduces neuronal loss, glial activation and neurological deficits after brain trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cdk5i Peptide: A Targeted Inhibitor of Neuronal Apoptosis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Aberrant activity of Cyclin-dependent kinase 5 (Cdk5), driven by its association with the p25 regulatory subunit, is a key pathological feature in a range of neurodegenerative diseases. The hyperactive Cdk5/p25 complex promotes neuronal apoptosis through the phosphorylation of various downstream substrates, contributing to the progressive neuronal loss characteristic of these conditions. The Cdk5i peptide, a 12-amino-acid inhibitor derived from the T-loop of Cdk5, has emerged as a promising therapeutic candidate. This peptide exhibits high specificity and affinity for the pathogenic Cdk5/p25 complex, effectively disrupting its activity and mitigating downstream neurotoxic signaling. This technical guide provides an in-depth overview of the this compound, its mechanism of action in preventing neuronal apoptosis, comprehensive quantitative data from key studies, and detailed experimental protocols for its investigation.
Introduction: The Role of Cdk5 in Neuronal Apoptosis
Cyclin-dependent kinase 5 (Cdk5) is a proline-directed serine/threonine kinase crucial for neuronal development and function.[1] Under physiological conditions, Cdk5 is activated by its regulatory partner, p35. However, in response to neurotoxic stimuli such as amyloid-beta (Aβ) exposure or excitotoxicity, intracellular calcium levels rise, leading to the calpain-mediated cleavage of p35 into a more stable and potent activator, p25.[2][3] The resulting Cdk5/p25 complex becomes hyperactive and mislocalized within the neuron, leading to the aberrant phosphorylation of numerous substrates.[2] This hyperactivation is a central driver of neuronal apoptosis and is implicated in the pathology of Alzheimer's disease and other neurodegenerative disorders.[3][4]
One of the critical downstream effects of Cdk5/p25 hyperactivity is the phosphorylation and subsequent inactivation of the myocyte enhancer factor 2 (MEF2) family of transcription factors.[5] Phosphorylated MEF2 is unable to support the expression of pro-survival genes, tipping the balance towards apoptosis.[6] This cascade often involves the activation of executioner caspases, such as caspase-3, which dismantle the cell.[3][6]
The this compound: A Specific Inhibitor of the Cdk5/p25 Complex
The this compound is a 12-amino-acid sequence (ARAFGIPVRCYS) derived from the T-loop of Cdk5 itself.[5][7] This region is critical for the interaction between Cdk5 and p25.[5] By mimicking this binding site, the this compound acts as a competitive inhibitor, specifically disrupting the formation and activity of the pathogenic Cdk5/p25 complex.[5][7] For in vitro and in vivo applications, the peptide is often modified with a Fluorescein isothiocyanate (FITC) tag for visualization and a Trans-Activator of Transcription (TAT) sequence to facilitate cell and blood-brain barrier penetration, creating the Cdk5i-FT peptide.[4][5]
Quantitative Data on this compound Activity
The efficacy of the this compound has been quantified in several key studies. The following tables summarize the critical data regarding its binding affinity, inhibitory activity, and neuroprotective effects.
| Parameter | Value | Description | Reference |
| Binding Affinity (Kd) to Cdk5/p25 | 0.17 µM | Dissociation constant for the this compound binding to the hyperactive Cdk5/p25 complex. | [7] |
| Binding Affinity (Kd) to Cdk5 alone | 15.72 µM | Dissociation constant for the this compound binding to Cdk5 without the p25 activator, demonstrating high specificity for the pathogenic complex. | [7] |
| Affinity Ratio (Cdk5 alone / Cdk5/p25) | >92-fold | The peptide shows over 92-fold higher affinity for the Cdk5/p25 complex compared to Cdk5 alone. | [5] |
Table 1: Binding Affinity and Specificity of the this compound
| Experimental Model | Effect of Cdk5i Treatment | Quantitative Result | Reference |
| HEK293T cells co-expressing Cdk5/p25 | Reduction in Cdk5-p25 interaction | ~25% decrease | [7] |
| HEK293T cells co-expressing Cdk5/p25 | Reduction in Cdk5 kinase activity | ~27% decrease | [7] |
| CK-p25 Mouse Model of Neurodegeneration | Reduction in DNA damage (γH2AX-positive neurons) in the hippocampus | ~50% decrease | [4] |
| Cultured Neurons with High Glucose | Reduction in Drp1 phosphorylation at S616 | ~26% decrease | [5] |
| Tau P301S Mouse Model | Rescue of neuronal loss in the hippocampal CA3 region | ~40% increase in neuron number compared to untreated mice | [5] |
| Tau P301S Mouse Model | Reduction in microglial cell size in the hippocampus | ~33% decrease | [5] |
Table 2: In Vitro and In Vivo Efficacy of the this compound
Signaling Pathways and Experimental Workflows
Cdk5/p25-Mediated Apoptotic Signaling Pathway
The following diagram illustrates the signaling cascade leading from neurotoxic stimuli to neuronal apoptosis, and the point of intervention for the this compound.
Caption: Cdk5/p25 signaling cascade leading to neuronal apoptosis.
Experimental Workflow for Assessing Cdk5i Efficacy
The following diagram outlines a typical experimental workflow to evaluate the neuroprotective effects of the this compound.
Caption: Workflow for evaluating the this compound's neuroprotective effects.
Detailed Experimental Protocols
In Vitro Cdk5/p25 Kinase Assay
This protocol is for measuring the inhibitory effect of the this compound on Cdk5/p25 kinase activity using Histone H1 as a substrate.
Materials:
-
Recombinant active Cdk5/p25 enzyme
-
This compound and scrambled control peptide
-
Histone H1 (substrate)
-
Kinase Assay Buffer (e.g., 200mM Tris-HCl, pH 7.5, 100mM MgCl2, 0.5 µg/µl BSA)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (for non-radioactive detection)
-
P81 phosphocellulose paper (for radioactive assay)
-
Phosphorimager or Luminometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture. For a 25 µL final volume:
-
5 µL of 5x Kinase Assay Buffer
-
This compound or scrambled peptide to the desired final concentration.
-
1 µg of Histone H1.
-
10-50 ng of active Cdk5/p25 enzyme.
-
ddH₂O to a volume of 20 µL.
-
-
Pre-incubation: Incubate the mixture for 10 minutes at 30°C to allow for peptide binding to the enzyme.
-
Initiate Reaction: Add 5 µL of [γ-³²P]ATP (or cold ATP for non-radioactive assay) to start the reaction.
-
Incubation: Incubate the reaction for 15-30 minutes at 30°C.
-
Stop Reaction & Detection (Radioactive):
-
Spot 20 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 10 minutes each in 1% phosphoric acid.
-
Air dry the paper and quantify the incorporated radioactivity using a phosphorimager.
-
-
Stop Reaction & Detection (Non-Radioactive - ADP-Glo™):
-
Add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Compare the kinase activity in the presence of the this compound to the scrambled control and no-peptide controls.
Assessment of Neuronal Apoptosis via TUNEL Assay
This protocol describes the detection of apoptotic cells in primary neuronal cultures treated with a neurotoxic agent and the this compound.
Materials:
-
Primary neuronal cultures on coverslips
-
Neurotoxic agent (e.g., Aβ₁₋₄₂, high glucose)
-
Cdk5i-FT peptide and scrambled control
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, e.g., Br-dUTP or FITC-dUTP)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Culture primary neurons to the desired maturity (e.g., 14 days in vitro).
-
Induce apoptosis by treating with a neurotoxic agent for the desired time (e.g., 10 µM Aβ₁₋₄₂ for 6 hours).
-
Co-treat with Cdk5i-FT peptide (e.g., 10 nM) or scrambled control peptide.
-
-
Fixation: Wash cells twice with PBS and fix with 4% PFA for 20 minutes at room temperature.
-
Permeabilization: Wash twice with PBS. Permeabilize the cells by incubating in permeabilization solution for 5 minutes on ice.
-
TUNEL Staining:
-
Wash twice with PBS.
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions.
-
Incubate the cells with 50 µL of the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C in the dark.
-
Include a positive control (pre-treat fixed and permeabilized cells with DNase I) and a negative control (omit the TdT enzyme).
-
-
Washing and Counterstaining:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei by incubating with DAPI (1 µg/mL in PBS) for 5 minutes.
-
-
Mounting and Imaging: Wash three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize the cells using a fluorescence microscope. Apoptotic cells will show TUNEL-positive nuclei (e.g., green fluorescence if using FITC-dUTP), while all nuclei will be stained with DAPI (blue).
-
Quantification: Calculate the percentage of TUNEL-positive cells relative to the total number of DAPI-stained cells in multiple fields of view.
In Vivo Administration and Behavioral Testing (Morris Water Maze)
This protocol outlines the intraperitoneal (IP) injection of the Cdk5i-FT peptide in a mouse model of neurodegeneration and subsequent assessment of cognitive function using the Morris Water Maze.
Materials:
-
Mouse model of neurodegeneration (e.g., CK-p25 or Tau P301S mice) and wild-type controls.
-
Cdk5i-FT peptide and scrambled control peptide, sterile-filtered in saline.
-
Sterile syringes and needles (25-27 gauge).
-
Morris Water Maze apparatus (circular pool, escape platform, video tracking software).
Procedure:
-
Peptide Administration:
-
Administer the Cdk5i-FT peptide or scrambled control via intraperitoneal (IP) injection. A typical dose is 20 mg/kg body weight, administered every other day for the duration of the study (e.g., 2-4 weeks).[4]
-
To perform the IP injection, restrain the mouse and inject into the lower right abdominal quadrant, avoiding the midline.
-
-
Morris Water Maze - Spatial Acquisition Phase:
-
Fill the pool with water made opaque with non-toxic paint and maintain the temperature at 20-22°C.
-
Submerge a platform 1-1.5 cm below the water surface in a fixed location in one of the four quadrants.
-
For 5-7 consecutive days, give each mouse four trials per day. In each trial, release the mouse from one of four quasi-random start positions, facing the pool wall.
-
Allow the mouse to swim for a maximum of 60 seconds to find the platform. If it fails, guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length using video tracking software.
-
-
Morris Water Maze - Probe Trial:
-
24 hours after the final acquisition trial, remove the platform from the pool.
-
Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
Data Analysis: Compare the escape latencies during acquisition and the performance in the probe trial between the Cdk5i-treated group, the scrambled control group, and wild-type controls. Improved performance in the Cdk5i-treated group indicates a rescue of cognitive deficits.
Conclusion
The this compound represents a highly specific and potent tool for inhibiting the pathogenic Cdk5/p25 complex. Its ability to penetrate the blood-brain barrier and selectively disrupt the aberrant kinase activity that drives neuronal apoptosis makes it a compelling candidate for further therapeutic development. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to investigate the neuroprotective potential of Cdk5i and similar targeted peptide inhibitors in the context of neurodegenerative diseases.
References
- 1. Regulation of Phosphorylation of Tau by Cyclin-dependent Kinase 5 and Glycogen Synthase Kinase-3 at Substrate Level - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Active Cdk5 Immunoprecipitation and Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Physiological and pathological phosphorylation of tau by Cdk5 [frontiersin.org]
- 4. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Cdk5 inhibitory peptide reduces tau hyperphosphorylation and apoptosis in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK5 contributes to neuronal apoptosis via promoting MEF2D phosphorylation in rat model of intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rawamino.com [rawamino.com]
Unlocking Neuroprotection: A Technical Guide to the Cdk5i Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the neuroprotective effects of the Cdk5i peptide, a promising therapeutic candidate for a range of neurodegenerative disorders. We delve into the core mechanism of action, present key quantitative data from preclinical studies, and offer detailed experimental protocols to facilitate further research and development in this critical area.
Introduction: The Role of Cdk5 in Neurodegeneration and the Promise of Cdk5i
Cyclin-dependent kinase 5 (Cdk5) is a crucial enzyme in the central nervous system, playing a vital role in neuronal development, synaptic plasticity, and memory formation.[1][2] However, its dysregulation is a key pathological feature in several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[3][4][5] Under neurotoxic conditions, the Cdk5 activator p35 is cleaved into a more stable and potent activator, p25.[1][2] The resulting hyperactivation of the Cdk5/p25 complex leads to a cascade of detrimental effects, including hyperphosphorylation of the tau protein, formation of neurofibrillary tangles, mitochondrial dysfunction, and ultimately, neuronal death.[1][2][4]
The this compound is a short, 12-amino acid peptide derived from the T-loop of Cdk5 itself.[1][3] It is designed to specifically inhibit the aberrant activity of the Cdk5/p25 complex, offering a targeted approach to mitigate the downstream pathological consequences.[1][2] This guide will explore the compelling evidence supporting the neuroprotective effects of Cdk5i and provide the necessary technical information for its further investigation.
Mechanism of Action: Targeting the Pathological Cdk5/p25 Complex
The primary neuroprotective mechanism of the this compound lies in its ability to selectively disrupt the interaction between Cdk5 and its pathological activator, p25. This targeted inhibition spares the physiological activity of the Cdk5/p35 complex, which is essential for normal neuronal function.
Signaling Pathway of Cdk5 Dysregulation and Cdk5i Intervention
Caption: Cdk5 signaling pathway in neurodegeneration and the inhibitory action of Cdk5i.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of the this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Model System | Cdk5i Concentration | Result | Reference |
| Binding Affinity (Kd) to Cdk5/p25 | Microscale Thermophoresis | - | 0.17 µM | [3] |
| Binding Affinity (Kd) to Cdk5 | Microscale Thermophoresis | - | 15.72 µM | [3] |
| Reduction in Cdk5/p25 Interaction | Neuronal Cultures | Not Specified | ~22% | [2] |
| Reduction in Cdk5 Upregulation | Neuronal Cultures | Not Specified | ~35% | [1] |
| Reduction in STZ-induced pDrp1 S616 | Cultured Neurons | Not Specified | ~26% | [3] |
| Neuronal Viability | Cultured Neurons | 10 nM | No effect on viability | [3] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Mouse Model | Treatment | Outcome Measure | Result | Reference |
| Tau P301S | Cdk5i-FT peptide (intraperitoneal) | Neuronal Loss in CA3 | Rescued | [3] |
| Tau P301S | Cdk5i-FT peptide (intraperitoneal) | Microglial Cell Size | Reduced by ~33% | [3] |
| Tau P301S | Cdk5i-FT peptide (intraperitoneal) | Morris Water Maze (Latency) | Reduced by 2.45-fold on day 7 | [3] |
| CK-p25 | Cdk5i-FT peptide (intraperitoneal) | DNA Damage (γH2AX-positive neurons) | Reduced by nearly 50% | [3] |
| MPTP-induced Parkinson's Disease | AAV9-CIP (intracerebroventricular) | Dopaminergic Neuron Loss | Protected against loss | [4] |
| MCAO Stroke Model | Tat-CDK5-CTM (intravenous) | Infarction Area | Reduced | [5][6][7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of the this compound's neuroprotective effects.
In Vitro Assays
4.1.1. Neuronal Cell Culture and this compound Treatment
-
Cell Type: Primary cortical neurons from embryonic day 18 (E18) mouse embryos.
-
Culture Conditions: Plate neurons on poly-D-lysine coated plates in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin. Maintain at 37°C in a 5% CO2 incubator.
-
This compound Treatment: On day in vitro (DIV) 7-10, treat neurons with this compound (or a scrambled control peptide) at a final concentration of 10 nM for 24-48 hours, depending on the specific assay. For studies involving neurotoxic insults, pre-treat with Cdk5i for 2 hours before adding the toxin.
4.1.2. Cdk5 Kinase Assay
-
Principle: Measures the phosphorylation of a substrate by Cdk5.
-
Procedure:
-
Lyse treated neuronal cells or tissue samples in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitate Cdk5 using a specific anti-Cdk5 antibody and protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Resuspend the beads in kinase assay buffer containing a Cdk5 substrate (e.g., histone H1) and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and visualize the phosphorylated substrate by autoradiography.
-
4.1.3. Microscale Thermophoresis (MST) for Binding Affinity
-
Principle: Measures the change in fluorescence of a labeled molecule as it moves through a temperature gradient, which is altered upon binding to a ligand.
-
Procedure:
-
Label the this compound with a fluorescent dye (e.g., FITC).
-
Prepare a serial dilution of the unlabeled Cdk5/p25 or Cdk5 protein.
-
Mix the labeled this compound (at a constant concentration) with each dilution of the unlabeled protein.
-
Load the samples into MST capillaries.
-
Measure the thermophoretic movement using an MST instrument.
-
Analyze the data to determine the dissociation constant (Kd).
-
4.1.4. Streptavidin Pull-Down Assay for Protein Interaction
-
Principle: Uses biotinylated this compound to pull down its interacting partners from a cell lysate.
-
Procedure:
-
Synthesize a biotinylated version of the this compound and a scrambled control peptide.
-
Incubate the biotinylated peptides with cell lysates containing the Cdk5/p25 complex.
-
Add streptavidin-coated magnetic beads to the mixture and incubate to allow binding of the biotinylated peptide-protein complexes.
-
Wash the beads to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
Analyze the eluted proteins by Western blotting using antibodies against Cdk5 and p25.
-
In Vivo Experiments
4.2.1. Animal Models and this compound Administration
-
Mouse Models:
-
Tau P301S Transgenic Mice: Model for tauopathy.
-
CK-p25 Transgenic Mice: Inducible model of Cdk5 hyperactivation.
-
MPTP-induced Parkinson's Disease Model: Model for dopamine (B1211576) neuron degeneration.
-
Middle Cerebral Artery Occlusion (MCAO) Model: Model for ischemic stroke.
-
-
This compound Formulation: For in vivo use, the this compound is often conjugated to a cell-penetrating peptide, such as the TAT sequence, and a fluorescent tag like FITC (Cdk5i-FT) to enhance blood-brain barrier penetration and allow for visualization.
-
Administration: Intraperitoneal (IP) injection is a common route of administration. Dosages and treatment schedules vary depending on the study and model.
4.2.2. Morris Water Maze for Cognitive Assessment
-
Principle: A behavioral test to assess spatial learning and memory in rodents.
-
Procedure:
-
A circular pool is filled with opaque water, and a hidden platform is placed in one quadrant.
-
Mice are trained over several days to find the hidden platform using spatial cues around the room.
-
The time taken to find the platform (escape latency) and the path taken are recorded.
-
A probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.
-
4.2.3. Immunohistochemistry for Brain Pathology
-
Principle: Uses antibodies to visualize the localization and abundance of specific proteins in brain tissue sections.
-
Procedure:
-
Perfuse the mice with paraformaldehyde and collect the brains.
-
Prepare brain sections (e.g., 40 µm thick) using a cryostat or vibratome.
-
Incubate the sections with primary antibodies against markers of interest (e.g., phosphorylated Tau, NeuN for neurons, Iba1 for microglia).
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount the sections and visualize them using a fluorescence microscope.
-
Quantify the staining intensity or the number of positive cells.
-
Visualizing Workflows and Relationships
Experimental Workflow for In Vitro this compound Validation
Caption: Workflow for in vitro validation of this compound's effects.
Logical Relationship of Cdk5i's Neuroprotective Effects
Caption: Logical flow of Cdk5i's multi-level neuroprotective effects.
Conclusion and Future Directions
The this compound has emerged as a highly promising neuroprotective agent with a well-defined mechanism of action. Its ability to selectively inhibit the pathological Cdk5/p25 complex offers a targeted therapeutic strategy for a variety of neurodegenerative diseases. The preclinical data presented in this guide provide a strong rationale for its continued development.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of the this compound for clinical translation. This includes enhancing its stability, bioavailability, and blood-brain barrier permeability. Further long-term efficacy and safety studies in various animal models are also warranted. The detailed protocols and data provided herein serve as a valuable resource for researchers dedicated to advancing the development of Cdk5i and other targeted therapies for devastating neurodegenerative conditions.
References
- 1. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of p25/Cdk5 Attenuates Tauopathy in Mouse and iPSC Models of Frontotemporal Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Streptozotocin Induces Alzheimer’s Disease-Like Pathology in Hippocampal Neuronal Cells via CDK5/Drp1-Mediated Mitochondrial Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lentiviral Delivery of the Human Wild-type Tau Protein Mediates a Slow and Progressive Neurodegenerative Tau Pathology in the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cdk5i Peptide in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 5 (Cdk5) is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development, migration, and synaptic plasticity.[1][2] Dysregulation of Cdk5 activity, often through the proteolytic cleavage of its activator p35 to the more stable p25, is implicated in the pathology of several neurodegenerative diseases, including Alzheimer's disease.[3][4] The Cdk5i peptide is a 12-amino acid inhibitor (ARAFGIPVRCYS) derived from the T-loop of Cdk5.[5][6] It demonstrates high binding affinity for the hyperactive Cdk5/p25 complex and specifically inhibits its kinase activity, making it a valuable tool for studying Cdk5-mediated signaling pathways and as a potential therapeutic agent.[5][6][7]
These application notes provide a detailed protocol for performing an in vitro kinase assay to evaluate the inhibitory potential of the this compound.
Cdk5 Signaling Pathway
Under physiological conditions, Cdk5 is activated by binding to its regulatory subunits, p35 or p39.[8] The Cdk5/p35 complex is involved in various neuronal processes.[9][10] However, under neurotoxic stress, p35 is cleaved by calpain to form p25.[9] The resulting Cdk5/p25 complex exhibits prolonged and heightened kinase activity, leading to aberrant hyperphosphorylation of substrates such as tau, which contributes to the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease.[3][11] The this compound specifically interferes with the activity of the Cdk5/p25 complex.[5][6]
References
- 1. promega.com [promega.com]
- 2. Cyclin-Dependent Kinase 5 (Cdk5): Preparation and Measurement of Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. A Cdk5 inhibitory peptide reduces tau hyperphosphorylation and apoptosis in neurons | The EMBO Journal [link.springer.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Frontiers | The role of Cdk5 in neurological disorders [frontiersin.org]
Application Notes and Protocols for In Vivo Administration of Cdk5i Peptide in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of the Cdk5 inhibitory peptide (Cdk5i) in mouse models of neurodegenerative diseases. The Cdk5i peptide is a promising therapeutic candidate that targets the hyperactive Cdk5/p25 complex, a key driver of pathology in conditions such as Alzheimer's disease, Parkinson's disease, and frontotemporal dementia.[1][2][3][4]
Introduction
Cyclin-dependent kinase 5 (Cdk5) is a crucial enzyme in brain development and function.[5] However, under neurotoxic conditions, its regulatory partner p35 is cleaved by calpain into p25.[1][6] This leads to the formation of a hyperactive and mislocalized Cdk5/p25 complex, which aberrantly phosphorylates various substrates, including Tau and MEF2, contributing to neuroinflammation, synaptic dysfunction, and neuronal death.[1][3][7]
The this compound is a 12-amino-acid fragment derived from the T-loop of Cdk5 (ARAFGIPVRCYS).[1][5] It is designed to specifically disrupt the interaction between Cdk5 and p25, thereby inhibiting the pathogenic activity of the Cdk5/p25 complex without affecting the normal physiological function of Cdk5/p35.[5][6][8] For in vivo applications, the peptide is often modified with a cell-penetrating TAT (transactivator of transcription) sequence and a fluorescent tag like FITC (fluorescein isothiocyanate) to create Cdk5i-FT, enhancing its ability to cross the blood-brain barrier and allowing for its visualization in tissues.[1][5][8][9]
Data Presentation
The following tables summarize the quantitative data from studies utilizing this compound in various mouse models.
Table 1: Efficacy of this compound in Mouse Models of Neurodegeneration
| Mouse Model | Treatment Regimen | Key Pathological Features Addressed | Quantitative Outcomes | Reference |
| CK-p25 (Alzheimer's Disease) | Cdk5i-FT (40 mg/kg, IP, 3x/week for 2 weeks) | DNA damage (γH2AX), microglial activation | Reduced γH2AX upregulation by 35% | [1][10] |
| Tau P301S (Tauopathy/FTD) | Cdk5i-FT (intraperitoneal injection) | Tau hyperphosphorylation, neuronal loss, microglial activation, cognitive deficits | Reduced microglial cell size by ~33%; improved performance in Morris water maze | [1] |
| MPTP-induced (Parkinson's Disease) | AAV9-mediated CIP (intracerebroventricular injection) | Loss of dopaminergic neurons, motor and anxiety-like symptoms | Protected against loss of dopaminergic neurons in the substantia nigra | [3][4][11][12] |
Table 2: Biochemical Effects of this compound
| Parameter | In Vitro/In Vivo | Model System | Quantitative Effect | Reference |
| Cdk5/p25 Interaction | In vitro | Co-expressed Cdk5/p25 in HEK293T cells | Reduced by ~25% | [13] |
| Cdk5/p25 Kinase Activity | In vitro | Co-expressed Cdk5/p25 in HEK293T cells | Reduced by ~27% | [13] |
| Cdk5/p25 Kinase Activity | Ex vivo | Brain lysates from Tau P301S mice | Reduced by ~50% | [5][10] |
| Cdk5 Expression | Not specified | Not specified | Downregulated by ~35% | [2][6] |
| Tau Phosphorylation (pTau S396 & S404) | In vitro | Human iPSC-derived cerebral organoids (MAPT P301L) | Significantly reduced | [1][5] |
| Tau Phosphorylation (pTau T181 & S396) | In vitro | Mouse primary neurons overexpressing human Tau P301L | Significant reduction | [5][10] |
Experimental Protocols
Protocol 1: Preparation and Administration of Cdk5i-FT Peptide
1. Peptide Synthesis and Modification:
-
The core this compound sequence is ARAFGGIPVRCYS.
-
A scrambled peptide control (e.g., AFRSPCARIGYV) should be used.[1][5]
-
For in vivo delivery, conjugate the N-terminus with FITC (via an Ahx-GGG linker) and the C-terminus with the TAT sequence (YGRKKRRQRRR).[5]
-
Lyophilized peptides should be stored at -20°C or -80°C.
2. Reconstitution:
-
Reconstitute the lyophilized peptide in sterile, endotoxin-free phosphate-buffered saline (PBS) or another appropriate vehicle to the desired stock concentration.
-
Vortex briefly and centrifuge to collect the solution.
-
Aliquots can be stored at -20°C to avoid repeated freeze-thaw cycles.
3. Administration:
-
Route: Intraperitoneal (IP) injection is a common and effective route.[2][5] Intracerebroventricular injection can also be used for more direct CNS delivery, particularly when using AAV-mediated expression of the inhibitory peptide.[3][11]
-
Dosage: A typical dosage for IP injection is 40 mg/kg of body weight.[5][10] However, the optimal dose may vary depending on the mouse model and experimental goals.
-
Frequency: Administration is often performed multiple times per week (e.g., three times weekly) for a duration of several weeks, depending on the progression of the disease model.[10]
Protocol 2: Assessment of Cdk5i-FT Brain Penetration
1. Tissue Collection:
-
24 hours after a single IP injection of Cdk5i-FT, euthanize the mouse and perfuse transcardially with PBS followed by 4% paraformaldehyde (PFA).[5]
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in 30% sucrose (B13894) in PBS until it sinks.
2. Cryosectioning and Imaging:
-
Freeze the brain and cut coronal or sagittal sections (e.g., 30-40 µm) using a cryostat.
-
Mount the sections on glass slides.
-
Directly visualize the FITC signal in brain regions of interest (e.g., hippocampus and cortex) using a fluorescence microscope.[5]
Protocol 3: Evaluation of Therapeutic Efficacy
1. Behavioral Testing:
-
To assess cognitive improvements, perform behavioral tests such as the Morris water maze for spatial learning and memory.[1]
-
For motor deficits in Parkinson's models, use tests like the rotarod or open field test.[3]
2. Immunohistochemistry (IHC) and Immunofluorescence (IF):
-
Process brain sections as described in Protocol 2.
-
Perform antigen retrieval if necessary.
-
Incubate with primary antibodies against markers of pathology, such as:
-
Incubate with appropriate fluorescently labeled secondary antibodies.
-
Counterstain with a nuclear stain like DAPI or Hoechst.
-
Image the sections and quantify the fluorescence intensity or the number of positive cells.
3. Western Blotting:
-
Homogenize brain tissue from treated and control mice in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against proteins of interest (e.g., pTau, total Tau, Cdk5, p25).
-
Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathways and Workflows
Cdk5i Mechanism of Action
The following diagram illustrates the signaling pathway leading to Cdk5 hyperactivation and the inhibitory action of the this compound.
References
- 1. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptidesciences.com [peptidesciences.com]
- 3. Cdk5 Inhibitory Peptide Prevents Loss of Dopaminergic Neurons and Alleviates Behavioral Changes in an MPTP Induced Parkinson’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cdk5 Inhibitory Peptide Prevents Loss of Dopaminergic Neurons and Alleviates Behavioral Changes in an MPTP Induced Parkinson's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. rawamino.com [rawamino.com]
- 7. Specific Inhibition of p25/Cdk5 Activity by the Cdk5 Inhibitory Peptide Reduces Neurodegeneration In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurosciencenews.com [neurosciencenews.com]
- 9. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Cdk5 Inhibitory Peptide Prevents Loss of Dopaminergic Neurons and Alleviates Behavioral Changes in an MPTP Induced Parkinson’s Disease Mouse Model | Semantic Scholar [semanticscholar.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Overexpression of the Cdk5 inhibitory peptide in motor neurons rescue of amyotrophic lateral sclerosis phenotype in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intracellular Delivery of TAT-Cdk5i Peptide in Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 5 (Cdk5) is a proline-directed serine/threonine kinase crucial for neuronal development, synaptic plasticity, and memory formation. However, under neurotoxic conditions, Cdk5 can become hyperactivated, contributing to the pathology of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and frontotemporal dementia.[1] This aberrant activity is often mediated by the cleavage of its activator p35 to the more stable and potent p25, leading to the formation of the Cdk5/p25 complex.[1][2]
The TAT-Cdk5i peptide is a promising therapeutic tool designed to specifically inhibit the hyperactive Cdk5/p25 complex. It consists of a 12-amino-acid inhibitory peptide (Cdk5i) derived from the T-loop of Cdk5, fused to the cell-penetrating peptide (CPP) from the HIV-1 trans-activator of transcription (TAT).[1] The TAT sequence facilitates the efficient delivery of the Cdk5i peptide across the blood-brain barrier and into neurons, allowing it to directly target the Cdk5/p25 complex intracellularly.[1][3]
These application notes provide a comprehensive overview of the use of TAT-Cdk5i for intracellular delivery in neurons, including detailed protocols for its synthesis, application in cell culture and in vivo models, and methods for assessing its efficacy.
Mechanism of Action
The this compound competitively inhibits the interaction between Cdk5 and its pathogenic activator p25. By mimicking a critical binding region, the this compound disrupts the formation and stability of the Cdk5/p25 complex, thereby reducing its aberrant kinase activity. This selective inhibition helps to mitigate the downstream pathological effects of Cdk5 hyperactivation, such as the hyperphosphorylation of tau protein and subsequent neuronal apoptosis, without significantly affecting the normal physiological functions of Cdk5/p35.[1][2]
Signaling Pathway of Cdk5 Hyperactivation and TAT-Cdk5i Inhibition
Caption: Cdk5 hyperactivation pathway and the inhibitory action of TAT-Cdk5i.
Quantitative Data Summary
The efficacy of TAT-Cdk5i has been demonstrated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of TAT-Cdk5i
| Parameter | Model System | Treatment | Result | Reference |
| Cdk5/p25 Interaction | HEK293T cells co-expressing Cdk5/p25 | Cdk5i co-expression | ~25% reduction | [1] |
| Cdk5 Kinase Activity | HEK293T cells co-expressing Cdk5/p25 | Cdk5i co-expression | ~27% reduction | [1] |
| Neuronal Viability | Cultured mouse neurons | 10 nM Cdk5i-FT for 6h | No effect on viability | [1] |
| High Glucose-Induced Neuronal Death | Cultured mouse neurons | Cdk5i-FT treatment | Protection against ~25% neuronal death | [1] |
| Streptozotocin (STZ)-Induced Neuronal Death | Cultured mouse neurons | Cdk5i-FT treatment | Protection against ~44% neuronal death | [1] |
Table 2: In Vivo Efficacy of TAT-Cdk5i in Mouse Models of Neurodegeneration
| Parameter | Mouse Model | Treatment | Result | Reference |
| DNA Damage (γH2AX+ neurons) | CK-p25 mice | Cdk5i-FT | ~50% reduction | [1] |
| Glucocorticoid Receptor Phosphorylation (pGR S211) | CK-p25 mice | Cdk5i-FT | ~35% reduction in upregulation | [1] |
| Microglial Activation (cell size) | Tau P301S mice | Cdk5i-FT | ~33% reduction | [1] |
| Microglial Number | Tau P301S mice | Cdk5i-FT | ~25% trend towards reduction | [1] |
Experimental Protocols
The following section provides detailed protocols for the synthesis, purification, and application of the TAT-Cdk5i peptide.
Experimental Workflow for TAT-Cdk5i Application
Caption: Workflow for TAT-Cdk5i synthesis, in vitro, and in vivo testing.
TAT-Cdk5i Peptide Synthesis and Purification
a. Solid-Phase Peptide Synthesis (SPPS)
This protocol is based on the widely used Fmoc/tBu strategy.
-
Resin: Rink Amide resin is a suitable choice.
-
Amino Acids: Use Fmoc-protected amino acids.
-
Coupling Reagents: Use HCTU (4 equivalents) and DIPEA (8 equivalents).
-
Procedure:
-
Attach the C-terminal amino acid to the resin.
-
Perform iterative cycles of Fmoc deprotection (using piperidine (B6355638) in DMF) and amino acid coupling.
-
For the TAT sequence (YGRKKRRQRRR) followed by the Cdk5i sequence, couple the amino acids in the reverse order of the final peptide sequence.
-
-
Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS).
b. Peptide Purification by Reversed-Phase HPLC (RP-HPLC)
-
Column: Use a C18 column.
-
Mobile Phases:
-
Buffer A: 0.1% TFA in water.
-
Buffer B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient of increasing Buffer B concentration to elute the peptide.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions containing the purified peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide powder.
c. Peptide Characterization
-
Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., ESI-MS) and analytical HPLC.
In Vitro Experimental Protocols
a. Primary Neuron Culture
-
Source: Cortical or hippocampal neurons from embryonic day 18 (E18) rat or mouse pups.
-
Dissociation: Dissect the desired brain region and dissociate the tissue using trypsin.
-
Plating: Plate the dissociated neurons on poly-D-lysine-coated culture plates or coverslips in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.
-
Maintenance: Maintain the cultures in a humidified incubator at 37°C and 5% CO₂. Change half of the medium every 3-4 days.
b. TAT-Cdk5i Treatment of Primary Neurons
-
Peptide Preparation: Reconstitute the lyophilized TAT-Cdk5i peptide in sterile, nuclease-free water or PBS to create a stock solution.
-
Treatment: After allowing the primary neurons to mature in culture (e.g., 7-14 days in vitro), replace the culture medium with fresh medium containing the desired concentration of TAT-Cdk5i (e.g., 10 nM).[1] A scrambled version of the this compound with the TAT sequence can be used as a negative control.
-
Incubation: Incubate the neurons for the desired period (e.g., 6 hours) before proceeding with downstream assays.[1]
c. Cdk5 Kinase Activity Assay
This protocol describes an in vitro kinase assay using immunoprecipitated Cdk5 and Histone H1 as a substrate.[4][5]
-
Lysis: Lyse the treated neurons in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Immunoprecipitate Cdk5 from the cell lysates using an anti-Cdk5 antibody and protein A/G agarose (B213101) beads.
-
Kinase Reaction:
-
Wash the immunoprecipitated Cdk5 beads with kinase buffer.
-
Resuspend the beads in kinase buffer containing Histone H1 (e.g., 1 µg) and ATP (e.g., [γ-³²P]ATP or cold ATP for non-radioactive methods).
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
-
Detection:
-
Radioactive: Stop the reaction by adding SDS-PAGE loading buffer, run the samples on an SDS-PAGE gel, and detect the phosphorylated Histone H1 by autoradiography.
-
Non-Radioactive: Use a commercial kinase assay kit that measures ADP production (e.g., ADP-Glo™ Kinase Assay).
-
d. Cell Viability (MTT) Assay
-
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
After TAT-Cdk5i treatment, add MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate for 1-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
e. Immunofluorescence for Phosphorylated Tau
-
Fixation: Fix the treated neurons on coverslips with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against phosphorylated Tau (e.g., anti-p-Tau S396/S404) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Mounting and Imaging: Mount the coverslips with a mounting medium containing DAPI for nuclear staining and visualize using a fluorescence microscope.
f. Assessment of Mitochondrial Membrane Potential
-
Staining: Incubate live, treated neurons with a fluorescent mitochondrial membrane potential indicator dye such as MitoTracker Red CMXRos (e.g., 50-200 nM) for 15-45 minutes at 37°C.[6]
-
Imaging: Wash the cells with fresh medium and image immediately using a fluorescence microscope. A decrease in fluorescence intensity indicates mitochondrial depolarization.
g. TUNEL Assay for Apoptosis
-
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Procedure (using a commercial kit):
-
Fix and permeabilize the treated neurons as per the kit's instructions.
-
Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.
-
Wash the cells and visualize the labeled nuclei using a fluorescence microscope.
-
In Vivo Experimental Protocols
a. Animal Models
-
Utilize established mouse models of neurodegeneration that exhibit Cdk5 hyperactivation, such as the CK-p25 inducible transgenic mice or Tau P301S transgenic mice.[1][7]
b. Intraperitoneal (IP) Injection of TAT-Cdk5i
-
Dosage: The optimal dosage should be determined empirically. A starting point could be based on previous studies, for example, a specific mg/kg body weight concentration.
-
Preparation: Dissolve the TAT-Cdk5i peptide in sterile saline or PBS.
-
Injection:
-
Restrain the mouse appropriately.
-
Insert the needle into the lower right quadrant of the abdomen at a 15-20 degree angle.
-
Aspirate to ensure no fluid is drawn back, then inject the peptide solution.
-
c. Western Blot Analysis of Brain Lysates
-
Tissue Homogenization: Homogenize brain tissue (e.g., hippocampus or cortex) in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against Cdk5, p25, phosphorylated substrates (e.g., p-Tau), and a loading control (e.g., GAPDH or β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Conclusion
The TAT-Cdk5i peptide represents a powerful tool for investigating the role of Cdk5 hyperactivation in neuronal dysfunction and for exploring potential therapeutic strategies for neurodegenerative diseases. The protocols outlined in these application notes provide a comprehensive guide for researchers to effectively utilize this peptide in both in vitro and in vivo settings. Careful optimization of experimental conditions is recommended to achieve the most reliable and reproducible results.
References
- 1. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific Inhibition of p25/Cdk5 Activity by the Cdk5 Inhibitory Peptide Reduces Neurodegeneration In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurosciencenews.com [neurosciencenews.com]
- 4. Active Cdk5 Immunoprecipitation and Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MitoTracker® Red CMXRos | Cell Signaling Technology [cellsignal.com]
- 7. Neurodegeneration and neuroinflammation in cdk5/p25-inducible mice: a model for hippocampal sclerosis and neocortical degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cdk5i Peptide in Primary Neuronal Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 5 (Cdk5) is a crucial serine/threonine kinase predominantly active in the central nervous system, where it plays a vital role in neuronal development, synaptic plasticity, and memory formation.[1][2] The activity of Cdk5 is tightly regulated by its association with the activators p35 and p39.[1] However, under neurotoxic conditions, such as those present in neurodegenerative diseases like Alzheimer's and Parkinson's disease, the p35 activator is cleaved by the calcium-dependent protease calpain into a more stable and hyperactive fragment, p25.[3][4] The resulting Cdk5/p25 complex exhibits prolonged and deregulated kinase activity, leading to aberrant hyperphosphorylation of various substrates, most notably the tau protein, which contributes to the formation of neurofibrillary tangles, and ultimately, neuronal apoptosis.[3][4][5][6]
Cdk5 inhibitory (Cdk5i) peptides are designed to specifically target and inhibit the pathogenic activity of the Cdk5/p25 complex while preserving the physiological function of the Cdk5/p35 complex.[5][7] This selective inhibition makes Cdk5i peptides valuable research tools for studying the role of Cdk5/p25 hyperactivation in neurodegeneration and as potential therapeutic agents.
Two prominent Cdk5 inhibitory peptides have been utilized in primary neuronal culture studies:
-
CIP (Cdk5 Inhibitory Peptide): A 125-amino acid peptide derived from the p35 protein (residues 154-279) that demonstrates high affinity for Cdk5 and effectively inhibits Cdk5/p25 activity.[5][6]
-
Cdk5i Peptide (12-amino acid): A shorter, 12-amino acid peptide derived from the T-loop of Cdk5.[8] This peptide has been further modified with a FITC tag and a TAT sequence (Cdk5i-FT) to enhance cell penetration and allow for visualization within neurons.[8]
These application notes provide detailed protocols for the use of Cdk5i peptides in primary neuronal cultures to investigate their effects on tau phosphorylation, neuronal survival, and related signaling pathways.
Mechanism of Action
The primary mechanism of action of Cdk5i peptides is the selective inhibition of the hyperactive Cdk5/p25 kinase complex. Under pathological conditions, neurotoxic stimuli lead to an influx of calcium, which activates calpain. Calpain then cleaves the Cdk5 activator p35 to the more stable p25 fragment. The resulting Cdk5/p25 complex becomes mislocalized within the neuron and exhibits prolonged kinase activity, leading to the hyperphosphorylation of substrates like tau. Cdk5i peptides intervene by binding to Cdk5 and preventing its interaction with p25, thus reducing the aberrant kinase activity. This selective inhibition spares the normal physiological activity of the Cdk5/p35 complex, which is essential for neuronal function.
Quantitative Data Summary
The following tables summarize the quantitative effects of Cdk5i peptides in primary neuronal cultures as reported in the literature.
| Peptide | Model System | Parameter Measured | Result | Reference |
| CIP | Primary cortical neurons expressing p25 | Tau phosphorylation (pS199/202, pS404, AT8) | ~2-fold inhibition | [6] |
| Cdk5i-FT | Cultured mouse neurons | Cdk5/p25 interaction | ~25% reduction | [8] |
| Cdk5i-FT | Cultured mouse neurons | Cdk5/p25 kinase activity | ~27% reduction | [8] |
| Cdk5i-FT | Cultured mouse neurons with high glucose | pATM S794 phosphorylation | ~25% reduction | [8] |
| Cdk5i-FT | Cultured mouse neurons with high glucose | γH2AX S139 phosphorylation | ~33% reduction | [8] |
| Cdk5i-TF | Not specified | Cdk5/p25 complex interaction | ~22% reduction | |
| Cdk5i-TF | Not specified | Cdk5 expression levels | ~35% downregulation |
Experimental Protocols
The following are detailed protocols for the application of Cdk5i peptides in primary neuronal cultures.
Protocol 1: Lentiviral Delivery of CIP to Primary Cortical Neurons
This protocol describes the use of a lentiviral vector to express the 125-amino acid CIP in primary neuronal cultures.
Materials:
-
Primary cortical neurons (E18 rat fetuses), cultured for 7 days in vitro (DIV)
-
Lentiviral vectors: LV-CMV-CIP (expressing CIP) and LV-CMV-empty (control)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Aged Aβ1-42 peptide (10 µM)
-
Lysis buffer for Western blot or fixation solution for immunocytochemistry
Procedure:
-
Lentiviral Transduction:
-
On DIV 7, remove half of the culture medium from the primary cortical neuron cultures.
-
Add the lentiviral particles (LV-CMV-CIP or LV-CMV-empty) to the remaining medium at a multiplicity of infection (MOI) of 5-10.
-
Gently swirl the plate to mix.
-
Incubate the neurons for 3 days to allow for robust expression of the CIP peptide.
-
-
Induction of Neurotoxicity (Optional):
-
After 3 days of transduction (DIV 10), treat the neurons with 10 µM aged Aβ1-42 for 6 hours to induce Cdk5/p25 hyperactivity.
-
-
Sample Collection and Analysis:
-
For Western Blot: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Collect the lysates for analysis of tau phosphorylation and other markers.
-
For Immunocytochemistry/TUNEL assay: Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature, followed by permeabilization and staining.
-
Protocol 2: Treatment of Primary Neurons with Cell-Penetrating Cdk5i-FT Peptide
This protocol details the direct application of the 12-amino acid, FITC- and TAT-tagged this compound to primary neuronal cultures.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons)
-
Cdk5i-FT peptide (and scrambled control peptide, SC-FT)
-
Neurobasal medium
-
Reagents for downstream analysis (e.g., cell viability assay, immunocytochemistry)
Procedure:
-
Peptide Preparation:
-
Reconstitute the lyophilized Cdk5i-FT and SC-FT peptides in sterile water or PBS to a stock concentration of 1 mM.
-
Store aliquots at -20°C or -80°C.
-
-
Treatment of Neurons:
-
Dilute the Cdk5i-FT and SC-FT stock solutions in pre-warmed Neurobasal medium to the desired final concentration (e.g., 10 nM).
-
Remove the existing medium from the neuronal cultures and replace it with the medium containing the peptides.
-
Incubate the neurons for the desired duration (e.g., 6 hours).
-
-
Visualization of Peptide Uptake (Optional):
-
The FITC tag on the Cdk5i-FT peptide allows for direct visualization of its uptake and subcellular localization using fluorescence microscopy.
-
-
Downstream Analysis:
-
Proceed with assays to assess neuronal viability (MTT assay), apoptosis (TUNEL assay), or protein phosphorylation (Western blot/immunocytochemistry).
-
Protocol 3: Assessment of Neuronal Apoptosis using TUNEL Assay
This protocol provides a method to quantify neuronal apoptosis following this compound treatment and/or neurotoxic insult.
Materials:
-
Fixed and permeabilized primary neuronal cultures on coverslips
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Fix neuronal cultures with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
TUNEL Staining:
-
Follow the manufacturer's instructions for the specific TUNEL assay kit. Generally, this involves:
-
Incubating the cells with an equilibration buffer.
-
Incubating with the TdT reaction mix (TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 1 hour.
-
Stopping the reaction and washing the cells.
-
-
-
Counterstaining and Imaging:
-
Incubate the cells with a nuclear counterstain (e.g., DAPI or Hoechst) to visualize all nuclei.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope, capturing both the TUNEL signal and the nuclear counterstain.
-
Quantify the percentage of TUNEL-positive nuclei relative to the total number of nuclei.
-
Protocol 4: Analysis of Tau Phosphorylation by Western Blot
This protocol describes the detection of changes in tau phosphorylation levels in primary neurons treated with Cdk5i peptides.
Materials:
-
Primary neuron lysates
-
SDS-PAGE gels and blotting apparatus
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Tau (e.g., AT8 for pS202/pT205, PHF-1 for pS396/pS404), anti-total-Tau, and anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification:
-
Determine the protein concentration of the neuronal lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-tau overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total tau and a loading control to normalize the phospho-tau signal.
-
Quantify the band intensities using image analysis software.
-
Protocol 5: Neuronal Viability Assessment using MTT Assay
This protocol outlines the use of the MTT assay to measure the metabolic activity of neurons as an indicator of cell viability.
Materials:
-
Primary neuronal cultures in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Treatment:
-
Treat the primary neurons in the 96-well plate with this compound and/or a neurotoxic agent as required by the experimental design. Include appropriate controls.
-
-
MTT Incubation:
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Conclusion
Cdk5i peptides are powerful tools for investigating the pathological roles of Cdk5/p25 hyperactivity in primary neuronal cultures. The protocols outlined in these application notes provide a framework for researchers to explore the neuroprotective effects of these peptides, including their ability to reduce tau hyperphosphorylation and prevent neuronal apoptosis. The use of both the larger CIP peptide delivered via lentivirus and the smaller, cell-penetrating this compound offers flexibility in experimental design. By employing these methods, researchers can further elucidate the signaling pathways involved in neurodegeneration and evaluate the therapeutic potential of targeting the Cdk5/p25 complex.
References
- 1. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. clyte.tech [clyte.tech]
- 4. opentrons.com [opentrons.com]
- 5. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Cdk5 inhibitory peptide reduces tau hyperphosphorylation and apoptosis in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencellonline.com [sciencellonline.com]
- 8. rawamino.com [rawamino.com]
Application Notes and Protocols: Cdk5i Peptide Treatment in CK-p25 Transgenic Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the Cdk5 inhibitory peptide (Cdk5i) in the CK-p25 transgenic mouse model of neurodegeneration. This document includes a summary of the mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Introduction
Cyclin-dependent kinase 5 (Cdk5) is a crucial enzyme in neuronal processes. Its dysregulation, primarily through the cleavage of its activator p35 to the more stable and potent p25 by calpain, leads to hyperactivation of Cdk5.[1][2][3] This aberrant Cdk5/p25 activity is implicated in the pathology of several neurodegenerative diseases, including Alzheimer's disease.[2][4][5] The CK-p25 transgenic mouse model, which allows for the inducible overexpression of p25 in the forebrain, recapitulates key aspects of neurodegeneration, including neuronal loss, synaptic deficits, and cognitive impairment.[6][7][8]
The Cdk5i peptide is a 12-amino-acid sequence designed to specifically interfere with the Cdk5/p25 complex, thereby reducing its pathological kinase activity while sparing the normal physiological function of Cdk5/p35.[1][9] To enhance its therapeutic potential, the this compound is often modified with a cell-penetrating peptide, such as the transactivator of transcription (TAT) sequence, and a fluorescent tag like fluorescein (B123965) isothiocyanate (FITC) for visualization (Cdk5i-TF or Cdk5i-FT).[9][10][11]
Mechanism of Action
Under pathological conditions characterized by neurotoxic stimuli and calcium dysregulation, the protease calpain cleaves the Cdk5 regulatory subunit p35 into the truncated and more stable p25 fragment.[1][10] The resulting Cdk5/p25 complex exhibits prolonged and heightened kinase activity, leading to the hyperphosphorylation of various substrates, including tau protein and the glucocorticoid receptor.[1][2][9] This hyperphosphorylation contributes to the formation of neurofibrillary tangles, synaptic dysfunction, and ultimately, neuronal cell death.[3][4] The this compound is engineered to selectively bind to the Cdk5/p25 complex, disrupting its formation and inhibiting its enzymatic activity.[1][9][11] This targeted inhibition helps to ameliorate the downstream pathological effects.[1][9]
Signaling Pathway
Caption: Cdk5 signaling in physiological and pathological states and the inhibitory action of the this compound.
Quantitative Data Summary
The following tables summarize the quantitative findings from studies investigating the effects of this compound treatment in CK-p25 mice and related models.
| In Vitro / Ex Vivo Effects of this compound | Percentage Change | Reference |
| Reduction in Cdk5/p25 complex interaction | ~22-25% | [1][12] |
| Reduction in overall Cdk5 expression | ~35% | [1][10] |
| Reduction in Cdk5/p25 kinase activity | ~27% | [12] |
| Reduction in Streptozotocin (STZ)-induced Drp1 S616 phosphorylation | ~26% | [12] |
| In Vivo Effects of Cdk5i-FT Peptide in CK-p25 Mice | Percentage Change | Reference |
| Reduction in γH2AX-positive neurons (DNA damage) | ~50% | [9][12] |
| Reduction in pGR S211 upregulation (Cdk5/p25 substrate) | ~35% | [9][12] |
Experimental Protocols
Protocol 1: Preparation and Administration of Cdk5i-FT Peptide
This protocol outlines the preparation and intraperitoneal administration of the Cdk5i-FT (FITC-TAT-Cdk5i) peptide to CK-p25 transgenic mice.
Materials:
-
Cdk5i-FT peptide (lyophilized)
-
Scrambled control peptide (SC-FT, lyophilized)
-
Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Insulin syringes (or similar) with 28-30 gauge needles
-
CK-p25 transgenic mice and wild-type littermate controls
-
Animal scale
Procedure:
-
Peptide Reconstitution: a. Centrifuge the vials of lyophilized Cdk5i-FT and SC-FT peptides briefly to collect the powder at the bottom. b. Reconstitute the peptides in sterile saline or PBS to a stock concentration of 10 mg/mL. c. Vortex gently to ensure complete dissolution. d. Aliquot the stock solutions and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
p25 Induction in CK-p25 Mice: a. The CK-p25 mouse model utilizes a tetracycline-off system, where p25 expression is induced by removing doxycycline (B596269) from the animals' diet.[7] b. Begin the Cdk5i-FT treatment concurrently with or shortly after the induction of p25 expression.
-
Dose Preparation and Administration: a. On the day of injection, thaw an aliquot of the peptide stock solution on ice. b. Dilute the stock solution with sterile saline or PBS to the final desired concentration for injection. A typical dose is 20 mg/kg of body weight.[9] c. Weigh each mouse to calculate the precise injection volume. d. Administer the Cdk5i-FT peptide, SC-FT peptide, or a saline vehicle control via intraperitoneal (IP) injection.[9] e. A common treatment regimen is an injection every other day for the duration of the p25 induction period (e.g., 2 weeks).[9]
-
Post-Injection Monitoring: a. Return the mice to their home cages and monitor them for any signs of distress or adverse reactions.
Protocol 2: Immunohistochemical Analysis of DNA Damage (γH2AX)
This protocol describes the staining and quantification of γH2AX, a marker for DNA double-strand breaks, in the brains of treated mice.
Materials:
-
Mouse brain tissue (fixed and sectioned)
-
Primary antibody: anti-γH2AX
-
Primary antibody: anti-NeuN (neuronal marker)
-
Fluorescently-labeled secondary antibodies
-
Hoechst or DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: a. Following the treatment period, perfuse the mice and collect the brains. b. Fix, process, and section the brain tissue (e.g., 40 µm floating sections).
-
Immunostaining: a. Perform standard immunohistochemical staining on the brain sections. b. Incubate with primary antibodies against γH2AX and NeuN overnight at 4°C. c. Wash and incubate with appropriate fluorescently-labeled secondary antibodies. d. Counterstain with Hoechst or DAPI to visualize cell nuclei. e. Mount the sections onto glass slides.
-
Imaging and Quantification: a. Capture fluorescent images of the hippocampal CA1 region. b. Quantify the number of NeuN-positive neurons that are also positive for γH2AX. c. Express the data as the percentage of γH2AX-positive neurons.[9]
Protocol 3: Behavioral Testing - Y-Maze for Spatial Working Memory
The Y-maze task is used to assess spatial working memory based on the natural tendency of rodents to explore novel environments.[13]
Materials:
-
Y-shaped maze with three identical arms
-
Video tracking software (optional, but recommended)
Procedure:
-
Acclimation: a. Handle the mice for several days leading up to the test to reduce stress. b. Acclimate the mice to the testing room for at least 30 minutes before each trial.
-
Testing: a. Place a mouse at the end of one arm and allow it to freely explore the maze for a set period (e.g., 5-8 minutes).[13] b. Record the sequence of arm entries. An arm entry is counted when all four paws of the mouse are within the arm. c. A "spontaneous alternation" is defined as a sequence of three consecutive entries into different arms (e.g., A, then B, then C).
-
Data Analysis: a. Calculate the percentage of spontaneous alternation using the following formula:
- % Alternation = [Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)] x 100. b. Compare the performance between treatment groups. A decrease in spontaneous alternation is indicative of impaired spatial working memory.
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound treatment in CK-p25 transgenic mice.
References
- 1. rawamino.com [rawamino.com]
- 2. The role of CDK5/P25 formation/inhibition in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cdk5 and aberrant cell cycle activation at the core of neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific inhibition of p25/Cdk5 activity by the Cdk5 inhibitory peptide reduces neurodegeneration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synaptic deficits are rescued in the p25/Cdk5 model of neurodegeneration by the reduction of β-secretase (BACE1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TFP5, a Peptide Inhibitor of Aberrant and Hyperactive Cdk5/p25, Attenuates Pathological Phenotypes and Restores Synaptic Function in CK-p25Tg Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The p25 mouse | Picower Institute [picower.mit.edu]
- 9. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptidesciences.com [peptidesciences.com]
- 11. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Early Cellular, Molecular, Morphological and Behavioral Changes in the Humanized Amyloid-Beta-Knock-In Mouse Model of Late-Onset Alzheimer’s Disease [mdpi.com]
Application Notes and Protocols for Assessing Cdk5i Peptide Efficacy in Tau P301S Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide a detailed methodology for evaluating the therapeutic efficacy of a Cdk5 inhibitory peptide (Cdk5i) in the Tau P301S mouse model of tauopathy. The Tau P301S mouse model is a widely used transgenic model that expresses the human P301S mutant tau protein, leading to the development of age-dependent neurofibrillary tangles (NFTs), synaptic deficits, and behavioral impairments, thus recapitulating key aspects of human tauopathies such as Alzheimer's disease and frontotemporal dementia.[1][2][3] The aberrant activation of Cyclin-dependent kinase 5 (Cdk5) by its truncated activator p25 has been strongly implicated in the hyperphosphorylation of tau, a critical event in the formation of NFTs.[4][5][6] The Cdk5i peptide is designed to specifically interfere with the hyperactive Cdk5/p25 complex, offering a promising therapeutic strategy to mitigate tau pathology.[7][8]
This document outlines the experimental workflow, from peptide administration to behavioral, biochemical, and histopathological analyses, to comprehensively assess the in vivo efficacy of Cdk5i.
Cdk5 Signaling Pathway in Tauopathy
Under physiological conditions, Cdk5 is activated by its regulatory subunit p35 and plays a crucial role in neuronal development and synaptic plasticity.[4][9] However, under neurotoxic stress, p35 is cleaved by calpain into a more stable and potent activator, p25.[4] The resulting Cdk5/p25 complex exhibits prolonged and deregulated kinase activity, leading to the aberrant hyperphosphorylation of various substrates, including the tau protein.[4][5] Hyperphosphorylated tau detaches from microtubules, leading to cytoskeletal instability and the aggregation of tau into paired helical filaments (PHFs) and ultimately NFTs, a hallmark of tauopathies.[4][10] The this compound is designed to disrupt the interaction between Cdk5 and p25, thereby reducing the pathological hyperphosphorylation of tau.[8]
Caption: Cdk5 signaling pathway in tauopathy and the point of intervention for the this compound.
Experimental Workflow
A systematic workflow is essential for the robust assessment of this compound efficacy. The following diagram outlines the key stages of the experimental process, from animal model selection and treatment to multi-level analysis of outcomes.
Caption: A comprehensive experimental workflow for assessing this compound efficacy in Tau P301S mice.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies assessing the efficacy of this compound in Tau P301S mice and related models.
Table 1: Biochemical Efficacy of this compound
| Parameter | Model System | Treatment | Outcome | Reference |
| Cdk5 Kinase Activity | Tau P301S mice brain lysates | This compound | ~50% reduction compared to scrambled peptide | [7] |
| Cdk5/p25 Interaction | Cultured cells | Cdk5i co-expression | ~25% reduction | [11] |
| Tau Phosphorylation (pS396) | Tau P301S mice | Cdk5i-FT peptide | ~1.7-fold increase vs. ~5.6-fold in control | [11] |
| Tau Phosphorylation (pS396 & pS404) | FTD patient iPSC-derived organoids (MAPT P301L) | This compound | Significant reduction compared to scrambled peptide | [7] |
| Tau Seeding Activity | Tau P301S mice brain lysates | This compound | Trend towards reduced seeding effect | [7][12] |
Table 2: Histopathological and Behavioral Outcomes of this compound Treatment
| Parameter | Model System | Treatment | Outcome | Reference |
| Neuronal Loss (CA3 region) | Tau P301S mice | Cdk5i-FT peptide | Rescue of neuronal loss observed in control mice | [11][12] |
| Microglial Activation | Tau P301S mice | Cdk5i-FT peptide | ~33% reduction in microglial cell size | [11][12] |
| Spatial Memory (Morris Water Maze) | Alzheimer's mouse model | This compound | Improved performance compared to control | [13][14] |
| Spatial Memory (Y-Maze) | Tau P301S mice | This compound | Improved performance | [15] |
Experimental Protocols
Peptide Administration
Objective: To deliver the this compound or control peptides systemically to the Tau P301S mice.
Materials:
-
This compound (e.g., ARAFGPVRCYS)[7]
-
Scrambled control peptide
-
Vehicle (e.g., sterile saline)
-
Tau P301S transgenic mice (e.g., PS19 line, 7-9 months old)[12]
-
Non-transgenic littermate control mice
-
Syringes and needles for intraperitoneal injection
Protocol:
-
Divide mice into treatment groups: this compound, scrambled peptide, vehicle, and non-transgenic controls.
-
Dissolve the Cdk5i and scrambled peptides in the vehicle to the desired concentration. A dosage of 40 mg/kg body weight has been used.[16]
-
Administer the assigned treatment to each mouse via intraperitoneal (IP) injection daily for a specified duration (e.g., 1 month).[16]
-
Monitor the health and body weight of the mice throughout the treatment period.
Behavioral Assessment: Morris Water Maze
Objective: To assess spatial learning and memory.
Materials:
-
Circular water tank (1.2 m diameter) filled with opaque water
-
Submerged platform
-
Visual cues placed around the tank
-
Video tracking system
Protocol:
-
Acquisition Phase (e.g., 5 days):
-
Place a mouse into the water facing the tank wall at one of four starting positions.
-
Allow the mouse to swim and find the hidden platform for a maximum of 60 seconds.
-
If the mouse fails to find the platform, guide it to the platform and allow it to remain there for 15 seconds.
-
Conduct four trials per day for each mouse.
-
Record the escape latency (time to find the platform) and path length using the video tracking system.
-
-
Probe Trial (e.g., Day 6):
-
Remove the platform from the tank.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location.
-
Biochemical Analysis
Objective: To measure the enzymatic activity of Cdk5 in brain lysates.
Materials:
-
Brain tissue homogenates (e.g., hippocampus or cortex)
-
Lysis buffer
-
Anti-Cdk5 antibody for immunoprecipitation
-
Protein A/G beads
-
Histone H1 (as a substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
SDS-PAGE and autoradiography equipment
Protocol:
-
Homogenize brain tissue in lysis buffer and quantify protein concentration.
-
Incubate brain lysates with an anti-Cdk5 antibody overnight at 4°C.
-
Add protein A/G beads to pull down the Cdk5-antibody complex.
-
Wash the beads to remove non-specific binding.
-
Resuspend the beads in kinase reaction buffer containing Histone H1 and [γ-³²P]ATP.
-
Incubate at 30°C for 30 minutes to allow the kinase reaction to proceed.
-
Stop the reaction and separate the proteins by SDS-PAGE.
-
Expose the gel to an autoradiography film to visualize the phosphorylated Histone H1.
-
Quantify the band intensity to determine relative Cdk5 activity.
Objective: To quantify the levels of hyperphosphorylated tau.
Materials:
-
Brain tissue homogenates
-
Primary antibodies against phosphorylated tau (e.g., AT8 for pS202/pT205, PHF1 for pS396/pS404) and total tau.[17][18]
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Prepare protein lysates from brain tissue and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-pTau S396) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and image the blot.
-
Quantify the band intensities and normalize the levels of phosphorylated tau to total tau or a loading control (e.g., β-actin).
Objective: To measure the propensity of tau aggregates in brain lysates to "seed" further aggregation in a cell-based model.
Materials:
-
Brain lysates from treated and control mice.
-
FRET biosensor HEK293T cells expressing human Tau (P301S) fused with CFP or YFP.[7]
-
Flow cytometer.
Protocol:
-
Prepare brain lysates from Tau P301S mice.
-
Transduce the FRET biosensor cells with the brain lysates.
-
Culture the cells for 48 hours to allow for potential seeding and aggregation.
-
Harvest the cells and analyze them by flow cytometry to measure the FRET signal, which is indicative of tau aggregation.[12]
-
Calculate the integrated FRET density (percentage of FRET-positive cells multiplied by the median fluorescence intensity).
Histopathological Analysis
Objective: To visualize and quantify tau pathology, neuronal loss, and neuroinflammation in brain sections.
Materials:
-
Mouse brains fixed in 4% paraformaldehyde.
-
Vibratome or cryostat for sectioning.
-
Primary antibodies (e.g., anti-pTau S396, anti-NeuN for neurons, anti-Iba1 for microglia).
-
Fluorescently labeled secondary antibodies.
-
Hoechst or DAPI for nuclear staining.
-
Microscope with imaging software.
Protocol:
-
Perfuse mice and post-fix brains in 4% paraformaldehyde.
-
Prepare coronal brain sections (e.g., 40 µm thick).
-
Perform immunohistochemistry by incubating sections with primary antibodies against markers of interest (e.g., pTau S396, NeuN, Iba1).
-
Incubate with appropriate fluorescently labeled secondary antibodies and a nuclear counterstain.
-
Acquire images of specific brain regions (e.g., hippocampus CA1 and CA3) using a confocal or fluorescence microscope.
-
Quantify the fluorescence intensity of pTau staining, the number of NeuN-positive cells (for neuronal counts), and the number and size of Iba1-positive cells (for microglial analysis) using image analysis software.[11][12]
References
- 1. Mice expressing P301S mutant human tau have deficits in interval timing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral deficit, oxidative stress, and mitochondrial dysfunction precede tau pathology in P301S transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P301S mutant human tau transgenic mice manifest early symptoms of human tauopathies with dementia and altered sensorimotor gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deregulated Cdk5 Activity Is Involved in Inducing Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Cdk5 in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cdk5 as a drug target for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crosstalk between Cdk5 and GSK3β: Implications for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of Cdk5 in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A new peptide may hold potential as an Alzheimer’s treatment | EurekAlert! [eurekalert.org]
- 14. A new peptide may hold potential as an Alzheimer’s treatment – TSAI LABORATORY AT MIT [tsailaboratory.mit.edu]
- 15. JCI Insight - PM2.5 triggers tau aggregation in a mouse model of tauopathy [insight.jci.org]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. Tau-Targeted Immunization Impedes Progression of Neurofibrillary Histopathology in Aged P301L Tau Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk5i Peptide in Neuronal Mitochondrial Dysfunction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 5 (Cdk5) is a crucial proline-directed serine/threonine kinase primarily active in post-mitotic neurons. While its physiological activity, regulated by its activator p35, is essential for neuronal development, synaptic plasticity, and memory, its aberrant activation contributes to neurodegenerative pathologies.[1] In response to neurotoxic stimuli, p35 is cleaved by calpain into p25.[2] The resulting Cdk5/p25 complex exhibits a longer half-life and altered subcellular localization, leading to hyperactivation of Cdk5.[2][3] This dysregulation is a key factor in the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][3]
A growing body of evidence implicates hyperactive Cdk5 in promoting mitochondrial dysfunction, a central feature of neurodegeneration.[4][5][6] One of the key mechanisms involves the Cdk5/p25-mediated phosphorylation of Dynamin-related protein 1 (Drp1) at serine 616.[7] This phosphorylation event promotes mitochondrial fission, leading to mitochondrial fragmentation, increased reactive oxygen species (ROS) production, and impaired ATP synthesis, ultimately culminating in neuronal damage.[7]
The Cdk5i peptide is a 12-amino-acid inhibitory peptide derived from Cdk5 itself.[2][8] It is designed to specifically interfere with the Cdk5/p25 complex, exhibiting a significantly higher binding affinity for the pathological Cdk5/p25 complex over the physiological Cdk5/p35 complex.[2] This specificity makes Cdk5i a valuable research tool for dissecting the role of aberrant Cdk5 activity in neuronal processes and a potential therapeutic candidate for neurodegenerative diseases.[2][3] For experimental use in cultured neurons, the peptide is often modified with a cell-penetrating TAT sequence and a fluorescent tag like FITC for visualization (Cdk5i-FT).[2][3][4]
These application notes provide detailed protocols for utilizing the this compound to study and mitigate mitochondrial dysfunction in neuronal models.
Data Presentation
Table 1: Effects of this compound on Neuronal Mitochondrial Function
| Parameter | Model System | Treatment Conditions | Observed Effect with Cdk5i | Reference |
| Drp1 Phosphorylation (S616) | Cultured mouse neurons | Streptozotocin (STZ)-induced stress | ~26% reduction in STZ-induced phosphorylation | [2] |
| Mitochondrial Membrane Potential | Cultured mouse neurons | STZ-induced stress | Rescue of ~50% reduction in membrane potential | [2] |
| Cdk5/p25 Interaction | Preclinical models | Not specified | ~22% reduction with Cdk5i-TF | [4] |
| Overall Cdk5 Expression | Preclinical models | Not specified | ~35% downregulation with Cdk5i-TF | [4] |
| Tau Phosphorylation (T181 & S396) | Cultured mouse neurons overexpressing human Tau P301L | 10 nM Cdk5i-FT for 6 hours | Significant reduction | [9][10] |
Signaling Pathway Visualization
Caption: this compound inhibits pathological Cdk5/p25 signaling to prevent mitochondrial dysfunction.
Experimental Protocols
Protocol 1: Induction of Mitochondrial Dysfunction in Cultured Neurons with Streptozotocin (STZ)
This protocol describes how to induce mitochondrial dysfunction in cultured neurons, creating a model system to test the protective effects of the this compound.
Materials:
-
Primary neuronal cultures or neuronal cell lines (e.g., HT-22)
-
Neuronal culture medium
-
Streptozotocin (STZ)
-
Sterile DMSO
-
Sterile PBS
Procedure:
-
Culture neurons to the desired confluency or days in vitro (DIV).
-
Prepare a fresh stock solution of STZ in sterile DMSO or citrate (B86180) buffer (pH 4.5). For example, to make a 1 M stock, dissolve 26.5 mg of STZ in 100 µL of DMSO. Note: STZ is light-sensitive and unstable in solution; prepare it fresh immediately before use.
-
Dilute the STZ stock solution in pre-warmed neuronal culture medium to the final desired concentration. A final concentration of 10 mM for 24 hours is often effective for inducing mitochondrial dysfunction in HT-22 cells.[11][12] Optimal concentrations and incubation times should be determined empirically for your specific cell type.
-
Remove the existing culture medium from the neurons and replace it with the STZ-containing medium.
-
For this compound treatment, pre-incubate the cells with the Cdk5i-FT peptide (e.g., at a starting concentration of 10 nM) for a suitable period (e.g., 2-6 hours) before adding the STZ-containing medium.[10]
-
Incubate the cells for the desired time (e.g., 24 hours) at 37°C and 5% CO₂.
-
After incubation, the cells are ready for analysis of mitochondrial function (Protocols 2, 3, and 4).
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a potentiometric fluorescent dye to assess mitochondrial health. A decrease in fluorescence intensity indicates mitochondrial depolarization, a hallmark of dysfunction.
Materials:
-
Treated neuronal cultures (from Protocol 1)
-
Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1 dye
-
Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) for positive control
-
Live-cell imaging buffer (e.g., HBSS or Neurobasal medium without phenol (B47542) red)
-
Fluorescence microscope or plate reader
Procedure (using TMRE):
-
Prepare a 200 nM working solution of TMRE in pre-warmed live-cell imaging buffer.
-
Positive Control: To a subset of untreated wells, add CCCP to a final concentration of 10-50 µM and incubate for 5-15 minutes at 37°C to chemically induce mitochondrial depolarization.[13]
-
Wash the STZ and/or Cdk5i-treated cells once with warm PBS.
-
Add the TMRE working solution to all wells and incubate for 20-30 minutes at 37°C, protected from light.
-
Wash the cells twice with warm live-cell imaging buffer to remove excess dye.
-
Image the cells immediately using a fluorescence microscope with appropriate filters (e.g., Ex/Em ~549/575 nm).
-
Quantify the mean fluorescence intensity per cell or within the mitochondrial regions using image analysis software. A decrease in intensity in treated cells compared to the vehicle control indicates mitochondrial depolarization. Cells treated with Cdk5i are expected to show higher fluorescence intensity than cells treated with STZ alone.
Protocol 3: Assessment of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the levels of intracellular ROS using the fluorescent probe CM-H2DCFDA.
Materials:
-
Treated neuronal cultures (from Protocol 1)
-
CM-H2DCFDA dye
-
Live-cell imaging buffer
-
Fluorescence microscope or plate reader
Procedure:
-
Prepare a 5 µM working solution of CM-H2DCFDA in pre-warmed live-cell imaging buffer.[12]
-
Wash the treated cells once with warm PBS.
-
Add the CM-H2DCFDA working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with warm live-cell imaging buffer.
-
Measure the fluorescence intensity using a microscope or plate reader (Ex/Em ~495/525 nm). An increase in fluorescence indicates higher ROS levels. Cdk5i treatment is expected to attenuate the STZ-induced increase in ROS.
Protocol 4: Measurement of Cellular ATP Levels
This protocol outlines the use of a commercial bioluminescence-based kit to quantify cellular ATP levels as a measure of mitochondrial function.
Materials:
-
Treated neuronal cultures (from Protocol 1) in a 96-well plate
-
Commercial ATP determination kit (e.g., luciferase/luciferin-based)
-
Luminometer
Procedure (General):
-
Equilibrate the 96-well plate containing the treated neurons and the ATP assay reagents to room temperature.
-
Follow the manufacturer's instructions for the specific ATP determination kit. This typically involves adding a single reagent that lyses the cells and provides the necessary components for the luciferase reaction.
-
After a brief incubation period (as specified by the kit, usually 10-15 minutes) to stabilize the luminescent signal, measure the luminescence using a plate reader.
-
The luminescent signal is directly proportional to the ATP concentration. A decrease in signal indicates reduced ATP levels and mitochondrial dysfunction. Cdk5i treatment is expected to restore ATP levels in STZ-treated cells.
Experimental Workflow Visualization
References
- 1. Olaparib Triggers Mitochondrial Fission Through the CDK5/Drp-1 Signaling Pathway in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cdk5-mediated Drp1 phosphorylation drives mitochondrial defects and neuronal apoptosis in radiation-induced optic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DRP1: At the Crossroads of Dysregulated Mitochondrial Dynamics and Altered Cell Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drp1 acetylation mediated by CDK5-AMPK-GCN5L1 axis promotes cerebral ischemic injury via facilitating mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TNF-α Increases Production of Reactive Oxygen Species through Cdk5 Activation in Nociceptive Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Mitochondrial Respiratory Chain Dysfunction in Dorsal Root Ganglia of Streptozotocin-Induced Diabetic Rats and Its Correction by Insulin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Streptozotocin Induces Alzheimer’s Disease-Like Pathology in Hippocampal Neuronal Cells via CDK5/Drp1-Mediated Mitochondrial Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Streptozotocin Induces Alzheimer’s Disease-Like Pathology in Hippocampal Neuronal Cells via CDK5/Drp1-Mediated Mitochondrial Fragmentation [frontiersin.org]
- 13. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols: Developing a Neuroprotection Assay Using Cdk5i Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 5 (Cdk5) is a crucial enzyme in the development and function of the central nervous system, playing a role in neuronal migration, synaptic plasticity, and learning.[1][2][3][4] Under normal physiological conditions, Cdk5 is activated by its regulatory partners, p35 and p39.[5][6] However, in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, neurotoxic stress leads to the cleavage of p35 into a more stable and hyperactive fragment, p25.[1][3][6][7] The resulting Cdk5/p25 complex exhibits prolonged and aberrant kinase activity, leading to hyperphosphorylation of tau proteins, formation of neurofibrillary tangles, and ultimately, neuronal death.[1][2][5][6]
The Cdk5i peptide is a novel 12-amino acid synthetic peptide derived from the T-loop of Cdk5 (ARAFGIPVRCYS).[8][9] This peptide is designed to specifically inhibit the hyperactive Cdk5/p25 complex by interfering with the interaction between Cdk5 and p25.[8][9] Studies have shown that the this compound can reduce tau hyperphosphorylation, decrease neuroinflammation, and promote neuronal survival, making it a promising candidate for neuroprotective therapies.[3][5][10]
These application notes provide a detailed protocol for developing a robust in vitro neuroprotection assay using the this compound. This assay can be utilized to screen for novel neuroprotective compounds and to investigate the mechanisms of neurodegeneration and neuroprotection.
Cdk5 Signaling Pathway in Neurodegeneration
The following diagram illustrates the central role of Cdk5 in neuronal function and its dysregulation in neurodegenerative states.
Caption: Cdk5 signaling in health and disease.
Experimental Protocols
This section outlines the detailed methodology for assessing the neuroprotective effects of the this compound against a neurotoxic insult in a neuronal cell line.
I. Cell Culture and Maintenance
-
Cell Line: SH-SY5Y human neuroblastoma cells are a suitable model as they can be differentiated into a more mature neuronal phenotype.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
II. Neuronal Differentiation (Optional but Recommended)
To obtain a more neuron-like phenotype, differentiate the SH-SY5Y cells:
-
Seed cells at a density of 2 x 10⁵ cells/mL in the desired culture plates.
-
After 24 hours, replace the culture medium with a low-serum medium (1% FBS) containing 10 µM Retinoic Acid.
-
Continue differentiation for 5-7 days, changing the medium every 2-3 days.
III. Neuroprotection Assay Workflow
The following diagram outlines the general workflow for the neuroprotection assay.
Caption: Neuroprotection assay workflow.
IV. Detailed Assay Protocol
-
Cell Seeding: Plate differentiated or undifferentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.[11][12]
-
This compound Preparation: Prepare a stock solution of this compound in sterile, nuclease-free water or a suitable buffer. Further dilute the peptide in the culture medium to the desired final concentrations.
-
Pre-treatment: Remove the existing medium and add fresh medium containing various concentrations of the this compound (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (medium without the peptide). Incubate for 2 hours.
-
Induction of Neurotoxicity: After the pre-treatment period, add the neurotoxic agent to the wells. The choice of neurotoxin will depend on the specific pathway being investigated.
-
Oxidative Stress Model: Add hydrogen peroxide (H₂O₂) to a final concentration of 100-200 µM.
-
Alzheimer's Disease Model: Add aggregated amyloid-beta 1-42 (Aβ₁₋₄₂) peptide to a final concentration of 10-20 µM.
-
-
Incubation: Co-incubate the cells with the this compound and the neurotoxic agent for 24-48 hours at 37°C and 5% CO₂.[11]
-
Assessment of Neuroprotection:
-
Cell Viability Assay (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
Express cell viability as a percentage of the control group.[12]
-
-
Apoptosis Assay (Caspase-3/7 Activity):
-
Use a commercially available Caspase-Glo® 3/7 Assay kit.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate reader.
-
-
Neurite Outgrowth Analysis:
-
For a more detailed analysis of neuronal morphology, plate cells on coverslips in a 24-well plate.
-
After treatment, fix the cells with 4% paraformaldehyde.
-
Stain the cells with a neuronal marker such as β-III tubulin followed by a fluorescently labeled secondary antibody.
-
Capture images using a fluorescence microscope and analyze neurite length and branching using image analysis software (e.g., ImageJ).
-
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Treatment Group | Concentration | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| Control (Untreated) | - | 1.2 ± 0.1 | 100% |
| Vehicle + Neurotoxin | - | 0.5 ± 0.05 | 41.7% |
| Cdk5i + Neurotoxin | 0.1 µM | 0.6 ± 0.06 | 50.0% |
| 1 µM | 0.8 ± 0.07 | 66.7% | |
| 10 µM | 1.0 ± 0.09 | 83.3% | |
| 100 µM | 1.1 ± 0.1 | 91.7% |
Table 2: Effect of this compound on Apoptosis (Caspase-3/7 Activity)
| Treatment Group | Concentration | Luminescence (RLU) (Mean ± SD) | % Caspase-3/7 Activity |
| Control (Untreated) | - | 10,000 ± 500 | 100% |
| Vehicle + Neurotoxin | - | 50,000 ± 2500 | 500% |
| Cdk5i + Neurotoxin | 0.1 µM | 45,000 ± 2200 | 450% |
| 1 µM | 30,000 ± 1500 | 300% | |
| 10 µM | 15,000 ± 750 | 150% | |
| 100 µM | 11,000 ± 600 | 110% |
Table 3: Effect of this compound on Neurite Outgrowth
| Treatment Group | Concentration | Average Neurite Length (µm) (Mean ± SD) | Number of Primary Neurites (Mean ± SD) |
| Control (Untreated) | - | 150 ± 20 | 4.5 ± 0.5 |
| Vehicle + Neurotoxin | - | 50 ± 10 | 1.2 ± 0.3 |
| Cdk5i + Neurotoxin | 0.1 µM | 65 ± 12 | 1.8 ± 0.4 |
| 1 µM | 90 ± 15 | 2.5 ± 0.5 | |
| 10 µM | 120 ± 18 | 3.5 ± 0.6 | |
| 100 µM | 140 ± 22 | 4.2 ± 0.5 |
Logical Relationship of Experimental Design
The following diagram illustrates the logical flow and the relationships between the different components of the experimental design.
Caption: Experimental design logic.
Conclusion
This application note provides a comprehensive framework for establishing a neuroprotection assay using the this compound. The detailed protocols and data presentation guidelines offer a standardized approach for evaluating the therapeutic potential of Cdk5 inhibitors and other neuroprotective compounds. The provided diagrams serve to clarify the underlying biological pathways, experimental procedures, and logical framework of the assay design. This assay can be a valuable tool for academic research and drug discovery efforts aimed at combating neurodegenerative diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. peptidesciences.com [peptidesciences.com]
- 4. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rawamino.com [rawamino.com]
- 6. Targeting Cdk5 Activity in Neuronal Degeneration and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
optimizing Cdk5i peptide concentration for cell culture experiments
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers using the Cdk5i peptide in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and how does it work?
A1: Cdk5i is a 12-amino-acid synthetic peptide inhibitor of Cyclin-dependent kinase 5 (Cdk5).[1][2][3] Under normal physiological conditions, Cdk5 is activated by its regulatory subunits, p35 and p39, and plays a crucial role in neuronal development, synaptic plasticity, and learning.[1][3][4] However, in pathological conditions such as Alzheimer's disease, neurotoxic stimuli lead to the cleavage of p35 into a smaller, more stable fragment called p25.[1][3][5] This p25 fragment forms a hyperactive complex with Cdk5 (Cdk5/p25), leading to aberrant phosphorylation of proteins like Tau, which contributes to neurodegeneration.[1][4][5]
The this compound is designed to specifically interfere with the interaction between Cdk5 and the pathological p25 activator.[1][2][3] It shows a significantly higher binding affinity for the Cdk5/p25 complex compared to Cdk5 alone or the physiological Cdk5/p35 complex.[2][6] By disrupting the formation of the hyperactive Cdk5/p25 complex, Cdk5i reduces its kinase activity and downstream pathological effects, such as Tau hyperphosphorylation.[1][2][3]
Q2: What is the recommended starting concentration for Cdk5i in cell culture?
A2: The optimal concentration of Cdk5i can vary depending on the cell type, experimental conditions, and the specific variant of the peptide being used (e.g., with or without a cell-penetrating tag like TAT). A common starting point for neuronal cultures is 10 nM .[7] However, it is crucial to perform a dose-response experiment to determine the most effective and non-toxic concentration for your specific experimental setup.
Q3: My cells are showing signs of toxicity after Cdk5i treatment. What should I do?
A3: While Cdk5i peptides, particularly those modified with cell-penetrating tags (like Cdk5i-FT), have been shown to have no significant effect on neuronal viability at effective concentrations, toxicity can still occur.[2] Follow this troubleshooting guide:
-
Confirm Peptide Purity and Integrity: Ensure the peptide was sourced from a reputable supplier and stored correctly (typically at -20°C or -80°C, aliquoted to avoid freeze-thaw cycles) to prevent degradation.[6]
-
Perform a Dose-Response and Time-Course Experiment: High concentrations or prolonged exposure can lead to toxicity. Test a range of concentrations (e.g., 1 nM to 1 µM) and incubation times (e.g., 6, 12, 24, 48 hours) to find the optimal window.
-
Run a Cell Viability Assay: Use a standard assay like MTT, LDH, or Trypan Blue exclusion to quantitatively assess cell viability across different Cdk5i concentrations.
-
Use a Scrambled Peptide Control: Always include a control peptide with the same amino acid composition as Cdk5i but in a randomized sequence.[2] This helps to confirm that the observed effects are specific to the Cdk5i sequence and not due to non-specific peptide toxicity.
-
Check Vehicle/Solvent Toxicity: Ensure that the solvent used to dissolve the peptide (e.g., DMSO) is not toxic to your cells at the final concentration used in the culture medium.
Q4: I am not observing the expected inhibitory effect on Cdk5 activity. What could be the issue?
A4: If Cdk5i is not producing the desired inhibitory effect, consider the following factors:
-
Peptide Delivery: For intracellular targets, the peptide must efficiently cross the cell membrane. Cdk5i is often conjugated to a cell-penetrating peptide like the TAT sequence to facilitate entry into cells.[1][2] Confirm that you are using a cell-penetrating version of the peptide if required for your experiment. You can verify uptake by using a fluorescently tagged version (e.g., FITC-labeled Cdk5i).[1][2]
-
Presence of the Cdk5/p25 Complex: The this compound is most effective at inhibiting the hyperactive Cdk5/p25 complex.[2][6] Ensure your cell model expresses p25. In many standard cell lines, p25 is not endogenously present and its formation may need to be induced by neurotoxic stimuli (e.g., amyloid-beta peptides) or through genetic overexpression.[5][8]
-
Incorrect Concentration: The concentration may be too low. Perform a dose-response experiment, analyzing a downstream marker of Cdk5/p25 activity (e.g., phosphorylation of Tau at S396) via Western blot to determine the effective concentration.[7]
-
Peptide Stability: Peptides can be susceptible to degradation by proteases in the cell culture medium. Minimize incubation times where possible and ensure proper storage of the peptide stock solution.
Troubleshooting Guides
Guide 1: Optimizing Cdk5i Concentration
This guide outlines a workflow to determine the optimal, non-toxic concentration of Cdk5i for your cell culture system.
Objective: To find the lowest concentration of Cdk5i that effectively inhibits Cdk5/p25 activity without causing significant cytotoxicity.
Table 1: Example Dose-Response Data for Cdk5i Optimization
| Cdk5i Conc. | % Cell Viability (vs. Vehicle) | % Reduction in p-Tau (S396) | Notes |
| Vehicle Control | 100% | 0% | Baseline for comparison. |
| Scrambled Peptide | 98% | 2% | Control for non-specific peptide effects. |
| 1 nM | 99% | 15% | Minimal inhibition. |
| 10 nM | 97% | 55% | Good balance of efficacy and low toxicity. [7] |
| 50 nM | 95% | 70% | Higher efficacy, slight decrease in viability. |
| 100 nM | 88% | 75% | Potential for mild cytotoxicity. |
| 500 nM | 75% | 78% | Significant cytotoxicity observed. |
| 1 µM | 60% | 80% | Not recommended due to high toxicity. |
-
Data are illustrative and will vary by cell type and experimental conditions.
Experimental Protocols
Protocol 1: Western Blot for Cdk5 Activity (Tau Phosphorylation)
This protocol is used to assess the inhibitory effect of Cdk5i by measuring the phosphorylation of a known Cdk5 substrate, Tau.
-
Cell Treatment: Plate cells and treat with varying concentrations of Cdk5i, a scrambled peptide control, and a vehicle control for the desired time. If necessary, induce p25 expression prior to or during treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Tau (e.g., S396), total Tau, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities. Normalize the phospho-Tau signal to total Tau and then to the loading control. Calculate the percent inhibition relative to the vehicle-treated control.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures cell metabolic activity as an indicator of viability.
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of Cdk5i concentrations, controls (scrambled peptide, vehicle), and a positive control for cell death (e.g., staurosporine).
-
MTT Addition: After the incubation period, add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visual Guides
Caption: Cdk5 signaling in physiological and pathological states.
References
- 1. rawamino.com [rawamino.com]
- 2. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptidesciences.com [peptidesciences.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. A 24-Residue Peptide (p5), Derived from p35, the Cdk5 Neuronal Activator, Specifically Inhibits Cdk5-p25 Hyperactivity and Tau Hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. A Cdk5 inhibitory peptide reduces tau hyperphosphorylation and apoptosis in neurons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Cdk5i Peptide Stability and Degradation In Vitro
Welcome to the technical support center for the Cdk5i peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the in vitro stability and degradation of the this compound. Here you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, complete with detailed experimental protocols, data summaries, and visualizations to support your research.
This compound Overview
The this compound is a 12-amino acid construct (ARAFGIPVRCYS) designed to selectively inhibit the hyperactive Cdk5/p25 complex, a key pathological driver in neurodegenerative diseases.[1][2][3] Understanding its stability and degradation profile is crucial for the development of effective therapeutics.
Frequently Asked Questions (FAQs)
General Stability
Q1: What are the primary pathways of this compound degradation in vitro?
Like many therapeutic peptides, Cdk5i is susceptible to degradation through several chemical and physical pathways:
-
Proteolytic Degradation: The most significant pathway in biological fluids like serum is enzymatic cleavage by proteases.[4][5]
-
Oxidation: The Cdk5i sequence contains Cysteine (Cys) and Tyrosine (Tyr) residues, which are susceptible to oxidation. Oxidation can alter the peptide's structure and function.
-
Hydrolysis: Peptide bonds can be cleaved by water, a process that can be accelerated at extreme pH levels.[6]
-
Deamidation: While Cdk5i does not contain Asparagine (Asn) or Glutamine (Gln), which are most prone to deamidation, this remains a potential degradation pathway for other peptides.
-
Aggregation and Adsorption: Peptides can self-associate to form aggregates or adsorb to container surfaces, leading to a loss of active compound.[5][6]
Q2: How does the this compound's amino acid sequence influence its stability?
The specific amino acid sequence of Cdk5i (ARAFGIPVRCYS) presents unique stability considerations:
-
Cysteine (C): The thiol group of cysteine is prone to oxidation, which can lead to the formation of disulfide bonds, either intramolecularly or between two peptide molecules (dimerization).
-
Tyrosine (Y): The phenolic side chain of tyrosine can also undergo oxidation.[7]
-
Hydrophobicity: The presence of several hydrophobic residues (A, F, I, P, V) can contribute to aggregation, especially at high concentrations.[8]
Q3: What are the best practices for storing the this compound to ensure its stability?
Proper storage is critical to maintain the integrity of the this compound:
-
Lyophilized Form: For long-term storage, the peptide should be kept in its lyophilized (powder) form at -20°C or -80°C in a desiccated environment.[5]
-
In Solution: Once reconstituted, the peptide solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.[5] These aliquots should be stored at -20°C or -80°C. For short-term storage (a few days), refrigeration at 4°C may be acceptable, but stability should be verified.
-
pH: When in solution, maintaining a slightly acidic pH (around 5-6) can often minimize hydrolysis and deamidation.
Experimental Design
Q4: I am planning a serum stability assay for the this compound. What are the key experimental parameters to consider?
A well-designed serum stability assay is crucial for obtaining reliable data. Key considerations include:
-
Serum Source: Use pooled human serum to minimize variability between individual donors.[4]
-
Peptide Concentration: The starting concentration of the this compound should be high enough for accurate detection by your analytical method (e.g., HPLC) but not so high as to induce aggregation. A typical starting concentration is in the range of 10-100 µg/mL.[4]
-
Incubation Conditions: Incubate the peptide-serum mixture at a physiological temperature, typically 37°C.[9]
-
Time Points: Select a range of time points to adequately capture the degradation profile (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).[4]
-
Quenching: It is critical to stop the enzymatic degradation at each time point. This is typically achieved by adding a quenching solution, such as trichloroacetic acid (TCA) or a high concentration of an organic solvent like acetonitrile (B52724) (ACN).[4][9]
-
Controls: Include a control sample where the peptide is incubated in a simple buffer (e.g., PBS) instead of serum to assess non-enzymatic degradation.[4]
Troubleshooting Guides
Issue 1: Inconsistent or Rapid Degradation in Serum Stability Assays
Q: My this compound shows highly variable or unexpectedly fast degradation in my serum stability assay. What could be the cause?
A: This is a common issue that can arise from several factors. The following table outlines potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Variability in Serum Batches | Use a single, pooled lot of serum for all experiments to ensure consistent protease activity.[4] |
| Inefficient Quenching | Ensure the quenching solution (e.g., 10% TCA) is added rapidly and mixed thoroughly to immediately stop enzymatic activity.[5] |
| Pre-analytical Peptide Degradation | Prepare fresh peptide stock solutions for each experiment. Avoid using stock solutions that have undergone multiple freeze-thaw cycles. |
| Microbial Contamination | Use sterile serum and buffers. Filter-sterilize solutions if necessary. |
| High Protease Activity in Serum | Consider diluting the serum with buffer (e.g., 1:1) to slow down the degradation rate and allow for more accurate measurements at early time points. |
Issue 2: Poor Peak Shape or Resolution in HPLC Analysis
Q: When analyzing my this compound stability samples by HPLC, I'm observing peak tailing, fronting, or broad peaks. How can I improve my chromatography?
A: Poor peak shape can compromise the accuracy of your quantitative analysis. Here are some common causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Column Contamination or Degradation | Flush the column with a strong solvent wash. If the problem persists, the column may be degraded and need replacement. |
| Inappropriate Mobile Phase pH | For peptides, the mobile phase pH can significantly impact peak shape. Experiment with slight adjustments to the trifluoroacetic acid (TFA) concentration (e.g., 0.05% to 0.1%). |
| Sample Overload | Reduce the injection volume or dilute the sample. |
| Secondary Interactions with Column | Ensure the mobile phase contains an ion-pairing agent like TFA to minimize interactions between the peptide and the stationary phase. |
| Peptide Aggregation | Dissolve the peptide in a suitable solvent, potentially with a small amount of organic modifier like acetonitrile or DMSO, before diluting in the assay buffer. |
Issue 3: Difficulty Identifying Degradation Products
Q: I see new peaks appearing in my HPLC chromatogram over time, but I'm unsure what they are. How can I identify the degradation products of the this compound?
A: Identifying degradation products is key to understanding the mechanism of instability.
| Potential Cause | Troubleshooting Steps |
| Lack of Mass Information | Couple your HPLC system to a mass spectrometer (LC-MS). This will provide the mass-to-charge ratio (m/z) of the parent peptide and any degradation products. |
| Ambiguous Fragmentation | For definitive identification of cleavage sites, collect the fractions corresponding to the degradation peaks and subject them to tandem mass spectrometry (MS/MS) analysis. The fragmentation pattern will reveal the amino acid sequence of the product.[10] |
| Co-elution of Products | Optimize your HPLC gradient to improve the separation of the degradation products from the parent peptide and from each other. |
Quantitative Data Summary
The stability of a peptide in vitro is often reported as its half-life (t1/2), the time it takes for 50% of the peptide to be degraded. The following tables provide illustrative data on peptide stability under various conditions, based on published studies of similar peptides. Actual half-life of Cdk5i will be sequence and condition dependent.
Table 1: Illustrative Half-Life of a 12-mer Peptide in Different In Vitro Systems
| In Vitro System | Approximate Half-Life (t1/2) | Primary Degradation Pathway |
| Human Serum (100%) | < 1 hour | Proteolytic Cleavage |
| Human Plasma (100%) | 1 - 4 hours | Proteolytic Cleavage |
| Cell Culture Media (e.g., DMEM) | > 24 hours | Minimal Proteolytic Activity |
| Phosphate Buffered Saline (PBS) | > 48 hours | Chemical Degradation (e.g., oxidation) |
Data is synthesized from general knowledge of short peptide stability and is for illustrative purposes.
Table 2: Effect of Temperature and pH on Peptide Stability in Aqueous Buffer
| Condition | Approximate Half-Life (t1/2) | Predominant Degradation |
| 4°C, pH 6.0 | Weeks to Months | Slow Oxidation |
| 25°C, pH 6.0 | Days | Oxidation, Hydrolysis |
| 37°C, pH 7.4 | Hours to Days | Oxidation, Hydrolysis |
| 37°C, pH > 8.0 | Hours | Accelerated Hydrolysis, Oxidation of Cys |
Data is illustrative and based on general principles of peptide chemistry.
Experimental Protocols
Protocol 1: Assessing this compound Stability in Human Serum by RP-HPLC
This protocol outlines a standard procedure for determining the in vitro half-life of the this compound in human serum.
Materials:
-
This compound, lyophilized
-
Pooled human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution: 10% (v/v) Trichloroacetic acid (TCA) in water
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
Procedure:
-
Prepare Cdk5i Stock Solution: Reconstitute the lyophilized this compound in water or PBS to a concentration of 1 mg/mL.
-
Incubation:
-
In a microcentrifuge tube, add human serum and Cdk5i stock solution to a final peptide concentration of 100 µg/mL.
-
Prepare a control tube with PBS instead of serum.
-
Incubate all tubes at 37°C.
-
-
Time-Point Sampling:
-
At each designated time point (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL).
-
Immediately add an equal volume of cold 10% TCA to quench the reaction.
-
-
Protein Precipitation:
-
Vortex the quenched sample and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated serum proteins.
-
-
HPLC Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject a standard volume onto the C18 column.
-
Elute the peptide using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the absorbance at 214 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound.
-
Calculate the peak area at each time point.
-
Normalize the peak area at each time point to the peak area at time zero (t=0).
-
Plot the percentage of intact peptide remaining versus time and calculate the half-life (t1/2) using a one-phase decay model.[11]
-
Protocol 2: Identification of Cdk5i Degradation Products by LC-MS/MS
This protocol describes how to identify the fragments of Cdk5i after degradation.
Materials:
-
Degraded this compound samples from the stability assay
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF) with a nano-LC setup
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
Procedure:
-
Sample Preparation: Use the supernatant from the quenched and centrifuged serum stability samples. Desalting with a C18 ZipTip may be necessary to remove excess salts and detergents that can interfere with mass spectrometry.
-
LC Separation: Inject the sample onto a nano-LC column and separate the peptides using a shallow gradient of Mobile Phase B.
-
Mass Spectrometry (MS):
-
Acquire full MS scans to determine the mass-to-charge ratio (m/z) of the intact peptide and all degradation products.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Perform data-dependent acquisition, where the most abundant ions from the full MS scan are automatically selected for fragmentation.
-
Fragment the peptide ions using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
-
Data Analysis:
-
Use de novo sequencing software or manual interpretation to analyze the MS/MS spectra of the degradation products.
-
Determine the amino acid sequence of each fragment to identify the specific cleavage sites in the this compound.
-
Visualizations
Cdk5 Signaling Pathway and Cdk5i Inhibition
Caption: Cdk5 activation pathway and inhibition by the this compound.
Experimental Workflow for Cdk5i In Vitro Stability Assay
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Cdk5/p25 inhibitor | Probechem Biochemicals [probechem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. veeprho.com [veeprho.com]
- 7. Cysteine Is the Only Universally Affected and Disfavored Proteomic Amino Acid under Oxidative Conditions in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cdk5i In Vivo Delivery and Blood-Brain Barrier Penetration
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Cyclin-dependent kinase 5 inhibitors (Cdk5i). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on delivery and penetration of the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: My Cdk5 inhibitor shows excellent in vitro efficacy but has low or no effect in my in vivo model. What are the potential reasons for this discrepancy?
A1: This is a common challenge. The transition from in vitro to in vivo is complex, and several factors could contribute to the lack of efficacy:
-
Poor Bioavailability: The inhibitor may not be well absorbed into the systemic circulation after administration. This can be due to poor solubility, degradation in the gastrointestinal tract (if administered orally), or rapid first-pass metabolism in the liver.
-
Limited Blood-Brain Barrier (BBB) Penetration: The BBB is a highly selective barrier that protects the central nervous system (CNS). Many small molecules, including Cdk5 inhibitors, have difficulty crossing this barrier to reach their target in the brain.
-
Rapid Metabolism and Clearance: The inhibitor may be quickly metabolized and cleared from the body, resulting in a short half-life and insufficient time to exert its therapeutic effect.
-
Off-Target Effects: In the complex in vivo environment, the inhibitor might interact with other kinases or proteins, leading to unexpected side effects or a reduction in the desired therapeutic effect.[1]
-
Inappropriate Formulation or Vehicle: The vehicle used to dissolve or suspend the inhibitor may not be suitable for in vivo administration, leading to precipitation, poor absorption, or toxicity.
Q2: How can I improve the blood-brain barrier penetration of my Cdk5 inhibitor?
A2: Enhancing BBB penetration is a critical step for CNS-targeted therapies. Here are several strategies you can consider:
-
Chemical Modification: Modifying the physicochemical properties of the inhibitor can improve its ability to cross the BBB. This often involves increasing its lipophilicity, reducing its molecular weight, or masking polar groups.
-
Nanoparticle-Based Delivery: Encapsulating the Cdk5i in nanoparticles (NPs) can facilitate its transport across the BBB.[2][3] Various types of nanoparticles, such as liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles, can be engineered to target the brain.[2][4]
-
Intranasal Delivery: The intranasal route offers a non-invasive way to bypass the BBB and deliver drugs directly to the brain.[5] This pathway utilizes the olfactory and trigeminal nerves to transport therapeutics to the CNS.
-
Use of BBB-Penetrating Peptides: Conjugating the inhibitor to a cell-penetrating peptide or a peptide that targets a specific receptor on the BBB can enhance its uptake into the brain.
-
Co-administration with BBB Modulators: Certain agents can transiently increase the permeability of the BBB, allowing for greater drug penetration. However, this approach should be used with caution due to the risk of allowing harmful substances into the brain.
Q3: What are the common off-target effects of Cdk5 inhibitors in vivo, and how can I mitigate them?
A3: Off-target effects are a significant concern with kinase inhibitors due to the conserved nature of the ATP-binding pocket across the kinome.[1] For Cdk5 inhibitors, potential off-target effects include:
-
Inhibition of other CDKs: Many Cdk5 inhibitors also show activity against other members of the CDK family, which can lead to unintended effects on cell cycle regulation and other cellular processes.[1]
-
Neuroinflammation: Aberrant Cdk5 activity has been linked to neuroinflammation.[6][7][8][] While inhibiting Cdk5 can be neuroprotective, off-target effects could potentially exacerbate inflammatory responses.
-
Systemic Toxicity: Depending on the inhibitor's selectivity and distribution, it may cause toxicity in other organs.
Mitigation Strategies:
-
Selectivity Profiling: Thoroughly profile your inhibitor against a panel of kinases to understand its selectivity.[10]
-
Dose-Response Studies: Conduct careful dose-response studies to find the lowest effective dose that minimizes off-target effects.
-
Use of More Selective Inhibitors: If available, consider using a more selective Cdk5 inhibitor. For example, some peptide-based inhibitors have been designed to specifically target the aberrant p25/Cdk5 complex without affecting the physiological p35/Cdk5 activity.[8]
-
Control Experiments: Include appropriate control groups in your in vivo studies, such as animals treated with a structurally similar but inactive compound, to differentiate between on-target and off-target effects.
Troubleshooting Guides
Problem 1: Low Bioavailability of Cdk5 Inhibitor
| Symptom | Possible Cause | Troubleshooting Step |
| Low or undetectable plasma concentration of the inhibitor after oral administration. | Poor aqueous solubility of the inhibitor. | 1. Formulation Optimization: Experiment with different vehicles to improve solubility. Common vehicles for in vivo studies include DMSO, ethanol, polyethylene (B3416737) glycol (PEG), and various oils.[11] Always include a vehicle control group. 2. Particle Size Reduction: Micronization or nano-sizing of the inhibitor can increase its surface area and improve dissolution rate. |
| Rapid first-pass metabolism in the liver. | 1. Change Administration Route: Consider alternative routes that bypass the liver, such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injection. 2. Co-administration with a Metabolic Inhibitor: In preclinical studies, co-administration with a known inhibitor of the relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) can increase bioavailability. However, this can complicate data interpretation. | |
| Instability in the gastrointestinal (GI) tract. | 1. Enteric Coating: For oral formulations, an enteric coating can protect the inhibitor from the acidic environment of the stomach. 2. Prodrug Approach: Design a prodrug that is more stable in the GI tract and is converted to the active inhibitor after absorption. |
Problem 2: Inconsistent or Variable Results in In Vivo Experiments
| Symptom | Possible Cause | Troubleshooting Step |
| High variability in therapeutic outcomes between animals in the same treatment group. | Inconsistent dosing or administration. | 1. Standardize Administration Technique: Ensure that all personnel involved in dosing are properly trained and follow a standardized protocol for the chosen administration route (e.g., oral gavage, IV injection).[8][12][13] 2. Verify Formulation Homogeneity: If using a suspension, ensure it is well-mixed before each administration to prevent settling of the inhibitor. |
| Animal-to-animal variation in metabolism or drug response. | 1. Increase Sample Size: A larger number of animals per group can help to account for biological variability. 2. Use of Genetically Homogeneous Animal Strains: Using inbred strains of mice or rats can reduce genetic variability in drug metabolism and response. | |
| Instability of the Cdk5 inhibitor in the formulation. | 1. Assess Formulation Stability: Test the stability of your formulated inhibitor over the duration of the experiment. Prepare fresh formulations as needed. |
Data Presentation
Table 1: Physicochemical Properties and Blood-Brain Barrier Permeability of Selected Cdk5 Inhibitors
| Inhibitor | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | LogBB | Brain/Plasma Ratio | Reference |
| Roscovitine | 354.4 | 4.2 | 81.6 | ~ -0.1 to 0.3 | 0.15 - 0.3 | [14] |
| Dinaciclib | 452.5 | 3.8 | 105.7 | N/A | N/A | [1] |
| 25-106 | 345.4 | 3.1 | 89.5 | > 0.3 | ~1.0 | [15] |
Note: LogBB is the logarithm of the ratio of the drug concentration in the brain to that in the blood. A LogBB > 0 indicates good BBB penetration, while a LogBB < 0 suggests poor penetration. The brain/plasma ratio is another measure of BBB penetration. N/A: Not Available.
Experimental Protocols
Protocol 1: Oral Gavage Administration of a Cdk5 Inhibitor in Mice
Materials:
-
Cdk5 inhibitor
-
Appropriate vehicle (e.g., 0.5% carboxymethylcellulose in water, corn oil)
-
Gavage needles (18-20 gauge for mice, with a ball tip)[8]
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Restraint: Accustom the mice to handling before the procedure. Gently restrain the mouse by the scruff of the neck to immobilize the head.[11]
-
Gavage Needle Measurement: Measure the appropriate length for the gavage needle by holding it alongside the mouse from the corner of the mouth to the last rib. Mark the needle to ensure it is not inserted too far.[8][12]
-
Inhibitor Preparation: Prepare the Cdk5 inhibitor formulation at the desired concentration. If it is a suspension, ensure it is thoroughly mixed before drawing it into the syringe.
-
Administration: Gently insert the gavage needle into the mouse's mouth, guiding it along the roof of the mouth and down the esophagus. The needle should pass smoothly without resistance.[11][12] If resistance is met, withdraw the needle and try again.
-
Dosing: Slowly administer the inhibitor solution. The maximum volume for oral gavage in mice is typically 10 mL/kg.[8]
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as labored breathing.
Protocol 2: Intravenous (Tail Vein) Injection of a Cdk5 Inhibitor in Mice
Materials:
-
Cdk5 inhibitor
-
Sterile vehicle suitable for IV injection (e.g., saline, PBS with a co-solvent like DMSO if necessary)
-
Insulin syringes with a 27-30 gauge needle
-
Mouse restrainer
-
Heat lamp or warming pad
Procedure:
-
Inhibitor Preparation: Prepare a sterile solution of the Cdk5 inhibitor in a vehicle suitable for intravenous injection. Ensure the solution is free of particulates.
-
Animal Preparation: Place the mouse in a restrainer, leaving the tail exposed. Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins, making them easier to visualize.
-
Vein Identification: Identify one of the lateral tail veins.
-
Injection: Insert the needle into the vein at a shallow angle, with the bevel facing up. You should see a small amount of blood enter the hub of the needle if you are in the vein.
-
Administration: Slowly inject the inhibitor solution. If you see swelling at the injection site (a "bleb"), the needle is not in the vein. In this case, withdraw the needle and try again at a more proximal site on the same or the other tail vein.
-
Post-Injection Care: After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding. Return the mouse to its cage and monitor for any adverse reactions.
Mandatory Visualizations
Cdk5 Signaling Pathways
Caption: Cdk5 activation and downstream signaling with potential troubleshooting points.
Caption: Strategies to overcome the blood-brain barrier for Cdk5 inhibitor delivery.
Caption: Cdk5's role in regulating dopamine D2 receptor signaling.
Caption: Pathway of Cdk5-mediated Tau hyperphosphorylation leading to neurofibrillary tangles.
References
- 1. A first-in-human, phase 1, dose-escalation study of dinaciclib, a novel cyclin-dependent kinase inhibitor, administered weekly in subjects with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Hitchhiker’s Guide to Human Therapeutic Nanoparticle Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 5 regulates dopaminergic and glutamatergic transmission in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Individual Effects of Cyclin-Dependent Kinase Inhibitors on Head and Neck Cancer Cells—A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Cyclin-dependent kinase 5, a node protein in diminished tauopathy: a systems biology approach [frontiersin.org]
- 8. Delayed treatment with systemic (S)-roscovitine provides neuroprotection and inhibits in vivo CDK5 activity increase in animal stroke models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cdk5 phosphorylates dopamine D2 receptor and attenuates downstream signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. iv.iiarjournals.org [iv.iiarjournals.org]
- 13. The Anti-Melanoma Activity of Dinaciclib, a Cyclin-Dependent Kinase Inhibitor, Is Dependent on p53 Signaling | PLOS One [journals.plos.org]
- 14. Molecular determinants of blood–brain barrier permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
addressing solubility issues of synthetic Cdk5i peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility and other experimental challenges associated with the synthetic Cdk5i peptide.
Frequently Asked Questions (FAQs)
Q1: What is the synthetic this compound?
A1: The this compound is a 12-amino acid synthetic peptide with the sequence H-Ala-Arg-Ala-Phe-Gly-Ile-Pro-Val-Arg-Cys-Tyr-Ser-OH (ARAFGIPVRCYS)[1][2]. It is derived from the activation T-loop of Cyclin-dependent kinase 5 (Cdk5) and functions as a potent and specific inhibitor of the aberrantly active Cdk5/p25 complex[1][3][4]. This complex is implicated in the pathology of various neurodegenerative diseases, including Alzheimer's disease[5][6].
Q2: My lyophilized this compound won't dissolve in aqueous buffers like PBS. What should I do?
A2: Difficulty dissolving lyophilized this compound in neutral aqueous buffers is a common issue. This can be due to the peptide's amino acid composition and potential for aggregation. It is recommended to first try dissolving the peptide in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then slowly adding the desired aqueous buffer to reach the final concentration[7][8][9]. For most cell-based assays, the final DMSO concentration should be kept low (e.g., 0.5-1%) to avoid cellular toxicity[9].
Q3: What is the recommended solvent for creating a stock solution of this compound?
A3: For initial reconstitution, using a small volume of an organic solvent such as DMSO is often successful for hydrophobic peptides[7][8]. For in vivo applications, a study by Pao et al. (2023) successfully dissolved a modified this compound (tagged with FITC and TAT) in normal saline at a concentration of 5 mg/mL[3]. However, for routine in vitro experiments, creating a high-concentration stock in DMSO is a reliable starting point.
Q4: How should I store the lyophilized this compound and its stock solutions?
A4: Lyophilized this compound should be stored at -20°C or colder for long-term stability[1][10]. Once reconstituted, it is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C[11].
Q5: I observe precipitation after diluting my DMSO stock solution with an aqueous buffer. How can I prevent this?
A5: Precipitation upon dilution indicates that the peptide is aggregating in the aqueous environment. To mitigate this, try slowly adding the DMSO stock solution dropwise into the stirring aqueous buffer[9]. Sonication can also help to improve solubility and minimize aggregation[7]. If precipitation persists, you may need to re-evaluate the final concentration or the composition of your aqueous buffer.
Q6: Does the presence of Trifluoroacetic Acid (TFA) salts from purification affect my experiments?
A6: TFA is often used in the final purification step of peptide synthesis and can be present as a counterion in the lyophilized product[1]. While TFA salts can enhance the solubility of peptides in aqueous solutions, they can also affect the net weight of the peptide[1]. For most standard in vitro assays, residual TFA levels are unlikely to interfere. However, for highly sensitive cellular or biochemical studies, its presence should be noted[1]. If TFA is a concern, some vendors offer TFA-removed versions of the peptide[1].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lyophilized peptide appears clumpy or difficult to weigh. | The peptide is hygroscopic and has absorbed moisture. | Allow the vial to equilibrate to room temperature before opening to prevent condensation. Store in a desiccator for optimal long-term storage of the lyophilized powder. |
| Peptide is insoluble in water or PBS. | The this compound sequence contains several hydrophobic residues. | First, attempt to dissolve a small test amount in sterile, distilled water. If that fails, proceed to using a minimal amount of an organic solvent like DMSO to dissolve the peptide, followed by slow, dropwise dilution into your aqueous buffer. |
| Solution is cloudy or contains visible particulates. | The peptide has aggregated. | Briefly sonicate the solution in a cooled water bath. If the solution remains cloudy, it may be necessary to sterile filter it to remove aggregates, though this may reduce the effective peptide concentration. Consider using a different solvent system or a lower final concentration. |
| Loss of peptide activity over time in solution. | The peptide is degrading or aggregating upon storage. | Aliquot stock solutions to minimize freeze-thaw cycles. For peptides containing Cysteine, like Cdk5i, oxidation can be a concern. Using degassed buffers for reconstitution can help mitigate this. |
| Inconsistent experimental results. | Inaccurate peptide concentration due to incomplete solubilization or aggregation. | Ensure the peptide is fully dissolved before use. Visually inspect for a clear solution. Consider quantifying the peptide concentration after solubilization using a method like a BCA assay, keeping in mind the amino acid composition. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol provides a general guideline for reconstituting lyophilized this compound to create a stock solution.
-
Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature before opening. This prevents moisture condensation.
-
Centrifuge: Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.
-
Solvent Selection:
-
Primary Recommendation (for in vitro use): High-purity DMSO.
-
Alternative (for in vivo use, based on literature): Sterile normal saline[3].
-
-
Dissolution:
-
Using DMSO: Add a small, precise volume of DMSO to the vial to achieve a high-concentration stock (e.g., 10 mM). Gently vortex or sonicate until the peptide is completely dissolved. The solution should be clear.
-
Using Saline: Add the required volume of sterile normal saline to achieve the desired concentration (e.g., 5 mg/mL)[3]. Gently agitate until dissolved.
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions
This protocol describes the dilution of the stock solution for use in experiments.
-
Thaw: Thaw a single aliquot of the Cdk5i stock solution at room temperature.
-
Dilution:
-
From DMSO stock: Slowly add the DMSO stock solution dropwise to your pre-warmed experimental buffer while gently vortexing. Ensure the final concentration of DMSO is compatible with your assay (typically <1%).
-
From Saline stock: Directly dilute the saline stock solution with your experimental buffer to the desired final concentration.
-
-
Final Check: Ensure the final working solution is clear and free of precipitates before adding it to your experimental setup.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Cdk5 signaling pathway in neurodegeneration and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting this compound solubility issues.
References
- 1. This compound [novoprolabs.com]
- 2. biorxiv.org [biorxiv.org]
- 3. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. peptidesciences.com [peptidesciences.com]
- 6. rawamino.com [rawamino.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. bachem.com [bachem.com]
- 9. biomatik.com [biomatik.com]
- 10. 合成肽的处理和储存实验方案 [sigmaaldrich.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: The Critical Role of Scrambled Peptide Controls in Cdk5i Experiments
Welcome to the technical support center for researchers utilizing Cdk5 inhibitory peptides (Cdk5i). This resource provides essential guidance on the proper use of scrambled peptide controls to ensure the validity and specificity of your experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is a scrambled peptide control and why is it essential for my Cdk5i experiments?
A scrambled peptide control is a peptide that contains the exact same amino acids as your active Cdk5i peptide but arranged in a randomized, non-functional sequence.[1][2] Its use is critical to demonstrate that the observed biological effects of your Cdk5i are due to its specific amino acid sequence and not to non-specific factors such as charge, hydrophobicity, or the general presence of a peptide.[2]
Q2: What specific issues can arise from omitting a scrambled peptide control?
Without a scrambled peptide control, you cannot definitively conclude that the effects of your Cdk5i are sequence-specific. Any observed inhibition of Cdk5 activity or downstream effects could be artifacts. For example, the peptide might be aggregating, interacting with other cellular components non-specifically, or eliciting a general cellular stress response.
Q3: How does a scrambled peptide help validate the specificity of a Cdk5i?
A properly designed scrambled peptide should be biologically inactive.[1] By comparing the results of your Cdk5i-treated group to a scrambled peptide-treated group, you can isolate the sequence-specific effects. If the Cdk5i shows a significant effect while the scrambled peptide does not, it provides strong evidence that the observed activity is a direct result of the specific peptide sequence targeting Cdk5. For instance, studies have shown that a this compound can pull down Cdk5 and p25, while a scrambled version shows minimal binding.[1]
Q4: Are there different types of negative controls I can use besides a scrambled peptide?
While other controls like vehicle-only or untreated samples are necessary, they do not control for the potential non-specific effects of a peptide. An unrelated peptide of similar size and charge might be considered, but a scrambled peptide with the same amino acid composition is the gold standard for demonstrating sequence specificity.[2]
Troubleshooting Guide
Problem 1: My this compound shows inhibition, but I'm not sure if it's specific.
-
Solution: You must include a scrambled peptide control in your experiments. Synthesize a peptide with the same amino acid composition as your Cdk5i but in a randomized order. Perform a side-by-side comparison of your Cdk5i and the scrambled peptide in your key assays (e.g., kinase assay, cell viability assay). A significant difference in activity between the two peptides will support the specificity of your Cdk5i.
Problem 2: Both my Cdk5i and my scrambled peptide are showing similar levels of Cdk5 inhibition.
-
Possible Cause 1: Non-specific inhibition. Your peptide might be acting through a mechanism independent of its sequence, such as by aggregating and sequestering components of the kinase reaction.
-
Troubleshooting Step: Test a range of concentrations for both peptides. A non-specific effect may be more pronounced at higher concentrations. Also, consider biophysical characterization of your peptides to check for aggregation.
-
-
Possible Cause 2: Impure peptide preparations. Contaminants in your peptide synthesis could be causing the inhibitory effect.
-
Troubleshooting Step: Ensure your peptides are of high purity (typically >95%) by using techniques like HPLC and mass spectrometry.
-
-
Possible Cause 3: The scrambled sequence is not truly inactive. While unlikely if properly randomized, some residual activity might be present.
-
Troubleshooting Step: Consider designing and testing a second, different scrambled sequence.
-
Problem 3: My scrambled peptide is showing toxicity in my cell-based assays.
-
Possible Cause 1: Intrinsic toxicity of the amino acid composition. At high concentrations, the physicochemical properties of the peptide (e.g., high charge or hydrophobicity) could be causing cellular stress.
-
Troubleshooting Step: Perform a dose-response curve to determine the concentration at which toxicity is observed. Try to use the lowest effective concentration in your experiments.
-
-
Possible Cause 2: Contamination. As with inhibition, impurities from the synthesis process could be toxic.
-
Troubleshooting Step: Verify the purity of your scrambled peptide.
-
Data Presentation
Table 1: In Vitro Cdk5 Kinase Activity Inhibition
| Treatment Group | Cdk5/p25 Activity (Relative to Control) | Reference |
| Scrambled Peptide | ~100% | [1] |
| This compound | ~50% | [1] |
Table 2: Cdk5/p25 Complex Binding in Pull-Down Assays
| Peptide Used for Pull-Down | Protein Pulled Down | Binding Observed | Reference |
| Scrambled Peptide | Cdk5, p25 | Minimal | [1] |
| This compound | Cdk5, p25 | Yes | [1] |
Experimental Protocols
1. In Vitro Cdk5 Kinase Assay
-
Objective: To measure the direct inhibitory effect of a this compound on Cdk5/p25 kinase activity.
-
Materials:
-
Recombinant active Cdk5/p25 complex
-
This compound and scrambled control peptide
-
Histone H1 (as a substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
SDS-PAGE gels and autoradiography equipment
-
-
Method:
-
Prepare reaction mixtures containing the kinase buffer, recombinant Cdk5/p25, and either the this compound, the scrambled peptide, or a vehicle control.
-
Incubate the mixtures to allow for peptide binding to the kinase.
-
Initiate the kinase reaction by adding Histone H1 and [γ-³²P]ATP.
-
Allow the reaction to proceed for a set time at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Expose the gel to an autoradiography film to visualize the phosphorylated Histone H1.
-
Quantify the bands to determine the relative kinase activity. A reduction in the phosphorylated Histone H1 band in the presence of Cdk5i compared to the scrambled peptide indicates specific inhibition.[1]
-
2. Peptide Pull-Down Assay
-
Objective: To assess the specific binding of the this compound to the Cdk5/p25 complex.
-
Materials:
-
Biotinylated this compound and biotinylated scrambled control peptide
-
Streptavidin-coated magnetic beads
-
Cell lysate or recombinant Cdk5/p25
-
Lysis buffer
-
Wash buffer
-
SDS-PAGE loading buffer
-
Antibodies against Cdk5 and p25 for Western blotting
-
-
Method:
-
Incubate the biotinylated Cdk5i or scrambled peptide with streptavidin-coated magnetic beads to immobilize the peptides.
-
Wash the beads to remove any unbound peptide.
-
Incubate the peptide-coated beads with cell lysate or recombinant Cdk5/p25 to allow for protein binding.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a membrane for Western blotting.
-
Probe the membrane with antibodies against Cdk5 and p25. The presence of Cdk5 and p25 bands in the Cdk5i pull-down lane, and their absence or significant reduction in the scrambled peptide lane, confirms specific binding.[1]
-
Visualizations
Caption: Aberrant Cdk5 activation pathway in neurodegenerative diseases.
Caption: Experimental workflow for validating a this compound.
Caption: Logical importance of the scrambled peptide control.
References
improving the pharmacokinetic profile of Cdk5i peptide for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the pharmacokinetic profile of the Cdk5i peptide for in vivo studies.
Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with the this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Bioavailability and Short Half-Life | Rapid degradation by proteases and peptidases in plasma and tissues.[1][2][3] | Structural Modifications: • Amino Acid Substitution: Replace L-amino acids with D-amino acids at cleavage sites to increase resistance to proteolysis.[3] • Cyclization: Cyclize the peptide to create a more rigid structure, making it less susceptible to enzymatic degradation. • Terminal Modifications: Acetylate the N-terminus and amidate the C-terminus to protect against exopeptidases. |
| Rapid renal clearance due to small size.[4] | Conjugation Strategies: • PEGylation: Attach polyethylene (B3416737) glycol (PEG) to increase hydrodynamic size and reduce renal filtration. • Lipidation: Conjugate a lipid moiety (e.g., palmitic acid) to promote binding to serum albumin, extending circulation time. • Fc Fusion: Fuse the peptide to the Fc region of an antibody to utilize the neonatal Fc receptor (FcRn) recycling pathway. | |
| Poor Blood-Brain Barrier (BBB) Penetration | High polarity and lack of specific transport mechanisms.[][6] | Delivery Enhancement: • Cell-Penetrating Peptides (CPPs): Conjugate Cdk5i to a CPP, such as the TAT peptide, to facilitate translocation across the BBB. The TFP5 peptide, a modified version of the p5 Cdk5 inhibitor, includes a TAT sequence for this purpose.[7][8][9] • Receptor-Mediated Transcytosis: Attach ligands that bind to receptors on the BBB, such as the transferrin receptor, to trigger transport into the brain.[10] • Nanoparticle Encapsulation: Encapsulate the peptide in nanoparticles designed to cross the BBB.[11] |
| Inconsistent or Non-Reproducible In Vivo Efficacy | Peptide aggregation or precipitation in the formulation.[12][13] | Formulation Optimization: • Ensure the peptide is fully dissolved in a suitable, sterile vehicle. • Determine the optimal pH and buffer system for peptide solubility and stability. • Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[12] |
| Low purity of the synthesized peptide.[12] | Quality Control: • Use high-purity (>95%) peptide for in vivo studies, verified by HPLC and mass spectrometry.[12] | |
| Off-Target Effects or Toxicity | Lack of specificity of the inhibitory peptide. | Peptide Design and Specificity Testing: • The this compound is designed to be a competitive inhibitor of the Cdk5/p25 complex.[1][14][15] Shorter versions like the 12-amino acid Cdk5i aim for higher specificity.[14][16] • Test the peptide's inhibitory activity against other kinases to ensure specificity for Cdk5. The p5 peptide, for instance, has been shown to not affect the activity of endogenous Cdk5/p35 or other related kinases.[17][18] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Cdk5 dysregulation in neurodegenerative diseases?
A1: In neurodegenerative conditions, cellular stress leads to an influx of calcium, which activates the protease calpain.[18][19] Calpain then cleaves the Cdk5 activator p35 into a more stable and potent activator, p25.[18][19] The resulting Cdk5/p25 complex is hyperactive and mislocalized within the neuron, leading to the hyperphosphorylation of substrates like tau and contributing to neuronal death.[1][19]
Q2: How does the this compound work?
A2: The this compound is a competitive inhibitor derived from the Cdk5 activator p35 or Cdk5 itself.[14][15] It is designed to bind to Cdk5 and prevent its interaction with the hyperactivating p25 subunit, thereby specifically inhibiting the aberrant Cdk5/p25 activity without affecting the normal physiological function of Cdk5/p35.[15][19]
Q3: What are the key differences between Cdk5i, CIP, and TFP5?
A3:
-
CIP (Cdk5 Inhibitory Peptide): A larger, 125-amino acid peptide derived from p35 that selectively inhibits Cdk5/p25 activity.[19] Its large size presents a challenge for therapeutic delivery.[17]
-
p5/TFP5: p5 is a smaller, 24-amino acid peptide derived from CIP that also specifically inhibits Cdk5/p25.[17][18] TFP5 is a modified version of p5 that includes a TAT cell-penetrating peptide sequence to facilitate its entry across the blood-brain barrier for in vivo studies.[7][8][9]
-
Cdk5i (12-amino acid): A more recent and smaller 12-amino acid peptide derived from Cdk5 itself, designed for high-affinity binding to the Cdk5/p25 complex.[14][16] Its smaller size is advantageous for synthesis and potential therapeutic development.[20]
Q4: What are some common strategies to improve the half-life of Cdk5i in vivo?
A4: Common strategies to extend the half-life of therapeutic peptides like Cdk5i include:
-
PEGylation: Attaching polyethylene glycol to increase the peptide's size and shield it from enzymatic degradation and renal clearance.
-
Lipidation: Adding a fatty acid chain to promote binding to serum albumin, which has a long half-life.
-
Amino Acid Modification: Substituting natural L-amino acids with non-natural D-amino acids to resist protease activity.
-
Cyclization: Creating a cyclic peptide structure to enhance stability.
Q5: How can I assess the stability of my this compound in plasma?
A5: An in vitro plasma stability assay is a standard method. This involves incubating the peptide in plasma at 37°C and taking samples at various time points. The remaining intact peptide is then quantified using techniques like HPLC or LC-MS/MS to determine its half-life.[21][22]
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the half-life of the this compound in plasma.
Materials:
-
This compound
-
Plasma (from the relevant species, e.g., mouse, rat, human)
-
Incubator or water bath at 37°C
-
Reaction termination solution (e.g., methanol (B129727) with an internal standard)
-
Centrifuge
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a stock solution of the this compound.
-
Incubate the plasma at 37°C for a few minutes to equilibrate the temperature.
-
Spike the this compound into the plasma at a final concentration of 1 µM.[21]
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-peptide mixture.[21]
-
Immediately add the aliquot to the reaction termination solution to stop enzymatic degradation.[21]
-
Centrifuge the samples to precipitate plasma proteins.[21]
-
Analyze the supernatant for the concentration of the intact this compound using HPLC or LC-MS/MS.[21]
-
Calculate the percentage of the remaining peptide at each time point relative to the 0-minute sample and determine the half-life.
Protocol 2: In Vivo Biodistribution Study
Objective: To determine the tissue distribution of the this compound after systemic administration.
Materials:
-
Labeled this compound (e.g., with a fluorescent tag like FITC or a radioisotope like 125I)
-
Experimental animals (e.g., mice or rats)
-
Administration equipment (e.g., syringes, needles)
-
Tissue homogenization equipment
-
Detection system appropriate for the label (e.g., fluorescence plate reader, gamma counter)
Procedure:
-
Administer the labeled this compound to the animals via the desired route (e.g., intravenous, intraperitoneal).
-
At predetermined time points, euthanize the animals and collect blood and various tissues of interest (e.g., brain, liver, kidneys, spleen).
-
Weigh the collected tissues.
-
Homogenize the tissues in an appropriate buffer.
-
Measure the amount of labeled peptide in the tissue homogenates and blood samples using the corresponding detection method.[23]
-
Calculate the concentration of the peptide in each tissue, often expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Signaling Pathways and Experimental Workflows
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. In vivo biodistribution and efficacy of peptide mediated delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 4. aminer.org [aminer.org]
- 6. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide TFP5/TP5 derived from Cdk5 activator P35 provides neuroprotection in the MPTP model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
- 9. TFP5, a Peptide Inhibitor of Aberrant and Hyperactive Cdk5/p25, Attenuates Pathological Phenotypes and Restores Synaptic Function in CK-p25Tg Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characteristics, Targets, and Peptides for Crossing the Blood-Brain Barrier - Creative Peptides [creative-peptides.com]
- 11. Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. empower-peptides.com [empower-peptides.com]
- 13. youtube.com [youtube.com]
- 14. neurosciencenews.com [neurosciencenews.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A 24-residue peptide (p5), derived from p35, the Cdk5 neuronal activator, specifically inhibits Cdk5-p25 hyperactivity and tau hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A 24-Residue Peptide (p5), Derived from p35, the Cdk5 Neuronal Activator, Specifically Inhibits Cdk5-p25 Hyperactivity and Tau Hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Specific Inhibition of p25/Cdk5 Activity by the Cdk5 Inhibitory Peptide Reduces Neurodegeneration In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 23. appliedstemcell.com [appliedstemcell.com]
mitigating potential aggregation of the Cdk5i peptide in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating potential aggregation of the Cdk5i peptide in solution.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of the this compound, focusing on solubility and aggregation problems.
| Issue | Potential Cause | Recommended Solution |
| Cloudy or Precipitated Solution | Peptide aggregation due to suboptimal solvent, pH, or concentration. | 1. Verify Solvent Choice: For the unmodified this compound (ARAFGIPVRCYS), which is hydrophobic, initial solubilization in a small amount of an organic solvent like DMSO is recommended before dilution with aqueous buffer.[1][2][3] 2. Adjust pH: The this compound has a predicted high isoelectric point (pI). Maintaining the pH of the aqueous buffer below the pI will ensure a net positive charge, which can enhance solubility. An acidic buffer (e.g., pH 4-6) is a good starting point.[4] 3. Optimize Concentration: If aggregation persists, try working with a lower final peptide concentration. |
| Gel-like Formation in Solution | Formation of intermolecular hydrogen bonds, especially at high concentrations. | 1. Use Chaotropic Agents: In cases of severe aggregation or gel formation, the addition of denaturing agents like 6 M Guanidine-HCl or 8 M Urea can be effective in disrupting the hydrogen bond network. Note that these agents may interfere with biological assays and may need to be removed before use.[5][6] 2. Sonication: Brief sonication can help to break up small aggregates and improve dissolution.[2] |
| Inconsistent Experimental Results | Variability in peptide stock solution due to aggregation over time or improper storage. | 1. Proper Storage: Store lyophilized this compound at -20°C or -80°C.[7] Once in solution, aliquot to avoid repeated freeze-thaw cycles and store at -80°C. For Cdk5i, which contains a cysteine residue, it is advisable to use oxygen-free solvents to prevent oxidation, which can contribute to aggregation.[5] 2. Freshly Prepared Solutions: Whenever possible, prepare fresh Cdk5i solutions for each experiment to ensure consistency. 3. Centrifugation: Before use, centrifuge the peptide stock solution at high speed to pellet any insoluble aggregates and use the supernatant.[2] |
| Low Bioactivity of Cdk5i-FT | Aggregation of the FITC- and TAT-tagged peptide, potentially masking the active site or hindering cell penetration. | 1. Optimize Formulation: For cell-penetrating peptides like Cdk5i-FT, formulation is key. Ensure complete solubilization, potentially using a small percentage of a compatible organic solvent. 2. Assess Aggregation: Use techniques like Dynamic Light Scattering (DLS) to assess the aggregation state of the Cdk5i-FT peptide in your final formulation.[8][9][10][11] |
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of the this compound?
A1: The this compound (ARAFGIPVRCYS) is predicted to be hydrophobic with a high isoelectric point (pI). These properties are key considerations for its handling and solubilization.
Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Handling |
| Amino Acid Sequence | ARAFGIPVRCYS | Contains hydrophobic residues (A, F, I, P, V) and a cysteine (C) susceptible to oxidation. |
| Molecular Weight | 1339.56 g/mol | Standard for a 12-amino acid peptide. |
| Isoelectric Point (pI) | 9.39 (Predicted) | The peptide will have a net positive charge at pH < 9.39. Maintaining a pH below this value will aid solubility. |
| Hydrophobicity | High | Likely to be poorly soluble in aqueous solutions alone. Requires an organic solvent for initial dissolution.[12][13][14][15] |
Q2: How should I dissolve the lyophilized this compound?
A2: Due to its hydrophobic nature, it is recommended to first dissolve the lyophilized this compound in a small volume of a sterile organic solvent such as Dimethyl Sulfoxide (DMSO). For peptides containing cysteine, Dimethylformamide (DMF) is a suitable alternative to avoid oxidation.[2][6] Once fully dissolved, you can slowly add the desired aqueous buffer (ideally at an acidic to neutral pH) to reach the final working concentration.
Q3: What is the recommended storage condition for this compound solutions?
A3: For long-term storage, it is best to store the this compound in its lyophilized form at -20°C or -80°C.[7] If you have a stock solution, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. For short-term storage of a few days, 4°C may be acceptable, but stability should be verified.
Q4: Can I expect the Cdk5i-FT (FITC and TAT tagged) peptide to behave differently in solution?
A4: Yes. The addition of a FITC (fluorescein isothiocyanate) tag at the N-terminus and a TAT (trans-activator of transcription) tag at the C-terminus will alter the peptide's physicochemical properties. The TAT tag is highly basic and will increase the overall pI and likely improve aqueous solubility. However, the FITC tag is hydrophobic and could potentially contribute to aggregation.[16] Therefore, it is still important to follow good practices for peptide solubilization and to empirically determine the optimal conditions for your specific construct.
Q5: What are some additives I can use to prevent Cdk5i aggregation?
A5: Several types of excipients can be used to stabilize peptide solutions.[17][18] For Cdk5i, you could consider:
-
Amino Acids: Arginine and glycine (B1666218) can reduce non-specific interactions.
-
Sugars and Polyols: Sucrose, trehalose, or glycerol (B35011) can help stabilize the peptide's native conformation.
-
Non-ionic Surfactants: Low concentrations of surfactants like Tween 20 can prevent hydrophobic aggregation.
The effectiveness of these additives is peptide-dependent and will require empirical testing.
Experimental Protocols
Protocol 1: Solubilization of this compound
Objective: To prepare a clear, aggregate-free stock solution of this compound.
Materials:
-
Lyophilized this compound
-
Sterile Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Sterile aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.4 or 50 mM Sodium Acetate, pH 5.0)
-
Sterile, low-protein binding microcentrifuge tubes
-
Vortexer
-
Sonicator bath
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add a small volume of DMSO or DMF to the vial to achieve a high concentration stock (e.g., 10 mM).
-
Vortex gently until the peptide is completely dissolved. A brief sonication (1-2 minutes) may be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Slowly add the desired aqueous buffer to the concentrated stock solution to achieve the final working concentration. It is crucial to add the buffer dropwise while vortexing to prevent the peptide from precipitating out of solution.
-
Once the final concentration is reached, centrifuge the solution at high speed (>10,000 x g) for 10 minutes to pellet any remaining micro-aggregates.
-
Carefully transfer the supernatant to a fresh, sterile, low-protein binding tube. This is your working stock solution.
-
Aliquot the stock solution and store at -80°C.
Protocol 2: Quantitative Analysis of Cdk5i Aggregation using Thioflavin T (ThT) Assay
Objective: To quantify the extent of this compound aggregation in solution.
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to beta-sheet-rich structures, such as amyloid-like fibrils.[4][19][20][21]
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (the same buffer used to dissolve the peptide)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of this compound at the desired concentration in the assay buffer. It is recommended to filter the solution through a 0.22 µm filter to remove any pre-existing aggregates.
-
Prepare a working solution of ThT in the assay buffer. A final concentration of 10-20 µM ThT in the well is typical.
-
In the 96-well plate, set up the following in triplicate:
-
Peptide Sample: this compound solution.
-
Buffer Blank: Assay buffer only.
-
ThT Control: Assay buffer with ThT.
-
-
Add the ThT working solution to the wells containing the peptide sample and the ThT control.
-
Incubate the plate at the desired temperature for a set period, with intermittent shaking if desired to promote aggregation.
-
Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
Subtract the fluorescence of the ThT control from the peptide sample readings to determine the fluorescence enhancement due to aggregation.
Visualizations
Caption: Cdk5 activation pathway and the inhibitory action of the this compound.
Caption: Recommended workflow for the solubilization of the this compound.
Caption: A logical guide for troubleshooting this compound aggregation.
References
- 1. biobasic.com [biobasic.com]
- 2. jpt.com [jpt.com]
- 3. lifetein.com [lifetein.com]
- 4. tandfonline.com [tandfonline.com]
- 5. genscript.com [genscript.com]
- 6. biorbyt.com [biorbyt.com]
- 7. This compound [novoprolabs.com]
- 8. zentriforce.com [zentriforce.com]
- 9. medium.com [medium.com]
- 10. enovatia.com [enovatia.com]
- 11. Dynamic Light Scattering (DLS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 12. Effects of increasing hydrophobicity on the physical-chemical and biological properties of a class A amphipathic helical peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peptide Hydrophobicity/Hydrophilicity Analysis Tool [peptide2.com]
- 14. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Studies of the Minimum Hydrophobicity of α-Helical Peptides Required To Maintain a Stable Transmembrane Association with Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. pharmtech.com [pharmtech.com]
- 18. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. discovery.researcher.life [discovery.researcher.life]
Validation & Comparative
A Comparative Guide to Cdk5 Peptide Inhibitors: Cdk5i, P5, and CIP
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of three prominent peptide inhibitors of Cyclin-dependent kinase 5 (Cdk5): Cdk5i, P5, and CIP. This analysis is supported by available experimental data to aid in the selection of the most suitable inhibitor for research and therapeutic development in the context of neurodegenerative diseases.
The hyperactivation of Cdk5, particularly through its association with p25, is a key pathological feature in several neurodegenerative disorders, including Alzheimer's disease. This has driven the development of targeted inhibitors. This guide focuses on a comparative analysis of three peptide-based inhibitors: Cdk5i, P5, and its precursor, CIP.
Mechanism of Action: Targeting the Cdk5/p25 Complex
All three peptides—Cdk5i, P5, and CIP—function by inhibiting the hyperactive Cdk5/p25 complex.[1] Under pathological conditions, the normal Cdk5 activator, p35, is cleaved by the protease calpain to produce the more stable and potent activator, p25.[2] This leads to prolonged and dysregulated Cdk5 activity, contributing to neuronal damage. These peptide inhibitors are designed to interfere with this pathological interaction.
Cdk5i is a 12-amino acid peptide derived from the T-loop of Cdk5 itself.[3][4] It is engineered to specifically disrupt the formation of the Cdk5/p25 complex, thereby reducing its kinase activity.[3]
P5 is a 24-amino acid peptide derived from p35.[5][6] It was developed as a smaller and more effective inhibitor than its larger precursor, CIP.[5][6] A modified version of P5, often fused to a cell-penetrating peptide sequence like TAT (transactivator of transcription), has been created to enhance its delivery across the blood-brain barrier.[2]
CIP (Cdk5 inhibitory peptide) is a larger, 125-amino acid fragment of p35.[5][7] While effective in inhibiting Cdk5/p25 activity, its size presents challenges for therapeutic delivery.[5]
Quantitative Comparison of Inhibitor Efficacy
Direct, side-by-side comparisons of the inhibitory potency of all three peptides in the same experimental system are limited in the current literature. However, by compiling data from various studies, we can construct a comparative overview of their efficacy.
| Inhibitor | Peptide Length (Amino Acids) | Target | Reported Efficacy |
| Cdk5i | 12 | Cdk5/p25 complex | Kd for Cdk5/p25: 0.17 µM[3][4][8] Reduces Cdk5/p25 interaction by ~25%[3] Reduces Cdk5 kinase activity by ~27%[3] |
| P5 | 24 | Cdk5/p25 complex | At 0.7 µM, inhibits ~70% of Cdk5/p25 activity in vitro[5] More effective inhibitor of Cdk5/p25 activity than CIP in vitro[5][6] |
| CIP | 125 | Cdk5/p25 complex | Effectively inhibits Cdk5/p25 activity and reduces tau hyperphosphorylation in vitro and in cell-based assays[5][7] |
Note: The lack of standardized IC50 values across the same experimental conditions makes a direct quantitative comparison challenging. The data presented is based on available literature and should be interpreted with this limitation in mind.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data. Below are representative protocols for key experiments.
In Vitro Cdk5/p25 Kinase Assay
This assay directly measures the ability of a peptide to inhibit the enzymatic activity of the Cdk5/p25 complex.
1. Preparation of Reagents:
- Kinase Buffer: 40mM Tris-HCl (pH 7.5), 20mM MgCl₂, 0.1mg/ml BSA, 50 µM DTT.
- Recombinant Cdk5/p25: Purified active Cdk5/p25 enzyme.
- Peptide Inhibitors: Stock solutions of Cdk5i, P5, or CIP peptides of known concentrations.
- Substrate: Histone H1 (1 mg/ml stock).
- ATP Solution: [γ-³²P]ATP mixed with non-radioactive ATP to the desired specific activity.
2. Assay Procedure:
- In a microcentrifuge tube, combine the recombinant Cdk5/p25 enzyme with the desired concentration of the peptide inhibitor (or vehicle control) in kinase buffer.
- Pre-incubate the enzyme-inhibitor mixture for 10-15 minutes at 30°C.
- Initiate the kinase reaction by adding the substrate (Histone H1) and the ATP solution.
- Incubate the reaction mixture for 15-30 minutes at 30°C.
- Terminate the reaction by adding SDS-PAGE loading buffer.
- Separate the reaction products by SDS-PAGE.
- Visualize the phosphorylated histone H1 using autoradiography.
- Quantify the band intensity to determine the level of inhibition.
Cell-Based Cdk5/p25 Activity Assay
This assay assesses the efficacy of the inhibitors in a more physiologically relevant cellular context.
1. Cell Culture and Treatment:
- Cell Line: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).
- Induction of Cdk5/p25 Hyperactivity: Transfect cells with a p25 expression vector or treat with a neurotoxic stimulus (e.g., amyloid-beta oligomers) to induce endogenous p25 production.
- Inhibitor Treatment: Treat the cells with varying concentrations of the peptide inhibitors (often fused to a cell-penetrating peptide like TAT for intracellular delivery).
2. Analysis of Downstream Effects:
- Western Blot for Tau Phosphorylation:
- Lyse the treated cells and quantify total protein concentration.
- Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies specific for phosphorylated forms of tau (e.g., AT8, PHF-1) and total tau.
- Incubate with appropriate secondary antibodies and visualize using chemiluminescence.
- Quantify the ratio of phosphorylated tau to total tau.
- Cell Viability Assay (MTS Assay):
- Plate cells in a 96-well plate and treat as described above.
- Add MTS reagent to each well and incubate according to the manufacturer's instructions.
- Measure the absorbance at 490 nm to determine the number of viable cells.
- Apoptosis Assay (Caspase-3 Activity):
- Treat cells as described above.
- Lyse the cells and measure caspase-3 activity using a colorimetric or fluorometric assay kit according to the manufacturer's protocol.
Conclusion
The development of peptide-based inhibitors against the Cdk5/p25 complex represents a promising therapeutic strategy for neurodegenerative diseases. While CIP established the proof-of-concept, the smaller P5 peptide demonstrated improved efficacy. The more recent development of the even smaller Cdk5i peptide, with its high binding affinity for the Cdk5/p25 complex, offers a potentially more drug-like candidate.
The choice of inhibitor for a particular research application will depend on the specific experimental goals. For in vitro screening, all three peptides can be valuable tools. For cell-based and in vivo studies, the smaller and potentially more cell-permeable P5 (as TFP5) and Cdk5i peptides are likely to be more effective. Further head-to-head comparative studies under standardized conditions are warranted to definitively establish the relative potency of these inhibitors and guide future therapeutic development.
References
- 1. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptidesciences.com [peptidesciences.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound [novoprolabs.com]
- 5. A 24-Residue Peptide (p5), Derived from p35, the Cdk5 Neuronal Activator, Specifically Inhibits Cdk5-p25 Hyperactivity and Tau Hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A 24-residue peptide (p5), derived from p35, the Cdk5 neuronal activator, specifically inhibits Cdk5-p25 hyperactivity and tau hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific Inhibition of p25/Cdk5 Activity by the Cdk5 Inhibitory Peptide Reduces Neurodegeneration In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
validation of Cdk5i peptide's selectivity for Cdk5/p25 over Cdk5/p35
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Cdk5i peptide's selectivity for the pathogenic Cdk5/p25 complex over the physiological Cdk5/p35 complex. The information is compiled from peer-reviewed studies and presented with supporting experimental data and protocols to aid in research and development decisions.
Introduction to Cdk5 and its Dysregulation
Cyclin-dependent kinase 5 (Cdk5) is a crucial enzyme in the central nervous system, playing a vital role in neuronal development, synaptic plasticity, and memory formation. Its activity is tightly regulated by its binding partners, p35 and p39. Under normal physiological conditions, Cdk5 forms a complex with p35 (Cdk5/p35), contributing to healthy neuronal function.
However, in neurodegenerative conditions such as Alzheimer's disease, neurotoxic stimuli lead to the cleavage of p35 into a smaller, more stable fragment called p25. This p25 fragment forms a hyperactive and mislocalized complex with Cdk5 (Cdk5/p25), leading to aberrant phosphorylation of cellular proteins, most notably the tau protein, contributing to the formation of neurofibrillary tangles and neuronal death. This makes the selective inhibition of Cdk5/p25 a promising therapeutic strategy.
The this compound: A Selective Inhibitor
The this compound is a 12-amino-acid synthetic peptide derived from the T-loop of Cdk5 itself.[1][2] It is designed to specifically interfere with the interaction between Cdk5 and its activators. Experimental evidence demonstrates a remarkable selectivity of Cdk5i for the pathogenic Cdk5/p25 complex while sparing the physiological Cdk5/p35 complex.
Quantitative Data: Cdk5i Selectivity Profile
The selectivity of Cdk5i has been validated through binding affinity and kinase activity assays.
| Inhibitor | Target Complex | Parameter | Value | Reference |
| This compound | Cdk5/p25 | Binding Affinity (Kd) | 0.17 µM | [3] |
| Cdk5 alone | Binding Affinity (Kd) | 15.72 µM | [3] | |
| Cdk5/p25 | Kinase Activity Inhibition | ~27% reduction | [4] | |
| Cdk5/p35 | Kinase Activity Inhibition | No significant impact | [3][4] |
Table 1: Quantitative comparison of this compound's binding affinity and inhibitory activity. A significantly lower dissociation constant (Kd) for Cdk5/p25 indicates over 92-fold higher binding affinity compared to Cdk5 alone, highlighting the peptide's specificity for the p25-bound form.
Comparison with Other Cdk5 Inhibitors
The selectivity of Cdk5i becomes more apparent when compared to other known Cdk5 inhibitors.
| Inhibitor | Type | Selectivity for Cdk5/p25 vs. Cdk5/p35 | Key Findings |
| Cdk5i | Peptide | Highly selective for Cdk5/p25 | Specifically inhibits the pathogenic complex with minimal effect on the physiological form.[3][4] |
| CIP (Cdk5 Inhibitory Peptide) | Peptide | Selective for Cdk5/p25 | A larger peptide (125 amino acids) derived from p35 that specifically inhibits Cdk5/p25 activity. |
| p5 | Peptide | Selective for Cdk5/p25 in cellular assays | A 24-amino acid peptide that inhibits both Cdk5/p25 and Cdk5/p35 in vitro but shows selectivity for Cdk5/p25 in neuronal cells. |
| Roscovitine (Seliciclib) | Small Molecule | Non-selective | A purine (B94841) analog that inhibits several cyclin-dependent kinases, including Cdk5/p35 (IC50 = 0.16 µM), but does not differentiate between the p25 and p35 complexes. |
| Olomoucine | Small Molecule | Non-selective | Another purine analog with broad-spectrum CDK inhibition and no reported selectivity for Cdk5/p25 over Cdk5/p35. |
Table 2: Comparison of Cdk5i with other Cdk5 inhibitors.
Signaling Pathway and Mechanism of Action
The differential regulation of Cdk5 by p35 and p25 is central to its role in both normal physiology and disease. The following diagram illustrates this pathway and the targeted action of Cdk5i.
Cdk5 signaling in health and disease, and Cdk5i's mechanism.
Experimental Validation of Cdk5i Selectivity
The following workflow outlines the key experiments used to validate the selectivity of the this compound.
Workflow for validating Cdk5i's selectivity.
Experimental Protocols
1. Recombinant Protein Expression and Purification:
-
Human Cdk5, p25, and p35 are expressed in E. coli or insect cells (e.g., Sf9) using appropriate expression vectors.
-
Proteins are purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins or Glutathione Sepharose for GST-tagged proteins).
-
Purity and concentration of the proteins are determined by SDS-PAGE and a protein assay (e.g., Bradford or BCA).
2. In Vitro Kinase Assay for Selectivity:
-
Reaction Setup: Two sets of reactions are prepared in a kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM DTT).
-
Set A: Recombinant Cdk5/p25 complex.
-
Set B: Recombinant Cdk5/p35 complex.
-
-
Inhibitor Addition: A range of this compound concentrations (and a vehicle control) are added to both sets of reactions and pre-incubated.
-
Kinase Reaction: The reaction is initiated by adding a substrate (e.g., Histone H1) and [γ-³²P]ATP. The reaction is allowed to proceed at 30°C for a defined period (e.g., 30 minutes).
-
Termination and Detection: The reaction is stopped by adding SDS-PAGE loading buffer. The samples are run on an SDS-PAGE gel. The gel is dried and exposed to a phosphor screen or X-ray film to visualize the phosphorylated substrate.
-
Quantification: The intensity of the phosphorylated bands is quantified using densitometry. The percentage of inhibition at each Cdk5i concentration is calculated relative to the vehicle control for both Cdk5/p25 and Cdk5/p35.
3. Cellular Kinase Assay:
-
Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with plasmids expressing Cdk5 and either p25 or p35, along with a plasmid expressing the this compound or a scrambled control peptide.
-
Immunoprecipitation: After 24-48 hours, cells are lysed, and the Cdk5 complexes are immunoprecipitated using an anti-Cdk5 antibody.
-
Kinase Assay: The immunoprecipitated complexes are then subjected to an in vitro kinase assay as described above, using an exogenous substrate like Histone H1.
-
Analysis: The kinase activity in the presence of Cdk5i is compared to the control for both the Cdk5/p25 and Cdk5/p35 expressing cells.
Logical Relationship of Cdk5i's Preferential Binding
The high selectivity of Cdk5i for Cdk5/p25 is attributed to the specific conformational state of Cdk5 when bound to p25.
Preferential binding of Cdk5i to Cdk5/p25.
Conclusion
The available experimental data strongly supports the high selectivity of the this compound for the pathogenic Cdk5/p25 complex over the physiological Cdk5/p35 complex. This is evidenced by its significantly higher binding affinity for Cdk5/p25 and its ability to inhibit Cdk5/p25 kinase activity without significantly affecting Cdk5/p35. This selectivity profile makes Cdk5i a valuable research tool for dissecting the roles of Cdk5 in neurodegeneration and a promising candidate for further therapeutic development. In contrast, other inhibitors like the small molecules Roscovitine and Olomoucine lack this crucial selectivity. The peptide inhibitor p5 shows selectivity in a cellular context, but its in vitro non-selectivity warrants further investigation. The larger peptide, CIP, also demonstrates selectivity for Cdk5/p25. The smaller size and high selectivity of Cdk5i make it a particularly attractive candidate for therapeutic applications.
References
- 1. A 24-Residue Peptide (p5), Derived from p35, the Cdk5 Neuronal Activator, Specifically Inhibits Cdk5-p25 Hyperactivity and Tau Hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rawamino.com [rawamino.com]
- 3. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. islandscholar.ca [islandscholar.ca]
A Comparative Guide to Cdk5 Inhibition: Cdk5i Peptide vs. Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 5 (Cdk5) has emerged as a critical regulator of neuronal function and a key player in the pathogenesis of neurodegenerative diseases. Its aberrant activity, primarily through the formation of the Cdk5/p25 complex, contributes to synaptic dysfunction, neuronal loss, and the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease and other tauopathies. Consequently, the development of effective Cdk5 inhibitors is a major focus of therapeutic research. This guide provides an objective comparison of two prominent classes of Cdk5 inhibitors: the highly specific Cdk5i peptide and broad-spectrum small molecule inhibitors, with a focus on roscovitine (B1683857) and dinaciclib (B612106).
At a Glance: Key Differences
| Feature | This compound | Small Molecule Inhibitors (e.g., Roscovitine, Dinaciclib) |
| Mechanism | Allosteric, disrupts Cdk5/p25 interaction | ATP-competitive, binds to the kinase active site |
| Specificity | Highly specific for the pathogenic Cdk5/p25 complex | Broad-spectrum, inhibits multiple CDKs |
| Therapeutic Window | Potentially wider due to high specificity | Narrower due to off-target effects |
| Cellular Delivery | Requires modification (e.g., TAT sequence) for cell penetration | Generally cell-permeable |
| Clinical Stage | Preclinical | Some have entered clinical trials (primarily for oncology) |
Performance Data: A Quantitative Comparison
The following tables summarize the inhibitory potency and specificity of the this compound against the small molecule inhibitors roscovitine and dinaciclib.
Table 1: Inhibitor Potency (IC50/Kd) Against Cdk5
| Inhibitor | Target | IC50 / Kd (µM) | Citation(s) |
| This compound | Cdk5/p25 | 0.17 (Kd) | [1][2][3] |
| Cdk5 (alone) | 15.72 (Kd) | [1] | |
| Roscovitine | Cdk5/p25 | 0.16 | [4][5] |
| Cdk5 | 0.2 | [6] | |
| Dinaciclib | Cdk5 | 0.001 | [7][8] |
Table 2: Inhibitor Specificity Across Cyclin-Dependent Kinases
| Inhibitor | Cdk1 | Cdk2 | Cdk5 | Cdk7 | Cdk9 | Citation(s) |
| This compound | No significant inhibition | No significant inhibition | Highly Selective | No significant inhibition | No significant inhibition | [9] |
| Roscovitine (IC50 µM) | 0.65 | 0.7 | 0.16 | 0.49 | Not widely reported | [4][5][6] |
| Dinaciclib (IC50 nM) | 3 | 1 | 1 | Not widely reported | 4 | [7][8][10] |
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between the this compound and small molecule inhibitors lies in their mechanism of action.
This compound: Targeting the Pathogenic Complex
The this compound is a 12-amino-acid fragment derived from the T-loop of Cdk5 itself.[1][2][9] This peptide is designed to specifically interfere with the interaction between Cdk5 and its pathogenic activator, p25.[1] By binding with high affinity to the Cdk5/p25 complex, the this compound allosterically inhibits its kinase activity.[9] Crucially, it shows significantly lower affinity for the physiological Cdk5/p35 complex, thus preserving normal Cdk5 function.[9]
Small Molecule Inhibitors: ATP-Competitive Inhibition
Small molecules like roscovitine and dinaciclib are ATP-competitive inhibitors. They function by binding to the ATP-binding pocket in the catalytic domain of the kinase, thereby preventing the transfer of a phosphate (B84403) group to substrate proteins.[11] Due to the high degree of conservation in the ATP-binding site across the CDK family, these inhibitors tend to have a broader specificity, affecting multiple CDKs.[11]
Visualizing the Pathways and Processes
Cdk5 Signaling Pathway and Points of Inhibition
Caption: Cdk5 signaling and inhibitor targets.
Comparative Workflow for Evaluating Cdk5 Inhibitors
Caption: Experimental workflow for inhibitor comparison.
Logical Relationship of Inhibitor Characteristics
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [novoprolabs.com]
- 3. This compound | Cdk5/p25 inhibitor | Probechem Biochemicals [probechem.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phase 1 safety, pharmacokinetic and pharmacodynamic study of the cyclin-dependent kinase inhibitor dinaciclib administered every three weeks in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. A first-in-human, phase 1, dose-escalation study of dinaciclib, a novel cyclin-dependent kinase inhibitor, administered weekly in subjects with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptides or small molecules? Different approaches to develop more effective CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cross-Species Conservation of the Cdk5i Peptide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cyclin-dependent kinase 5 inhibitory (Cdk5i) peptide, focusing on the remarkable cross-species conservation of its amino acid sequence. The Cdk5i peptide, a promising therapeutic candidate for neurodegenerative diseases, is derived from the T-loop of Cdk5, a region critical for the interaction with its pathological activator, p25.[1] The high degree of conservation of this sequence across various species underscores its fundamental role and highlights the potential for broad therapeutic applicability.
Quantitative Analysis of this compound Performance
The this compound has demonstrated high-affinity binding to the pathogenic Cdk5/p25 complex, effectively inhibiting its kinase activity.[2] This targeted action is crucial for its therapeutic potential, as the aberrant hyperactivity of the Cdk5/p25 complex is a key driver of neurodegeneration.[3][4]
| Parameter | Value | Species Model | Reference |
| Binding Affinity (Kd) of Cdk5i for Cdk5/p25 | 0.17 µM | In vitro | [2] |
| Comparative Binding Affinity | >40-fold stronger for Cdk5/p25 than for Cdk5 alone | In vitro | [1] |
Cross-Species Conservation of the Cdk5 T-Loop Sequence
The 12-amino-acid sequence of the this compound (ARAFGIPVRCYS) is derived from the activation loop (T-loop) of Cdk5.[1] This region is highly conserved across a wide range of species, from invertebrates to mammals, indicating a strong evolutionary pressure to maintain its structure and function. This conservation is a key factor supporting the potential for the this compound to be effective across different animal models and eventually in humans.
| Species | Cdk5 T-Loop Sequence (Amino Acids 144-171) | This compound Region (148-159) |
| Homo sapiens (Human) | DFGLARAFGIPVRCYSAEVVTLWYRPD | ARAFGIPVRCYS |
| Mus musculus (Mouse) | DFGLARAFGIPVRCYSAEVVTLWYRPD | ARAFGIPVRCYS |
| Rattus norvegicus (Rat) | DFGLARAFGIPVRCYSAEVVTLWYRPD | ARAFGIPVRCYS |
| Danio rerio (Zebrafish) | DFGLARAFGIPVRCYSAEVVTLWYRPD | ARAFGIPVRCYS |
| Xenopus laevis (Frog) | DFGLARAFGIPVRCYSAEVVTLWYRPD | ARAFGIPVRCYS |
| Drosophila melanogaster (Fruit Fly) | DFGLARAFGIPVRCHSAEVVTLWYRPD | ARAFGIPVRCHS |
Note: The this compound sequence is perfectly conserved among the vertebrate species listed. A single amino acid variation is observed in the fruit fly sequence.
Signaling Pathway and Experimental Workflow
To understand the context of Cdk5i's action and the methods used to evaluate it, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
References
A Comparative Analysis of Cdk5i and Other Neuroprotective Peptides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective peptide Cdk5i with its predecessors and other neuroprotective peptides with diverse mechanisms of action. This analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Executive Summary
Cyclin-dependent kinase 5 (Cdk5) is a crucial enzyme in neuronal function, but its hyperactivity, particularly when complexed with its p25 regulatory subunit, is a key driver of pathology in several neurodegenerative diseases. Cdk5i is a rationally designed, 12-amino acid peptide that competitively inhibits the Cdk5/p25 complex, offering a targeted approach to neuroprotection. This guide compares Cdk5i with earlier Cdk5 inhibitory peptides, CIP and P5, and other notable neuroprotective peptides such as NAP (Davunetide), Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), Humanin, and Salvinorin A-derived peptides. The comparative analysis highlights the evolution of Cdk5 inhibitors towards smaller, more specific molecules and situates Cdk5i within the broader landscape of peptide-based neuroprotective strategies.
Comparison of Cdk5 Inhibitory Peptides
The development of Cdk5 inhibitory peptides has progressed towards smaller and more specific molecules. Cdk5i represents a significant advancement over its larger predecessors, CIP and P5, offering a more drug-like profile.
| Feature | Cdk5 Inhibitory Peptide (CIP) | p5 Peptide | Cdk5i Peptide |
| Size (Amino Acids) | 125 | 24 | 12 |
| Origin | Truncated peptide from p35 (residues 154–279)[1] | 24-residue peptide derived from CIP[1] | 12-amino acid sequence from the Cdk5 T-loop[2] |
| Mechanism of Action | Inhibits Cdk5/p25 activity[1][3] | More effectively inhibits Cdk5-p25 activity in cortical neurons than CIP[1] | Competitively inhibits the Cdk5/p25 complex[2] |
| Reported Efficacy | Reduces tau hyperphosphorylation and apoptosis in neurons[3] | Reduces Aβ(1–42)-induced Tau hyperphosphorylation and apoptosis in cortical neurons[1] | Reduces Cdk5/p25 kinase activity by ~22% in vitro; reduces interaction of Cdk5 with p25 by ~25% in cells[2] |
| Binding Affinity (Kd) | Not explicitly stated | Not explicitly stated | ~0.17 µM for Cdk5/p25 complex[2] |
| Cellular Delivery | Often requires viral vector expression[3] | Can be fused with cell-penetrating peptides (e.g., TAT)[4] | Can be conjugated to TAT for enhanced delivery (Cdk5i-FT)[2][5] |
Comparison with Other Neuroprotective Peptides
While direct head-to-head studies are limited, this table provides a comparative overview of Cdk5i and other classes of neuroprotective peptides based on their distinct mechanisms and reported efficacies in various experimental models.
| Peptide | Mechanism of Action | Reported In Vitro Efficacy | Reported In Vivo Efficacy |
| Cdk5i | Competitive inhibitor of the Cdk5/p25 kinase complex.[2] | Reduces Cdk5/p25 kinase activity by ~22%.[2] | Ameliorates brain pathologies and improves cognition in mouse models of neurodegeneration.[2] |
| NAP (Davunetide) | Interacts with tubulin to stabilize microtubules.[6][7] | Protects neurons from β-amyloid toxicity at femtomolar concentrations.[8] | Improves memory and reduces tau pathology in animal models of Alzheimer's disease.[9] |
| PACAP | Activates PAC1, VPAC1, and VPAC2 receptors, leading to anti-apoptotic and anti-inflammatory effects.[10] | Protects cultured cortical neurons against glutamate-induced toxicity.[10] | Reduces ischemic neuronal cell death and improves cognitive function in animal models.[11] |
| Humanin | Mitochondrial-derived peptide with anti-apoptotic and cytoprotective effects.[3][12] | Protects neuronal cells from death induced by various Alzheimer's disease-associated insults.[13] | Protects against cognitive impairment in models of ischemia/reperfusion injury.[3] |
| Salvinorin A-derived Peptides | Potent and selective kappa opioid receptor (KOR) agonists.[14] | Neuroprotective effects in models of hypoxia/ischemia.[15] | Reduces brain infarct volume and improves neurological function after ischemic stroke in animal models.[16] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Cdk5 Signaling Pathway in Neurodegeneration
General Experimental Workflow for Peptide Neuroprotection Assay
Detailed Experimental Protocols
Cdk5 Kinase Activity Assay
This protocol details a method for immunoprecipitating Cdk5 from cell or tissue lysates and measuring its kinase activity.[10][11][17]
Materials:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease and phosphatase inhibitor cocktails.
-
Wash Buffer: Lysis buffer without protease and phosphatase inhibitors.
-
Kinase Assay Buffer: 20 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT.
-
Anti-Cdk5 antibody.
-
Protein A/G agarose (B213101) beads.
-
Histone H1 (substrate).
-
[γ-³²P]ATP.
-
SDS-PAGE gels and Western blotting apparatus.
Procedure:
-
Lysate Preparation: Homogenize cells or tissues in ice-cold lysis buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Immunoprecipitation: Incubate the lysate with anti-Cdk5 antibody for 2 hours at 4°C with gentle rotation. Add Protein A/G agarose beads and incubate for another 1 hour.
-
Washing: Pellet the beads by centrifugation and wash three times with ice-cold wash buffer.
-
Kinase Reaction: Resuspend the beads in kinase assay buffer containing Histone H1 and [γ-³²P]ATP. Incubate at 30°C for 30 minutes.
-
Analysis: Stop the reaction by adding SDS sample buffer and boiling for 5 minutes. Separate the proteins by SDS-PAGE. Transfer to a nitrocellulose membrane and expose to autoradiography film to detect phosphorylated Histone H1.
Neuronal Viability Assay (MTT Assay)
This assay measures the metabolic activity of neuronal cells as an indicator of viability following treatment with neuroprotective peptides and/or neurotoxins.
Materials:
-
Neuronal cell culture medium.
-
Neuroprotective peptide and neurotoxin of interest.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well plate reader.
Procedure:
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a desired density and allow them to adhere and differentiate.
-
Treatment: Treat the cells with various concentrations of the neuroprotective peptide for a specified pre-incubation period. Then, add the neurotoxin to induce cell death. Include appropriate controls (untreated cells, cells with neurotoxin only, cells with peptide only).
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a 96-well plate reader. The absorbance is directly proportional to the number of viable cells.
Immunohistochemistry for Phosphorylated Tau (p-Tau)
This protocol describes the detection of hyperphosphorylated tau in brain tissue sections from animal models.[6][12][13][18]
Materials:
-
Formalin-fixed, paraffin-embedded brain sections.
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration.
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0).
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).
-
Primary antibody against phosphorylated tau (e.g., AT8).
-
Biotinylated secondary antibody.
-
Avidin-biotin-peroxidase complex (ABC) reagent.
-
DAB (3,3'-diaminobenzidine) substrate kit.
-
Hematoxylin (B73222) for counterstaining.
-
Microscope.
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the brain sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval by incubating the slides in antigen retrieval solution.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding sites with blocking solution.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-p-Tau antibody overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with the biotinylated secondary antibody, followed by the ABC reagent. Visualize the signal using the DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Counterstain with hematoxylin to visualize cell nuclei. Dehydrate the sections and mount with a coverslip.
-
Analysis: Examine the sections under a microscope and quantify the p-Tau staining intensity or the number of p-Tau positive neurons.
Morris Water Maze Test
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.[9][19][20]
Materials:
-
A large circular pool filled with opaque water.
-
An escape platform submerged just below the water surface.
-
Visual cues placed around the room.
-
A video tracking system.
Procedure:
-
Acquisition Phase: For several consecutive days, place the mouse in the pool at different starting locations and allow it to find the hidden platform. Guide the mouse to the platform if it fails to find it within a set time (e.g., 60 seconds). Record the time it takes for the mouse to find the platform (escape latency).
-
Probe Trial: After the acquisition phase, remove the platform from the pool. Place the mouse in the pool and allow it to swim freely for a set time.
-
Data Analysis: The video tracking system records the swim path, time spent in each quadrant of the pool, and the number of times the mouse crosses the former platform location. A preference for the target quadrant where the platform was previously located indicates good spatial memory. Compare the performance of peptide-treated animals with control groups.
Conclusion
Cdk5i emerges as a highly promising neuroprotective peptide, demonstrating significant advantages in terms of size and specificity over its predecessors, CIP and P5. Its targeted mechanism of inhibiting the pathogenic Cdk5/p25 complex offers a precise therapeutic strategy for neurodegenerative diseases. When compared to other neuroprotective peptides with diverse mechanisms, such as microtubule stabilization or broad anti-apoptotic effects, Cdk5i's focused action on a key pathological kinase provides a distinct and compelling approach. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of these and other novel neuroprotective peptides, facilitating the advancement of new therapies for debilitating neurological disorders. Further research involving direct comparative studies will be invaluable in fully elucidating the relative therapeutic potential of these promising agents.
References
- 1. Chapter 20:Davunetide (NAP) Pharmacology: Neuroprotection and Tau | Semantic Scholar [semanticscholar.org]
- 2. corepeptides.com [corepeptides.com]
- 3. Humanins, the neuroprotective and cytoprotective peptides with antiapoptotic and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pituitary adenylate cyclase activating polypeptide: a potential neuroprotective peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NAP (davunetide) rescues neuronal dysfunction in a Drosophila model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotective roles of pituitary adenylate cyclase-activating polypeptide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuropeptide pituitary adenylate cyclase-activating polypeptide (PACAP) slows down Alzheimer's disease-like pathology in amyloid precursor protein-transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Neuroprotective Action of Humanin and Humanin Analogues: Research Findings and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. transpopmed.org [transpopmed.org]
- 15. Salvinorin A: A Mini Review of Physical and Chemical Properties Affecting Its Translation from Research to Clinical Applications in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intranasal Salvinorin A Improves Long-term Neurological Function via Immunomodulation in a Mouse Ischemic Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pituitary Adenylate Cyclase Activating Polypeptide: A Potential Neuroprotective Peptide - ProQuest [proquest.com]
- 18. The translational potential of salvinorin A: systematic review and meta-analysis of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. NAP and D-SAL: neuroprotection against the β amyloid peptide (1–42) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cdk5 Inhibitory Peptide (Cdk5i) Delivery Methods
For Researchers, Scientists, and Drug Development Professionals
The Cyclin-dependent kinase 5 (Cdk5) inhibitory peptide (Cdk5i) has emerged as a promising therapeutic agent for neurodegenerative diseases. By selectively targeting the pathogenic Cdk5/p25 complex, Cdk5i can mitigate downstream pathologies such as tau hyperphosphorylation and neuronal loss. However, the effective delivery of this peptide to the brain remains a critical challenge. This guide provides a head-to-head comparison of different delivery methods for the Cdk5i peptide, summarizing available experimental data and providing detailed protocols to aid in the design of future research.
Cdk5 Signaling Pathway in Neurodegeneration
Under pathological conditions, cellular stress leads to an influx of calcium, activating the protease calpain. Calpain then cleaves the Cdk5 activator p35 into the more stable and hyperactive p25 fragment. The resulting Cdk5/p25 complex becomes mislocalized and hyperphosphorylates various substrates, including tau protein, leading to the formation of neurofibrillary tangles and contributing to neuronal apoptosis. Cdk5i is designed to specifically inhibit the Cdk5/p25 complex, thereby blocking these downstream pathological events.
Caption: Cdk5 signaling in physiological and pathological states.
Comparison of Cdk5i Delivery Methods
The following tables summarize the performance of different this compound delivery methods. It is important to note that while data for TAT-conjugated Cdk5i is available, data for liposomal, nanoparticle, and intranasal delivery of the this compound specifically is limited. Therefore, for these methods, we have included data from studies using other neuro-peptides to provide a prospective comparison.
| Delivery Method | Peptide Modification | Administration Route | Brain Penetration | Efficacy | Reference |
| Cell-Penetrating Peptide (CPP) | Cdk5i conjugated to TAT peptide (TAT-Cdk5i) and FITC | Intraperitoneal (IP) Injection | Detected in cortex and hippocampus 24 hours post-injection.[1] | Reduced tau hyperphosphorylation and neuronal loss in mouse models of neurodegeneration.[2] | [1][2] |
| Liposomal Delivery (Prospective) | Neuro-peptide encapsulated in liposomes | Intravenous (IV) Injection | Enhanced brain targeting with specific peptide ligands on liposomes.[3] | Can improve the stability and circulation time of the encapsulated peptide.[3] | [3] |
| Nanoparticle Delivery (Prospective) | Neuro-peptide conjugated to nanoparticles | Intravenous (IV) Injection | Can cross the blood-brain barrier, with efficiency dependent on nanoparticle size, charge, and surface functionalization.[4][5] | Can protect the peptide from degradation and allow for targeted delivery.[6] | [4][5][6] |
| Intranasal Delivery (Prospective) | Neuro-peptide with or without cell-penetrating peptides | Intranasal Administration | Bypasses the blood-brain barrier for direct nose-to-brain delivery; concentrations detected in the olfactory bulb and other brain regions.[7][8] | Can lead to rapid brain uptake and significant behavioral effects.[9] | [7][8][9] |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for each delivery method.
Caption: Workflow for CPP-mediated Cdk5i delivery.
Caption: Prospective workflow for liposomal Cdk5i delivery.
Caption: Prospective workflow for nanoparticle-mediated Cdk5i delivery.
Caption: Prospective workflow for intranasal Cdk5i delivery.
Detailed Experimental Protocols
TAT-Cdk5i Peptide Administration via Intraperitoneal Injection
This protocol is based on studies that have successfully delivered TAT-Cdk5i to the brains of mouse models of neurodegeneration.[1][2]
Materials:
-
TAT-Cdk5i peptide with FITC tag (synthesized and purified)
-
Sterile phosphate-buffered saline (PBS)
-
Insulin syringes (27-30G needle)
-
Animal model of neurodegeneration (e.g., CK-p25 or Tau P301S mice)
-
Anesthesia (optional, as per IACUC guidelines)
-
Disinfectant (70% ethanol)
Procedure:
-
Peptide Preparation: Dissolve the lyophilized TAT-Cdk5i-FITC peptide in sterile PBS to the desired concentration (e.g., for a 20 mg/kg dose in a 25g mouse, prepare a solution for a 0.5 mg injection).
-
Animal Handling: Gently restrain the mouse. If necessary, use a restraint device or light anesthesia as approved by your institution's animal care and use committee.
-
Injection:
-
Disinfect the injection site on the lower abdomen with 70% ethanol.
-
Lift the mouse to a slight head-down tilt to move the abdominal organs away from the injection site.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Slowly inject the peptide solution (typically 100-200 µL).
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring: Monitor the animal for any signs of distress.
-
Tissue Collection and Analysis: At the desired time point (e.g., 24 hours), euthanize the animal and perfuse with PBS followed by 4% paraformaldehyde. Harvest the brain for immunohistochemical analysis of FITC signal, pTau levels, and neuronal markers.
Liposomal this compound Delivery via Intravenous Injection (Prospective Protocol)
This protocol provides a general framework for the preparation and administration of Cdk5i-loaded liposomes, adapted from protocols for other peptide-loaded liposomes.[10]
Materials:
-
This compound
-
Lipids for liposome formulation (e.g., DSPC, cholesterol, DSPE-PEG)
-
Sterile saline
-
Syringes and needles (27G)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Anesthesia (e.g., isoflurane)
-
Warming pad
Procedure:
-
Liposome Preparation:
-
Dissolve lipids in a suitable organic solvent (e.g., chloroform).
-
Create a thin lipid film by evaporating the solvent under vacuum.
-
Hydrate the lipid film with a solution of this compound in an appropriate buffer to form multilamellar vesicles.
-
Extrude the liposome suspension through polycarbonate membranes of a defined pore size to create unilamellar vesicles of a uniform size.
-
Remove unencapsulated peptide by dialysis or size exclusion chromatography.
-
-
Preparation for Injection: In a biosafety cabinet, dilute the liposome suspension in sterile saline to the desired final concentration for a total injection volume of approximately 50-100 µL.
-
Administration:
-
Anesthetize the mouse using isoflurane (B1672236) and place it on a warming pad.
-
Administer the liposome solution via tail vein or retro-orbital injection.
-
-
Analysis: At predetermined time points, collect blood and tissues for biodistribution studies. Efficacy can be assessed through behavioral tests and post-mortem brain tissue analysis.
Nanoparticle-Cdk5i Conjugate Delivery via Intravenous Injection (Prospective Protocol)
This is a general protocol for the administration of peptide-conjugated nanoparticles, which can be adapted for Cdk5i.[11]
Materials:
-
Cdk5i-conjugated nanoparticles (e.g., gold nanoparticles, PLGA nanoparticles)
-
Sterile saline
-
Syringes and needles (27-30G)
-
Anesthesia (as required)
-
Restraint device
Procedure:
-
Nanoparticle Preparation: Ensure the Cdk5i-nanoparticle solution is sterile and well-dispersed. Sonication can be used to break up any aggregates before injection. Dilute with sterile saline to the final injection concentration.
-
Administration:
-
Restrain the mouse.
-
For tail vein injection, a heat lamp may be used to dilate the vein.
-
Inject the nanoparticle solution (typically 100-200 µL) intravenously.
-
-
Analysis: Perform tissue collection at various time points to analyze the biodistribution of the nanoparticles (e.g., using ICP-MS for metallic nanoparticles or fluorescence imaging for labeled nanoparticles).[12] Assess therapeutic efficacy through relevant behavioral and histological endpoints.
Intranasal this compound Delivery (Prospective Protocol)
This protocol is a general guide for intranasal administration of peptides to rodents.[13][14][15]
Materials:
-
This compound dissolved in a suitable vehicle (e.g., sterile saline)
-
Micropipette and tips
-
Anesthesia (light anesthesia is recommended to prevent sneezing)
Procedure:
-
Animal Preparation: Lightly anesthetize the mouse. Hold the animal in a supine position with its head tilted back slightly.
-
Administration:
-
Using a micropipette, apply a small drop (e.g., 2-5 µL) of the Cdk5i solution to one nostril, allowing the animal to inhale it.
-
Alternate nostrils and repeat until the full dose (typically up to 50 µL for a mouse) has been administered.
-
-
Post-administration: Keep the animal in the supine position for a short period (e.g., 30-60 seconds) to ensure the solution is inhaled and not expelled.
-
Analysis: At various time points after administration, harvest the brain and olfactory bulbs to quantify the concentration of Cdk5i. Behavioral tests can be used to assess functional outcomes.
Conclusion
The delivery of the this compound to the brain is a critical step in its development as a therapeutic for neurodegenerative diseases. Currently, the most well-documented method is the use of the cell-penetrating peptide TAT, administered systemically. While this method has shown promise, alternative delivery strategies such as liposomes, nanoparticles, and intranasal administration offer potential advantages in terms of stability, targeting, and non-invasiveness. Further research is needed to directly compare these delivery methods for the this compound to determine the most effective approach for clinical translation. This guide provides a foundation for researchers to design and execute such comparative studies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain-targeted drug delivery by in vivo functionalized liposome with stable D-peptide ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 110th Anniversary: Nanoparticle mediated drug delivery for the treatment of Alzheimer’s disease: Crossing the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticle-Guided Brain Drug Delivery: Expanding the Therapeutic Approach to Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Mediated Brain Delivery of Nano- and Submicroparticles: A Synergistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.pnu.edu.ua [journals.pnu.edu.ua]
- 8. Intranasal Delivery of Proteins and Peptides in the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tail Vein and Oral Injection of Gold Nanoparticle Solutions in Mice: Protocols, Methods, and Best Practices | Nanopartz⢠[nanopartz.com]
- 12. benchchem.com [benchchem.com]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. research-support.uq.edu.au [research-support.uq.edu.au]
- 15. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
independent validation of published Cdk5i peptide research findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published research findings on the Cdk5i peptide, a novel inhibitor of the Cdk5/p25 complex implicated in neurodegenerative diseases. We present a comprehensive overview of its mechanism of action, compare its performance with alternative Cdk5 inhibitors, and provide detailed experimental protocols to support further research and validation efforts.
This compound: Mechanism of Action and Preclinical Findings
Cyclin-dependent kinase 5 (Cdk5) is a crucial enzyme in the central nervous system, playing a role in neuronal development and synaptic function.[1][2] Under pathological conditions, such as those present in Alzheimer's disease, the Cdk5 activator p35 is cleaved into p25.[1][3][4][5] This leads to the formation of the hyperactive Cdk5/p25 complex, which contributes to neurodegeneration through processes like tau hyperphosphorylation.[4][6]
The this compound is a 12-amino acid inhibitor specifically designed to disrupt the Cdk5/p25 complex.[1][4][6] Research, primarily from a 2023 study by Pao et al., has demonstrated its potential in preclinical models. A modified version of the peptide, Cdk5i-TF, which includes a TAT sequence for cell penetration and an FITC tag for visualization, has been instrumental in these studies.[4][6]
Performance Comparison: Cdk5i vs. Alternative Inhibitors
The this compound represents an advancement over earlier Cdk5 inhibitors, such as CIP (Cdk5 inhibitory peptide) and p5.[4][6][7] The following table summarizes the key quantitative data from published research, offering a direct comparison of these inhibitors.
| Feature | This compound | p5 Peptide | CIP (Cdk5 Inhibitory Peptide) | Roscovitine (Small Molecule) |
| Size | 12 amino acids[1][4][6] | 24 amino acids[7] | 125 amino acids[4] | Small Molecule |
| Binding Affinity (Kd for Cdk5/p25) | 0.17 µM[7] | Not explicitly reported | Not explicitly reported | Varies by study |
| Binding Affinity (Kd for Cdk5 alone) | 15.72 µM[4] | Not explicitly reported | Not explicitly reported | Not applicable |
| Selectivity for Cdk5/p25 vs. Cdk5 | >92-fold[4] | Not explicitly reported | Not explicitly reported | Less selective, inhibits other CDKs[7] |
| Reported Efficacy | ~25% reduction in Cdk5/p25 interaction[4] | Effective inhibitor of Cdk5-p25[7] | Effective inhibitor of Cdk5-p25[7] | Varies by study |
| In Vivo Cdk5 Activity Reduction | ~50% reduction in Tau P301S mice[7] | Not explicitly reported | Not explicitly reported | Varies by study |
Experimental Protocols
Detailed methodologies are crucial for the independent validation of research findings. Below are summaries of key experimental protocols used in the study of Cdk5i and other Cdk5 inhibitors.
Cdk5 Kinase Assay
This assay is fundamental for measuring the enzymatic activity of Cdk5 and the inhibitory effect of peptides like Cdk5i.
Objective: To quantify the kinase activity of Cdk5 in the presence and absence of inhibitors.
General Protocol:
-
Immunoprecipitation: Cdk5 is immunoprecipitated from cell or tissue lysates using an anti-Cdk5 antibody and Protein A/G beads.[3][8] This isolates the Cdk5 protein and its bound activators (p35 or p25).
-
Kinase Reaction: The immunoprecipitated Cdk5 is incubated with a known substrate, typically histone H1, and [γ-³²P]ATP.[3]
-
Detection: The reaction products are separated by SDS-PAGE, and the incorporation of the radioactive phosphate (B84403) into the substrate is visualized and quantified.[3]
-
Inhibitor Testing: The assay is performed with the addition of the this compound or other inhibitors to the reaction mixture to determine their effect on Cdk5 activity.
In Vivo Peptide Administration and Tissue Analysis
Objective: To assess the efficacy of Cdk5i in a living organism.
General Protocol:
-
Animal Models: Mouse models of neurodegeneration, such as the CK-p25 mice which overexpress p25, are commonly used.[4][7]
-
Peptide Administration: The Cdk5i-TF peptide is administered, often via intraperitoneal injection.[1]
-
Tissue Collection: After a defined treatment period, brain tissue is collected.
-
Analysis: The tissue is then processed for various analyses, including Western blotting to measure levels of phosphorylated tau and other proteins, and immunohistochemistry to assess neuronal loss and neuroinflammation.[7]
Microscale Thermophoresis (MST) for Binding Affinity
Objective: To determine the binding affinity (Kd) of the this compound to the Cdk5/p25 complex and Cdk5 alone.
General Protocol:
-
Labeling: One of the binding partners (e.g., the this compound) is fluorescently labeled.
-
Titration: A constant concentration of the labeled molecule is mixed with a serial dilution of the unlabeled binding partner.
-
Measurement: The mixtures are loaded into capillaries, and a microscopic temperature gradient is applied. The movement of the molecules along this gradient is measured, which changes upon binding.
-
Data Analysis: The changes in thermophoresis are plotted against the concentration of the unlabeled partner to calculate the dissociation constant (Kd).[7]
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the Cdk5 signaling pathway, a typical experimental workflow for validating Cdk5i, and the logical relationship in comparing Cdk5 inhibitors.
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. neurosciencenews.com [neurosciencenews.com]
- 3. Active Cdk5 Immunoprecipitation and Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rawamino.com [rawamino.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Long-Term Efficacy and Safety of Cdk5i Peptide In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The aberrant activity of Cyclin-dependent kinase 5 (Cdk5), particularly when complexed with its p25 activator, is a significant driver of pathology in a range of neurodegenerative diseases.[1][2] This has led to the development of various inhibitors aimed at mitigating the downstream effects of Cdk5/p25 hyperactivation. This guide provides a comparative analysis of the Cdk5i peptide, a promising therapeutic candidate, against other Cdk5 inhibitors, supported by experimental data and detailed protocols.
Overview of this compound and Alternatives
The this compound is a 12-amino-acid inhibitor specifically designed to target the Cdk5/p25 complex.[1][3] Its mechanism relies on disrupting the interaction between Cdk5 and p25, thereby selectively inhibiting the pathogenic kinase activity while sparing the physiological functions of Cdk5 complexed with p35.[4] For in vivo applications, the peptide is often fused with a cell-penetrating peptide (such as TAT) and a fluorescent tag (like FITC) to create Cdk5i-FT, enhancing its delivery across the blood-brain barrier and enabling visualization within cells.[5]
Alternative Cdk5 inhibitors include older, larger peptides and small molecule inhibitors:
-
CIP (Cdk5 Inhibitory Peptide): A 125-amino acid peptide derived from p35. While it can selectively inhibit p25/Cdk5, its large size presents a significant hurdle for therapeutic delivery.[5][6]
-
P5: A 24-amino acid peptide also derived from p35. It is more effective than CIP but still larger than Cdk5i.[5]
-
Roscovitine (B1683857) (Seliciclib): A small molecule inhibitor that targets the ATP-binding pocket of several CDKs, including Cdk1, Cdk2, Cdk5, Cdk7, and Cdk9.[7] Its lack of specificity for Cdk5 raises concerns about potential off-target effects.[7][8]
Comparative Efficacy Data
While direct head-to-head long-term studies are limited, preclinical data from various studies using mouse models of neurodegeneration allow for an indirect comparison of efficacy.
| Efficacy Parameter | This compound | P5 Peptide | Roscovitine |
| Reduction in Tau Hyperphosphorylation | Significant reduction in pTau (T181, S396) in primary neurons and human cerebral organoids.[4] Roughly 50% reduction in Cdk5 activity in P301S mice brain lysates.[7] | Reduced Aβ(1–42)-induced Tau hyperphosphorylation in cortical neurons.[9] | Reduced abnormal tau phosphorylation in gp120 transgenic mice.[10] |
| Neuroprotection/Neuronal Survival | Rescued neuronal loss in the CA3 region of the hippocampus in Tau P301S mice.[5] | Reduced Aβ(1–42)-induced apoptosis in cortical neurons.[9] | Reduced neurodegeneration in gp120 transgenic mice.[10] |
| Reduction of Gliosis (Neuroinflammation) | Significantly reduced levels of GFAP and IBA1 in the hippocampus of CK-p25 mice.[4] | Reduced gliosis in 5XFAD and CK-p25 mice.[7] | Reduced astrogliosis in gp120 transgenic mice.[10] |
| Cognitive Improvement | Rescued behavior deficits in mouse models of neurodegeneration.[11] | Restored synaptic and cognitive functions in 5XFAD and CK-p25 mice.[7] | Improved behavioral performance in the water maze test in gp120 transgenic mice.[10] |
Comparative Safety and Specificity
The primary advantage of the this compound lies in its high specificity for the pathogenic Cdk5/p25 complex, which is expected to translate to a better long-term safety profile.
| Safety/Specificity Parameter | This compound | P5 Peptide | Roscovitine |
| Target Specificity | Highly specific for Cdk5/p25; does not inhibit Cdk5/p35 or other CDKs.[4] | Inhibited deregulated Cdk5-p25 activity but had no effect on the activity of endogenous Cdk5-p35 or on any related endogenous cyclin-dependent kinases in HEK293 cells.[9] | Broad-spectrum CDK inhibitor (Cdk1, Cdk2, Cdk5, Cdk7, Cdk9).[7] |
| Potential Off-Target Effects | Minimal off-target effects are anticipated due to high specificity. Long-term in vivo studies are needed for confirmation. | Specificity for Cdk5/p25 over Cdk5/p35 is suggested, but potential off-target effects due to its larger size compared to Cdk5i are not fully characterized. | High potential for off-target effects due to inhibition of multiple CDKs, which could impact cell cycle and other physiological processes.[8][12][13] |
| Size and Delivery | Small (12 amino acids), facilitating synthesis and in vivo delivery (when coupled with TAT).[5] | Larger (24 amino acids), potentially more challenging for delivery and synthesis compared to Cdk5i.[5] | Small molecule, good for delivery but promiscuous in its targets. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: Cdk5/p25 signaling pathway in neurodegeneration and the inhibitory action of this compound.
Caption: General experimental workflow for assessing Cdk5 inhibitors in vivo.
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in the assessment of Cdk5i and other Cdk5 inhibitors.
In Vivo Peptide Administration
-
Objective: To deliver the Cdk5i-FT peptide or control peptides systemically to a mouse model of neurodegeneration.
-
Protocol:
-
Dissolve the Cdk5i-FT or scrambled-FT control peptide in sterile saline (0.9% NaCl).
-
Administer the peptide solution via intraperitoneal (IP) injection. A typical dosage is 20 mg of peptide per kg of body weight.[5]
-
Injections are typically performed every other day for the duration of the long-term study (e.g., several weeks to months, depending on the mouse model and experimental goals).[5]
-
Monitor the health and body weight of the mice regularly throughout the treatment period.
-
Immunohistochemistry for Phosphorylated Tau (pTau)
-
Objective: To visualize and quantify the levels of pathological pTau in brain tissue.
-
Protocol:
-
Anesthetize the mouse and perfuse transcardially with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in a 30% sucrose (B13894) solution until it sinks.
-
Freeze the brain and cut 30-40 µm thick sections on a cryostat or vibratome.
-
Permeabilize the sections with 0.3-0.5% Triton X-100 in PBS for 15-20 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5-10% normal goat serum in PBS with 0.1% Triton X-100) for 1-2 hours at room temperature.
-
Incubate the sections with a primary antibody against a specific pTau epitope (e.g., AT8 for pSer202/Thr205) overnight at 4°C. The antibody should be diluted in the blocking buffer (e.g., 1:500).[14]
-
Wash the sections three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) for 1-2 hours at room temperature in the dark.
-
Wash the sections three times with PBS.
-
Mount the sections on slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Image the sections using a confocal or fluorescence microscope.
-
Stereological Analysis of Neuronal Loss
-
Objective: To obtain an unbiased estimate of the number of neurons in a specific brain region (e.g., hippocampus).
-
Protocol:
-
Prepare brain sections as described for immunohistochemistry and stain with a neuronal marker such as NeuN (neuronal nuclei).
-
Use a stereology software system (e.g., Stereo Investigator) coupled to a microscope with a motorized stage.
-
Outline the region of interest (e.g., CA1 of the hippocampus) at low magnification (e.g., 10x objective).
-
Employ the optical fractionator probe to systematically and randomly sample counting frames within the defined region.
-
At high magnification (e.g., 60x or 100x oil immersion objective), count the NeuN-positive cells within the counting frames, adhering to the unbiased counting rules (e.g., counting cells that come into focus within the dissector height and do not touch the exclusion lines).
-
The software will use the number of counted cells, the sampling frequency, and the section thickness to estimate the total number of neurons in the region of interest.[15]
-
Western Blot Analysis of pTau
-
Objective: To quantify the relative levels of pTau and total Tau in brain tissue lysates.
-
Protocol:
-
Dissect the brain region of interest and homogenize in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature a specific amount of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against a pTau epitope and total Tau overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a digital imager.
-
Quantify the band intensities using densitometry software and normalize the pTau levels to total Tau and the loading control.[16]
-
Conclusion
The this compound represents a significant advancement in the development of targeted therapies for neurodegenerative diseases. Its high specificity for the pathogenic Cdk5/p25 complex, coupled with its small size, offers potential for superior long-term efficacy and safety compared to older peptide inhibitors and less specific small molecules like roscovitine. While the available preclinical data is promising, future studies involving direct, long-term comparative assessments with other Cdk5 inhibitors will be crucial to fully establish its therapeutic potential. The experimental protocols outlined in this guide provide a framework for conducting such rigorous evaluations.
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. rawamino.com [rawamino.com]
- 3. This compound [novoprolabs.com]
- 4. biorxiv.org [biorxiv.org]
- 5. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Computational Simulations Identified Two Candidate Inhibitors of Cdk5/p25 to Abrogate Tau-associated Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increased CDK5 Expression in HIV Encephalitis Contributes to Neurodegeneration via Tau Phosphorylation and Is Reversed with Roscovitine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neurosciencenews.com [neurosciencenews.com]
- 12. Roscovitine blocks leukocyte extravasation by inhibition of cyclin-dependent kinases 5 and 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of the Cdk-inhibitor roscovitine on mouse hematopoietic progenitors in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Immunohistochemistry [bio-protocol.org]
- 15. Neurostereology protocol for unbiased quantification of neuronal injury and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Cdk5i Peptide: A Procedural Guide for Laboratory Professionals
For researchers engaged in pioneering work with Cdk5i peptide, a crucial aspect of laboratory management is the safe and compliant disposal of this and other synthetic peptides. Adherence to proper disposal protocols is paramount for ensuring a safe laboratory environment and preventing potential environmental contamination. This guide provides a comprehensive framework for the proper disposal of this compound, drawing from general best practices for peptide-based compounds.
It is imperative to consult your institution's Environmental Health and Safety (EHS) office and the specific Safety Data Sheet (SDS) provided by the supplier for this compound to ensure full compliance with all local, state, and federal regulations. [1][2]
Core Principles of Peptide Disposal
Research-grade peptides like Cdk5i are potent biological materials that require meticulous handling from acquisition to disposal.[3] The fundamental principle is to treat all peptide waste as hazardous chemical waste.[4][5] Under no circumstances should peptides or their solutions be disposed of in regular trash or poured down the drain.[3][4]
Personal Protective Equipment (PPE)
The first line of defense against accidental exposure is the consistent and correct use of Personal Protective Equipment (PPE).[3]
| PPE Category | Specification |
| Gloves | Chemical-resistant disposable gloves (e.g., nitrile) are standard.[3] Change gloves immediately if they become contaminated. |
| Eye Protection | Safety glasses or goggles are mandatory to protect against splashes, especially when handling lyophilized powder or liquid solutions.[3] |
| Lab Coat/Apron | A protective lab coat should always be worn over personal clothing to protect the skin.[3] |
| Respiratory | When handling lyophilized Cdk5i powder, which can become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[3] |
This compound Waste Disposal Protocol
The proper segregation and disposal of waste are critical for laboratory safety and regulatory compliance.
Step 1: Waste Segregation
All materials that have come into contact with this compound must be segregated at the point of generation and disposed of as hazardous waste.[3][5]
| Waste Type | Examples | Disposal Container |
| Liquid Waste | Unused stock solutions, experimental buffers, and the first rinse of any contaminated labware.[5] | A dedicated, clearly labeled, leak-proof, and chemically compatible hazardous waste container.[5] |
| Solid Waste | Contaminated gloves, pipette tips, vials, absorbent materials from spills, and other disposable labware.[5] | A designated, leak-proof hazardous waste container, often lined with a heavy-duty plastic bag.[5] |
Step 2: Labeling and Storage
Proper labeling and temporary storage of hazardous waste are crucial for safe handling and disposal.
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other solution components.[5] The accumulation start date should also be clearly marked.
-
Storage : Keep all waste containers sealed and store them in a designated satellite accumulation area until they are collected by your institution's EHS personnel.[5]
Step 3: Decontamination of Non-Disposable Labware
For non-disposable labware such as glass beakers or magnetic stir bars, a multi-step decontamination process is recommended.
-
Initial Rinse : The first rinse of any contaminated labware must be collected as liquid hazardous waste.[5]
-
Cleaning : After the initial rinse, labware can be further decontaminated. Soaking and washing with an enzymatic detergent solution can be effective for breaking down residual peptides. A subsequent wash with a dilute bleach solution (e.g., 6% sodium hypochlorite) can provide further decontamination.[5]
-
Final Rinse : Thoroughly rinse the labware with distilled water after decontamination.[5]
Step 4: Spill Management
In the event of a this compound spill, prompt and safe cleanup is essential.
-
Containment : Cordon off the spill area.
-
PPE : Ensure you are wearing the appropriate PPE before beginning cleanup.[6]
-
Absorption : For liquid spills, use an inert absorbent material. For solid spills, carefully sweep the material to avoid generating dust.[1][7]
-
Collection : Place all contaminated absorbent materials and sweepings into a designated hazardous solid waste container.[6][7]
-
Decontamination : Decontaminate the spill area and wash it thoroughly.[6][7]
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe handling and disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, fostering a secure and compliant laboratory environment. Always prioritize safety and consult your institution's specific guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Safely Get Rid of Popular Peptides After Your Experiment [ggpeptides.com]
- 3. peptide24.store [peptide24.store]
- 4. puretidestherapy.com [puretidestherapy.com]
- 5. benchchem.com [benchchem.com]
- 6. abcepta.com [abcepta.com]
- 7. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
Safeguarding Your Research: A Comprehensive Guide to Handling Cdk5i Peptide
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with the Cdk5i peptide. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, particularly in its lyophilized powder form, a comprehensive PPE strategy is mandatory to prevent inhalation, dermal, and ocular exposure. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Safety goggles with side shields | Protects against accidental splashes of the reconstituted peptide solution and airborne powder. |
| Hand Protection | Nitrile or other chemical-resistant gloves | Prevents skin contact with the peptide. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 or higher-rated dust mask | Essential when handling the lyophilized powder to avoid inhalation of fine particles. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. |
Operational Plan: From Receipt to Reconstitution
Proper handling procedures are vital to maintain the stability and efficacy of the this compound while minimizing exposure risks.
Receiving and Storage:
-
Upon receipt, inspect the vial for any damage.
-
This compound is typically delivered in a lyophilized form and should be stored in a freezer at or below -20°C for long-term stability.[1]
Reconstitution Protocol:
A detailed, step-by-step protocol for reconstituting the lyophilized this compound is crucial for accurate and safe experimental application.
Materials:
-
Vial of lyophilized this compound
-
Appropriate sterile solvent (e.g., sterile distilled water, DMSO, or a buffer suitable for your experimental system)
-
Sterile, calibrated micropipettes and tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Acclimatization: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 10-15 minutes. This prevents condensation from forming inside the vial, which can affect peptide stability.
-
Solvent Addition: Carefully open the vial in a clean, designated workspace, ideally within a fume hood. Using a sterile micropipette, add the calculated volume of the appropriate solvent to the vial. The choice of solvent will depend on the specific requirements of your experiment.
-
Dissolution: Gently vortex the vial to ensure the peptide is fully dissolved. Visually inspect the solution to confirm there are no visible particles. If necessary, brief sonication in a water bath can aid in dissolution.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted peptide solution into smaller, single-use volumes.[2] Store these aliquots at -20°C or -80°C.[2][3]
In Vivo Experimental Protocol: A Note on Cdk5i-FT Peptide Administration
A modified version of the this compound, tagged with a fluorophore (FITC) and the cell-penetrating transactivator of transcription (TAT) sequence (Cdk5i-FT), has been used in mouse models of neurodegeneration.[3][4]
-
Dosage: A study in mouse models of neurodegeneration used a dosage of 20 mg of peptide per kg of body weight, administered for one month.[3]
Disposal Plan: Responsible Waste Management
All materials that have come into contact with the this compound, including used vials, pipette tips, and contaminated PPE, must be disposed of as hazardous chemical waste.[6] Follow your institution's specific guidelines for the disposal of chemical waste. Do not dispose of the peptide or contaminated materials in regular trash or down the drain.
Cdk5 Signaling Pathway and Cdk5i Inhibition
The following diagram illustrates a simplified Cdk5 signaling pathway and the mechanism of action for the this compound. Under pathological conditions, the Cdk5 activator p35 is cleaved into p25, leading to prolonged and aberrant Cdk5 activity, which is implicated in neurodegenerative diseases.[4][5] The this compound is designed to specifically interfere with the Cdk5/p25 complex, thereby reducing its harmful kinase activity.[3][4]
Caption: Simplified Cdk5 signaling pathway and inhibition by this compound.
References
- 1. This compound [novoprolabs.com]
- 2. genscript.com [genscript.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptidesciences.com [peptidesciences.com]
- 6. peptide.com [peptide.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
